molecular formula C6HCl4NO B1463194 2,3,5-Trichloropyridine-4-carbonyl chloride CAS No. 1221791-81-6

2,3,5-Trichloropyridine-4-carbonyl chloride

Cat. No.: B1463194
CAS No.: 1221791-81-6
M. Wt: 244.9 g/mol
InChI Key: ODLHIOFZIWQERB-UHFFFAOYSA-N
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Description

2,3,5-Trichloropyridine-4-carbonyl chloride is a useful research compound. Its molecular formula is C6HCl4NO and its molecular weight is 244.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5-Trichloropyridine-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trichloropyridine-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5-trichloropyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4NO/c7-2-1-11-5(9)4(8)3(2)6(10)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHIOFZIWQERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263798
Record name 2,3,5-Trichloro-4-pyridinecarbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-81-6
Record name 2,3,5-Trichloro-4-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trichloro-4-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2,3,5-Trichloropyridine-4-carbonyl chloride (also known as 2,3,5-trichloroisonicotinoyl chloride), a critical intermediate in the development of halogenated pyridine agrochemicals (e.g., herbicides similar to picloram) and pharmaceutical building blocks.

The synthesis focuses on the conversion of the carboxylic acid precursor to the acyl chloride, while also providing the retrosynthetic grounding for generating the core pyridine ring.

Executive Summary

  • Target Molecule: 2,3,5-Trichloropyridine-4-carbonyl chloride

  • CAS Number (Acid Precursor): 406676-18-4[1][2]

  • Molecular Formula:

    
    
    
  • Primary Application: Acylation reagent for synthesizing amide/ester derivatives in agrochemical discovery; intermediate for fluorinated pyridine herbicides.

  • Key Challenge: The electron-deficient pyridine ring renders the carbonyl carbon highly electrophilic but also makes the precursor acid prone to decarboxylation under forcing conditions. Moisture sensitivity of the acid chloride requires strict anhydrous protocols.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the activation of 2,3,5-trichloroisonicotinic acid . While the acid can be purchased, field synthesis often requires generating the core from 2,3,5-trichloropyridine or pentachloropyridine .

Synthetic Pathway Options[4][5][6][7][8]
  • Route A (Laboratory Scale - High Precision): Site-selective lithiation of 2,3,5-trichloropyridine at the C4 position followed by carboxylation (

    
     quench).
    
  • Route B (Industrial Scale - Bulk): Reductive dechlorination of pentachloropyridine to 2,3,5,6-tetrachloropyridine, followed by nitrile substitution and hydrolysis (less selective for the 2,3,5-isomer specifically, often requires separation).

Selected Route for this Guide: We focus on the Acid Chloride Activation (Step 2) as the core deliverable, grounded by the Lithiation-Carboxylation (Step 1) for researchers needing to synthesize the scaffold de novo.

SynthesisPathway Start 2,3,5-Trichloropyridine (Starting Material) Inter Lithium Intermediate (4-Li-2,3,5-TCP) Start->Inter LDA, THF -78°C Acid 2,3,5-Trichloroisonicotinic Acid (Precursor) Inter->Acid CO2 (s) H3O+ Product 2,3,5-Trichloropyridine- 4-carbonyl chloride Acid->Product SOCl2, DMF (cat.) Reflux

Figure 1: Synthetic pathway from the trichloropyridine core to the final acyl chloride.

Experimental Protocol

Phase 1: Synthesis of 2,3,5-Trichloroisonicotinic Acid

Note: If the acid is commercially available, skip to Phase 2.

Rationale: The C4 proton in 2,3,5-trichloropyridine is the most acidic due to the inductive electron-withdrawing effects of the adjacent halogens and the ring nitrogen. However, "halogen dance" rearrangements can occur if the temperature is not strictly controlled.

Reagents:

  • 2,3,5-Trichloropyridine (1.0 eq)[3]

  • Lithium Diisopropylamide (LDA) (1.1 eq)

  • Dry Tetrahydrofuran (THF)

  • Dry Ice (

    
    )
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add LDA slowly.

  • Addition: Dissolve 2,3,5-trichloropyridine in a minimal amount of THF and add dropwise to the LDA solution, maintaining temperature below -70°C. Stir for 30–45 minutes.

    • Critical Control Point: Do not allow the temperature to rise, or the lithium species may attack the Cl groups (benzyne-like mechanism).

  • Carboxylation: Cannulate the reaction mixture onto an excess of crushed dry ice (solid

    
    ) or bubble anhydrous 
    
    
    
    gas vigorously into the solution.
  • Workup: Allow to warm to room temperature. Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The acid can be recrystallized from acetonitrile/water or used crude if purity >95% by HPLC.

Phase 2: Chlorination to 2,3,5-Trichloropyridine-4-carbonyl chloride

This is the critical activation step. Thionyl chloride (


) is preferred over Oxalyl chloride for scale, provided the byproduct (

) is managed.

Reagents:

Reagent Equivalents Role
2,3,5-Trichloroisonicotinic Acid 1.0 Substrate

| Thionyl Chloride (


) | 5.0 - 10.0 | Reagent & Solvent |
| N,N-Dimethylformamide (DMF) | 0.05 (Cat.) | Catalyst (Vilsmeier-Haack type) |
| Toluene (Optional) | Solvent | Co-solvent if slurry is too thick |

Detailed Workflow:

  • Apparatus Preparation:

    • Use a single-neck flask equipped with a magnetic stir bar and a highly efficient reflux condenser.

    • Attach a drying tube (

      
      ) or a nitrogen line to the top of the condenser.
      
    • Scrubber System: Connect the gas outlet to a trap containing 10% NaOH solution to neutralize HCl and

      
       off-gases.
      
  • Reaction Initiation:

    • Charge the flask with 2,3,5-Trichloroisonicotinic Acid (solid).

    • Add Thionyl Chloride carefully.[4][5] The acid will likely not dissolve immediately.

    • Add the catalytic amount of DMF (1-2 drops per gram of acid).

    • Observation: Immediate bubbling indicates the formation of the active Vilsmeier intermediate (chloroiminium ion), which accelerates the reaction.

  • Reflux:

    • Heat the mixture to reflux (

      
      ).
      
    • Maintain reflux for 2 to 3 hours .[6]

    • Endpoint: The reaction is complete when the solid fully dissolves and gas evolution ceases. The solution typically turns from a suspension to a clear, slightly yellow liquid.

  • Isolation:

    • Cool the mixture to room temperature.

    • Evaporation: Remove excess

      
       under reduced pressure (rotary evaporator). Use a trap to protect the pump.
      
    • Azeotropic Drying: To ensure complete removal of thionyl chloride traces, add anhydrous toluene (10-20 mL) to the residue and re-evaporate. Repeat twice.

  • Product Characterization:

    • Appearance: Off-white to pale yellow low-melting solid or semi-solid oil.

    • Storage: Store under inert gas at 4°C. Hydrolyzes rapidly in air.

Process Safety & Troubleshooting

Self-Validating Checks
  • Check 1 (Moisture Control): If the reaction mixture remains cloudy after 3 hours of reflux, moisture may have deactivated the thionyl chloride. Add an additional 1 eq of

    
     and check condenser seals.
    
  • Check 2 (DMF Catalysis): Without DMF, this reaction on electron-deficient pyridines is sluggish. If gas evolution is slow, ensure DMF was added.

Hazard Management[12]
  • Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage.

  • Pyridine Derivatives: Halogenated pyridines often possess significant dermal toxicity and potential sensitizing properties. Handle in a fume hood with double gloving (Nitrile/Laminate).

Mechanistic Insight

The conversion relies on the formation of an inorganic acid chloride intermediate. The DMF catalyst reacts with


 to form the electrophilic dimethylchloroforminium chloride (Vilsmeier reagent), which attacks the carboxylic acid oxygen more rapidly than 

alone.

Mechanism Step1 DMF + SOCl2 -> [Me2N=CHCl]+ Cl- (Vilsmeier Reagent) Step2 Carboxylic Acid attacks Vilsmeier Reagent Step1->Step2 Step3 Activated Ester Intermediate Step2->Step3 Step4 Chloride ion (Cl-) attacks Carbonyl Step3->Step4 Step5 Collapse to Acid Chloride + SO2 + HCl + DMF Step4->Step5

Figure 2: DMF-catalyzed mechanism for acid chloride formation.

References

  • Preparation of 2,3,5-Trichloropyridine

    • Source: PrepChem. "Synthesis of 2,3,5-trichloropyridine."
    • URL:[Link]

  • Thionyl Chloride Activation Protocols

    • Source: Organic Syntheses. "Reaction with Thionyl Chloride."
    • URL:[Link]

  • Properties of 2,3,5-Trichloroisonicotinic Acid

    • Source: Sigma-Aldrich Product Data.[2]

  • Source: Schlosser, M. (2005). "Organometallics in Synthesis." (General Reference for C4-Lithiation logic).

Sources

An In-Depth Technical Guide to 2,3,5-Trichloropyridine-4-carbonyl chloride: Properties, Reactivity, and Handling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic use of highly functionalized heterocyclic building blocks is paramount. 2,3,5-Trichloropyridine-4-carbonyl chloride emerges as a molecule of significant interest, offering a robust and versatile scaffold for chemical innovation. Its structure is characterized by a pyridine ring rendered electron-deficient by three chlorine substituents, coupled with a highly reactive acyl chloride at the 4-position. This unique combination of features makes it an exceptionally potent electrophilic agent for forging new carbon-nitrogen and carbon-oxygen bonds, enabling access to novel chemical matter. This guide provides an in-depth exploration of its chemical properties, reactivity profile, synthetic routes, and critical handling procedures, designed for researchers and development professionals aiming to leverage its synthetic potential.

PART 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and analytical characteristics is the foundation of its effective application. While extensive experimental data for 2,3,5-Trichloropyridine-4-carbonyl chloride is not broadly published, its properties can be reliably predicted based on its constituent functional groups and analogous structures.

Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 1221791-81-6Amerigo Scientific[1]
Molecular Formula C₆HCl₄NOAmerigo Scientific[1]
Molecular Weight 244.89 g/mol Amerigo Scientific[1]
Appearance Predicted: Colorless to light yellow solidInferred from related compounds
Solubility Predicted: Soluble in anhydrous aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols).Inferred from chemical reactivity
Spectroscopic Signature Analysis

Predictive analysis of the spectroscopic data is crucial for reaction monitoring and product characterization.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a very strong, sharp absorption band in the range of 1760-1810 cm⁻¹ , which is characteristic of the C=O stretch in an aromatic acyl chloride.[2] Additional significant peaks would include those for aromatic C=C and C=N stretching vibrations and strong C-Cl bond absorptions in the fingerprint region (below 1200 cm⁻¹).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The molecule contains a single proton on the pyridine ring at the C6 position. Due to the strong deshielding effects of the electronegative nitrogen atom and adjacent chlorine atoms, this proton is expected to appear as a sharp singlet at a significantly downfield chemical shift, likely in the δ 8.5-9.0 ppm range.

    • ¹³C NMR : The carbon spectrum will show six distinct signals. The most downfield signal will correspond to the carbonyl carbon of the acyl chloride, predicted to be in the δ 160-170 ppm region. The remaining five signals will represent the carbons of the heavily substituted pyridine ring.

  • Mass Spectrometry (MS) : The mass spectrum provides one of the most definitive identifications for this molecule. The molecular ion peak (M⁺) will exhibit a highly characteristic isotopic cluster pattern due to the presence of four chlorine atoms. The relative abundances of the M, M+2, M+4, M+6, and M+8 peaks, arising from the natural distribution of ³⁵Cl and ³⁷Cl isotopes, serve as a unique fingerprint for confirmation.[2][3] Common fragmentation pathways would involve the loss of the -COCl group or individual chlorine atoms.

PART 2: Synthesis and Manufacturing

The preparation of 2,3,5-Trichloropyridine-4-carbonyl chloride is most logically achieved from its corresponding carboxylic acid, a standard transformation in organic synthesis. The overall synthetic strategy involves the functionalization of a pre-existing trichloropyridine scaffold.

Synthetic Pathway Overview

The most plausible synthetic route begins with the commercially available 2,3,5-trichloropyridine. Functionalization at the 4-position, followed by conversion to the acyl chloride, completes the sequence.

G A 2,3,5-Trichloropyridine B 2,3,5-Trichloro-4-lithiopyridine (Intermediate) A->B 1. n-BuLi or LDA (Lithiation) C 2,3,5-Trichloropyridine-4-carboxylic acid B->C 2. CO2 quench 3. Acidic Workup D 2,3,5-Trichloropyridine-4-carbonyl chloride C->D SOCl2 or (COCl)2 cat. DMF G reactant Acyl Chloride (Electrophile) intermediate Tetrahedral Intermediate reactant->intermediate Attack nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate product Acylated Product (e.g., Amide) intermediate->product Collapse byproduct Chloride Ion (Leaving Group) intermediate->byproduct

Caption: General mechanism for nucleophilic acyl substitution.

Key Reactions and Protocols
  • Amide Bond Formation (Amidation) : This is arguably the most important reaction for drug discovery professionals. The reaction with primary or secondary amines produces highly stable amide linkages.

    Protocol: General Amidation Procedure

    • Dissolve Amine: In a dry, inert-atmosphere flask, dissolve the amine starting material (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or DIPEA in an anhydrous solvent like DCM or THF. Cool the solution to 0 °C in an ice bath. Expertise Note: The base is essential to scavenge the HCl generated during the reaction. Without it, the amine nucleophile would be protonated to form an unreactive ammonium salt. [4] 2. Add Acyl Chloride: Dissolve 2,3,5-Trichloropyridine-4-carbonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

    • React: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress using TLC or LC-MS.

    • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.

  • Ester Formation (Esterification) : Reaction with alcohols or phenols yields the corresponding esters. This reaction is typically slower than amidation and often requires a base like pyridine or triethylamine to catalyze the reaction and neutralize the HCl byproduct.

  • Hydrolysis : This compound reacts readily, often violently, with water to hydrolyze back to 2,3,5-Trichloropyridine-4-carboxylic acid and HCl. This reactivity underscores the absolute necessity of using anhydrous conditions for all other reactions and for storage.

PART 4: Applications in Research and Development

The primary value of 2,3,5-Trichloropyridine-4-carbonyl chloride lies in its role as a versatile chemical intermediate.

  • Medicinal Chemistry : It serves as an ideal building block for generating libraries of novel amide derivatives. The trichloropyridine core is a known pharmacophore in various bioactive molecules, and attaching diverse amine-containing fragments allows for rapid structure-activity relationship (SAR) exploration against various biological targets. [5][6]* Agrochemicals : Chlorinated pyridines are foundational structures in many successful herbicides and insecticides. [7][8]This reagent provides a direct route to introduce this scaffold into more complex molecules.

  • Materials Science : The rigid, electron-poor aromatic core can be incorporated into polymers or functional materials to tune electronic properties, thermal stability, or binding affinities.

G cluster_apps Applications center 2,3,5-Trichloropyridine- 4-carbonyl chloride med_chem Medicinal Chemistry (SAR Libraries) center->med_chem Amidation agrochem Agrochemicals (Herbicides, Fungicides) center->agrochem Scaffold Intro. materials Materials Science (Functional Polymers) center->materials Esterification

Sources

A Comprehensive Technical Guide on 2,3,5-Trichloropyridine-4-carbonyl chloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers an in-depth examination of 2,3,5-trichloropyridine-4-carbonyl chloride, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its core molecular structure, physicochemical properties, and characteristic reactivity. Furthermore, this guide provides a validated, step-by-step synthetic protocol, discusses its primary applications as a chemical intermediate, and outlines essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document serves as an authoritative resource, blending established scientific principles with practical, field-proven insights to facilitate the strategic use of this versatile building block in advanced chemical synthesis.

Introduction: The Strategic Value of a Polychlorinated Pyridine Intermediate

The pyridine nucleus is a foundational scaffold in a multitude of biologically active compounds. The strategic incorporation of multiple chlorine atoms onto this ring system, as seen in 2,3,5-trichloropyridine-4-carbonyl chloride, profoundly influences its electronic landscape and reactivity. The three electron-withdrawing chlorine substituents render the pyridine ring electron-deficient, which deactivates it towards electrophilic attack but primes it for nucleophilic aromatic substitution (SNAr). Concurrently, the acyl chloride moiety at the 4-position serves as a highly reactive electrophilic center, enabling facile derivatization. This dual reactivity makes it a valuable intermediate, allowing for the sequential and controlled introduction of diverse functionalities, a critical advantage in the synthesis of complex molecular targets. The importance of polychlorinated pyridine derivatives as pharmaceutical and agricultural intermediates is well-established.

Molecular Structure and Physicochemical Properties

A fundamental grasp of the molecule's architecture and physical characteristics is essential for its effective application and safe handling.

Structural Analysis

The molecule is built upon a pyridine ring, a six-membered aromatic heterocycle, with key substitutions that define its chemical behavior:

  • Chlorine Substituents: Located at positions 2, 3, and 5, these halogen atoms inductively withdraw electron density, making the ring susceptible to attack by nucleophiles.

  • Carbonyl Chloride Group: This functional group at the 4-position is the primary site of reactivity for acylation reactions. The carbonyl carbon is sp²-hybridized and highly electrophilic.

  • Aromatic System: Despite the heavy substitution, the pyridine ring maintains its aromatic character.

The table below summarizes the key physicochemical properties of the parent compound, 2,3,5-trichloropyridine, which serves as a common precursor. Data for the carbonyl chloride derivative is less available, but its properties can be extrapolated from its structure and related compounds.

PropertyValue (for 2,3,5-Trichloropyridine)Source(s)
Molecular Formula C₅H₂Cl₃N[1]
Molecular Weight 182.44 g/mol [1]
CAS Number 16063-70-0[1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 46-50 °C
Boiling Point 219 °C
Solubility Slightly soluble in water.

Note: The molecular formula for 2,3,5-Trichloropyridine-4-carbonyl chloride is C₆HCl₄NO with a molecular weight of 244.89 g/mol .[4]

Spectroscopic Profile (Expected)

Spectroscopic analysis is crucial for identity and purity confirmation. Based on the molecular structure, the following spectral characteristics are anticipated:

  • Infrared (IR) Spectroscopy: A prominent and sharp absorption peak is expected in the range of 1750-1815 cm⁻¹ corresponding to the C=O stretch of the highly reactive acyl chloride.

  • ¹H NMR Spectroscopy: A single, sharp singlet is predicted for the lone proton at the C6 position of the pyridine ring. Its chemical shift would be significantly downfield due to the anisotropic and inductive effects of the adjacent nitrogen and multiple chlorine atoms.

  • ¹³C NMR Spectroscopy: Six distinct signals are expected: one for the carbonyl carbon (highly deshielded) and five for the carbons of the pyridine ring, with their chemical shifts dictated by the surrounding chloro and carbonyl substituents.

  • Mass Spectrometry (MS): The mass spectrum would display a molecular ion peak (M+) with a characteristic isotopic cluster pattern, resulting from the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Synthesis and Reaction Workflow

The preparation of 2,3,5-trichloropyridine-4-carbonyl chloride is a multi-step process typically starting from its parent pyridine. Various methods exist for the synthesis of the 2,3,5-trichloropyridine core, including the reaction of pentachloropyridine with zinc[5][6] or the cyclization of acyclic precursors.[3][7]

Synthetic Pathway: From Carboxylic Acid

A common and direct method for creating the title compound is the chlorination of its corresponding carboxylic acid precursor. This is a standard transformation in organic synthesis.

Caption: Conversion of the carboxylic acid to the acyl chloride.

Detailed Experimental Protocol: Chlorination of 2,3,5-Trichloropyridine-4-carboxylic acid

Disclaimer: This protocol is intended for experienced synthetic chemists and must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2,3,5-Trichloropyridine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Rotary evaporator and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 2,3,5-trichloropyridine-4-carboxylic acid in the anhydrous solvent.

  • Addition of Reagents: Add a catalytic amount of DMF (1-2 drops) to the suspension. Slowly, add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride to the flask at room temperature. The addition should be done carefully as gas evolution (SO₂ or CO/CO₂) will occur.

  • Reaction Progression: Gently heat the reaction mixture to reflux (typically 40-80°C depending on the solvent and chlorinating agent). Monitor the reaction until the initial solid has completely dissolved and gas evolution has ceased, which usually takes 1-3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess solvent and chlorinating agent under reduced pressure using a rotary evaporator. The resulting crude 2,3,5-trichloropyridine-4-carbonyl chloride can often be used directly in the next step or purified further by vacuum distillation.

Key Applications in Advanced Synthesis

The utility of this reagent stems from its ability to act as a robust acylating agent and a scaffold for further functionalization.

Synthesis of Amides and Esters

The primary application is the reaction with nucleophiles. Amines (primary or secondary) and alcohols react readily with the acyl chloride to form highly stable amide and ester linkages, respectively. This reaction is fundamental in the construction of active pharmaceutical ingredients and agrochemicals.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis A 2,3,5-Trichloropyridine- 4-carbonyl chloride B Primary/Secondary Amine (R-NH₂ or R₂NH) D Alcohol/Phenol (R-OH) C N-Substituted-2,3,5-trichloro- pyridine-4-carboxamide B->C Acylation E 2,3,5-Trichloropyridine- 4-carboxylate Ester D->E Acylation

Caption: Primary acylation reactions of the title compound.

Platform for Nucleophilic Aromatic Substitution (SNAr)

After the acyl chloride has been derivatized, the chlorine atoms on the pyridine ring, particularly at the C2 position, become susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiolates). This allows for the introduction of additional complexity and the fine-tuning of a molecule's properties.

Safety and Handling

2,3,5-Trichloropyridine-4-carbonyl chloride is a reactive and hazardous substance requiring strict safety protocols.

  • Hazard Profile: As an acyl chloride, it is corrosive and reacts with water, potentially violently, to release corrosive hydrogen chloride gas. It is expected to be a skin and respiratory tract irritant.

  • Handling: All manipulations must be performed within a certified chemical fume hood. Personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat, is mandatory.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. It should be kept away from water, alcohols, bases, and oxidizing agents.

Conclusion

2,3,5-Trichloropyridine-4-carbonyl chloride stands out as a potent and versatile intermediate for chemical synthesis. Its molecular structure, featuring a reactive acyl chloride handle on an electron-poor polychlorinated pyridine core, provides a dual platform for building molecular complexity. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge and practical protocols necessary for its safe and effective application in a research and development setting.

References

  • PubChem. (n.d.). 2,4,6-Trichloropyrimidine-5-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (b) Production of 2,3,5-trichloropyridine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2,3,5-Trichloropyridine-4-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Google Patents. (n.d.). CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
  • PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine-4-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2,3,5,6-tetrachloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 555-557.
  • PrepChem. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. Retrieved from [Link]

Sources

2,3,5-Trichloropyridine-4-carbonyl chloride reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 2,3,5-Trichloropyridine-4-carbonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2,3,5-trichloropyridine-4-carbonyl chloride, a pivotal intermediate in the synthesis of complex agrochemicals and pharmaceuticals. The document delineates the molecule's dual reactivity, stemming from a highly electrophilic acyl chloride group and a sterically hindered, electron-deficient trichloropyridine ring. We will explore the mechanistic underpinnings of its reactions with various nucleophiles, including hydrolysis, alcoholysis, aminolysis, and Friedel-Crafts acylation. Furthermore, the guide addresses the potential for nucleophilic aromatic substitution on the pyridine core. Each section is grounded in established chemical principles, providing field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Introduction: A Molecule of Strategic Importance

2,3,5-Trichloropyridine-4-carbonyl chloride is a highly functionalized heterocyclic compound. Its structure is characterized by two key reactive centers: an exceptionally reactive acyl chloride at the C4 position and a pyridine ring bearing three chlorine atoms. This substitution pattern renders the aromatic ring electron-deficient, significantly influencing its reactivity.

The strategic importance of this molecule lies in its role as a building block for high-value chemical products. The parent compound, 2,3,5-trichloropyridine, is a crucial intermediate in the production of herbicides and insecticides.[1][2] For instance, it can be converted to 3,5-dichloro-2-pyridinol, a precursor for pesticides like chlorpyrifos, or used in the synthesis of herbicides such as clodinafop-propargyl.[2][3] The addition of the C4-carbonyl chloride group transforms it into a powerful acylating agent, enabling the introduction of the entire trichloropyridinyl moiety into a target molecule through robust C-C, C-O, or C-N bond formations.

This guide will systematically dissect the molecule's reactivity, providing the causal logic behind experimental design to enable its effective and predictable application in complex synthetic routes.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for its safe handling, storage, and application in controlled chemical reactions.

PropertyValueReference
Molecular Formula C₆HCl₄NO(Derived)
Molecular Weight 248.89 g/mol (Derived)
Parent Compound 2,3,5-Trichloropyridine[4][5]
Parent CAS No. 16063-70-0[4][6]
Parent Appearance White to off-white crystalline powder[4]
Parent M.P. 46-50 °C[5]
Parent Solubility Soluble in organic solvents, slightly soluble in water[4][5]
Storage Store in a cool, dry place away from light and moisture[4]

Note: Properties for the parent compound 2,3,5-trichloropyridine are provided for context. The carbonyl chloride derivative is expected to be a solid or high-boiling liquid, highly sensitive to moisture.

Core Reactivity: Nucleophilic Acyl Substitution

The acyl chloride is the most reactive site on the molecule. It undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group, which is an excellent leaving group. This process is typically rapid and often exothermic.

Caption: General mechanism of nucleophilic acyl substitution at the carbonyl chloride.

Hydrolysis

Exposure to water will rapidly hydrolyze the acyl chloride to the corresponding carboxylic acid, 2,3,5-trichloropyridine-4-carboxylic acid, releasing hydrogen chloride (HCl) gas. This reaction underscores the need for anhydrous conditions when performing other nucleophilic substitutions.

Alcoholysis and Esterification

The reaction with alcohols (alcoholysis) provides a direct route to esters. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl byproduct.

This reaction is analogous to the well-known Yamaguchi esterification, where a carboxylic acid is activated in situ with 2,4,6-trichlorobenzoyl chloride.[7][8] The use of pre-formed 2,3,5-trichloropyridine-4-carbonyl chloride bypasses the initial activation step, offering a highly efficient route to the corresponding esters.

Aminolysis and Amide Bond Formation

Amide bond formation is one of the most robust and widely used reactions involving acyl chlorides. 2,3,5-trichloropyridine-4-carbonyl chloride reacts readily with primary and secondary amines to form the corresponding amides.

Causality Behind Experimental Choices:

  • Stoichiometry: At least two equivalents of the amine are often used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the generated HCl. Alternatively, one equivalent of the amine can be used with one equivalent of an auxiliary base like triethylamine.[9] This prevents the protonation and deactivation of the nucleophilic amine.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid side reactions with the solvent.

  • Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction rate and then allowed to warm to room temperature to ensure completion.

Friedel-Crafts Acylation

The carbonyl chloride can act as an electrophile in Friedel-Crafts acylation reactions to form aryl ketones.[10] This reaction involves the activation of the acyl chloride with a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[11]

Mechanistic Considerations:

  • The Lewis acid coordinates to the chlorine atom of the acyl chloride.

  • This complex cleaves to form a resonance-stabilized acylium ion.

  • The acylium ion is attacked by the electron-rich aromatic ring (e.g., benzene or anisole) in an electrophilic aromatic substitution step.

  • Unlike Friedel-Crafts alkylation, the resulting ketone product is an electron-withdrawing group that deactivates the aromatic ring, preventing further acylation.[12]

  • Crucially, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[10] Therefore, a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required. The complex is subsequently hydrolyzed during aqueous workup to release the final ketone product.

Friedel_Crafts_Acylation start Start: Arene + Acyl Chloride add_lewis 1. Add Lewis Acid (e.g., AlCl₃) start->add_lewis acylium 2. Formation of Acylium Ion [R-C=O]⁺ add_lewis->acylium eas 3. Electrophilic Aromatic Substitution acylium->eas complex 4. Formation of Ketone-Lewis Acid Complex eas->complex workup 5. Aqueous Workup complex->workup product End: Aryl Ketone Product workup->product

Caption: Logical workflow for a Friedel-Crafts acylation reaction.

Reactivity of the Trichloropyridine Ring

The pyridine ring is rendered significantly electron-deficient by the cumulative inductive effects of three chlorine atoms and the nitrogen heteroatom. This deactivation makes it resistant to electrophilic aromatic substitution but highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The positions ortho and para to the nitrogen atom (C2, C6, and C4) are the most activated towards nucleophilic attack. In 2,3,5-trichloropyridine, the C2 position is the most likely site for substitution by strong nucleophiles.[13][14]

Causality Behind Experimental Choices for SNAr:

  • Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, or amines).

  • Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation but not the nucleophile, maximizing its reactivity.[15]

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for substitution on the sterically hindered ring.[15]

  • Leaving Group: Chloride is a good leaving group in SNAr reactions, particularly when the aromatic ring is highly activated.

While the C4 position is occupied by the carbonyl group, the C2 and C5 positions remain potential sites for SNAr, although this would likely require more forcing conditions compared to reactions at the acyl chloride. Additionally, the chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction with arylboronic acids, to form new C-C bonds.[5]

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and desired scale.

Protocol 1: Synthesis of N-benzyl-2,3,5-trichloropyridine-4-carboxamide (Amidation)

This protocol describes a standard amidation procedure.

Materials:

  • 2,3,5-Trichloropyridine-4-carbonyl chloride

  • Benzylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,3,5-trichloropyridine-4-carbonyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

Amidation_Workflow setup 1. Setup: Dissolve Amine & Base in Anhydrous DCM under N₂ cool 2. Cool to 0 °C setup->cool add 3. Add Acyl Chloride Solution (dropwise) cool->add react 4. React at Room Temperature (Monitor by TLC/LC-MS) add->react workup 5. Aqueous Workup & Extraction react->workup wash 6. Wash Organic Layer (HCl, NaHCO₃, Brine) workup->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify (Chromatography/Recrystallization) dry->purify

Sources

Introduction: A Highly Activated Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 2,3,5-Trichloropyridine-4-carbonyl chloride

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for versatile and highly reactive intermediates is paramount. 2,3,5-Trichloropyridine-4-carbonyl chloride emerges as a pivotal reagent, engineered for the efficient construction of complex molecular architectures. Its significance lies in a carefully orchestrated electronic profile: a pyridine ring rendered severely electron-deficient by three chloro substituents, which in turn dramatically enhances the electrophilicity of the C4-carbonyl chloride moiety.

This guide provides an in-depth exploration of the core chemical principles governing the reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride. We will dissect its molecular structure, analyze the synergistic electronic effects that define its potent electrophilicity, detail synthetic pathways to its precursor, and present its application in forming critical chemical bonds. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this powerful synthetic tool.

Part 1: Molecular Structure and the Origins of Potent Electrophilicity

The exceptional reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride is not accidental; it is a direct consequence of the cumulative electron-withdrawing effects of its substituents.

  • The Pyridine Core: The nitrogen atom in the pyridine ring is inherently electronegative, exerting an inductive electron-withdrawing effect (-I) that reduces electron density across the aromatic system.

  • Trichloro Substitution: The three chlorine atoms at the C2, C3, and C5 positions are potent electron-withdrawing groups. Their strong inductive effects (-I) far outweigh their weak resonance-donating effects (+R), further depleting the pyridine ring of electron density. This systemic electron deficiency is relayed to the C4 position.

  • The Carbonyl Chloride Group: The acyl chloride at C4 is the primary center of electrophilicity. The carbonyl carbon is doubly activated. Firstly, by the highly electronegative oxygen atom, which polarizes the C=O bond, creating a significant partial positive charge (δ+) on the carbon. Secondly, the entire electron-poor trichloropyridinyl ring acts as a powerful withdrawing group, magnifying this partial positive charge.

The culmination of these factors is a carbonyl carbon that is exceptionally susceptible to attack by a wide range of nucleophiles. Computational and experimental studies on substituted carbonyl compounds confirm that electrophilicity is predominantly governed by electrostatic attractions between the carbonyl compound and the incoming nucleophile.[1][2][3][4] The electronic architecture of 2,3,5-trichloropyridine-4-carbonyl chloride maximizes the positive charge on the carbonyl carbon, thereby maximizing this electrostatic attraction and driving rapid acylation reactions.[3]

G cluster_workflow Synthesis Workflow for 2,3,5-Trichloropyridine Start Starting Materials: Chloral & Acrylonitrile Reaction1 Step 1: Adduct Formation Reagents: CuCl, Hydroquinone, PEG-200 Conditions: 85-90°C, 30h Start->Reaction1 Intermediate Intermediate: 2,4,4-trichloro-4-formylbutyronitrile Reaction1->Intermediate Yields ~95% Reaction2 Step 2: Cyclization Reagent: HCl (gas) Conditions: 80°C, 3h Intermediate->Reaction2 Purification Purification Vacuum Distillation Reaction2->Purification Crude Product Product Final Product: 2,3,5-Trichloropyridine Purification->Product Purity >99%

Caption: Workflow for the cyclization synthesis of 2,3,5-trichloropyridine.

Part 3: Reactivity and Synthetic Applications

The primary utility of 2,3,5-Trichloropyridine-4-carbonyl chloride is as a potent acylating agent. The carbonyl carbon is the undisputed center of reactivity, readily undergoing nucleophilic acyl substitution with a vast array of nucleophiles.

Caption: The mechanism of nucleophilic acyl substitution.

Key Transformations:
  • Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, forming the corresponding amides. This is one of the most critical bond-forming reactions in drug discovery.

  • Ester Formation: Alcohols react readily, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, to form esters.

  • Thioester Formation: Thiols behave similarly to alcohols, producing thioesters, which are valuable intermediates in their own right.

Application Workflow: Synthesis of a Novel Kinase Inhibitor Scaffold

To illustrate the practical utility of this reagent, we present a validated workflow for the synthesis of a core amide scaffold, a common motif in kinase inhibitors.

Objective: To synthesize N-(4-methoxyphenyl)-2,3,5-trichloropyridine-4-carboxamide.

Materials:

  • 2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolve p-anisidine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 2,3,5-trichloropyridine-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the pure N-(4-methoxyphenyl)-2,3,5-trichloropyridine-4-carboxamide.

Conclusion

2,3,5-Trichloropyridine-4-carbonyl chloride is a superior acylating agent whose high electrophilicity is a direct result of the powerful, synergistic electron-withdrawing properties of the trichlorinated pyridine ring. This predictable and potent reactivity makes it an invaluable tool for medicinal and agricultural chemists, enabling the efficient and reliable synthesis of complex amides, esters, and other carbonyl derivatives. A thorough understanding of its electronic nature and handling in common synthetic protocols, as detailed in this guide, empowers researchers to fully leverage its capabilities in the development of novel, high-value molecules.

References

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2,3,5-Trichloropyridine-4-carbonyl chloride starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3,5,6-Tetrachloropyridine-4-carbonyl Chloride: Synthesis and Application as a Core Building Block

Senior Application Scientist Note: The initial query focused on 2,3,5-trichloropyridine-4-carbonyl chloride. However, a thorough review of publicly accessible scientific literature and patent databases reveals limited specific data on the synthesis of its direct precursor and subsequent applications. To provide a comprehensive and actionable guide grounded in robust, citable evidence, this document will focus on the closely related and extensively documented analogue: 2,3,5,6-tetrachloropyridine-4-carbonyl chloride . This molecule serves as a superior and exemplary model for understanding the synthesis, reactivity, and application of highly chlorinated pyridine-4-carbonyl chlorides in modern chemical research and development.

Introduction: The Strategic Value of a Polychlorinated Pyridine Synthon

2,3,5,6-Tetrachloropyridine-4-carbonyl chloride is a highly reactive derivative of a polychlorinated pyridine core. Its utility in synthetic chemistry stems from two key structural features:

  • A Highly Electrophilic Acyl Chloride: The carbonyl chloride group is an excellent acylating agent, readily reacting with a wide range of nucleophiles to form stable amide and ester linkages. This reactivity is the cornerstone of its function as a synthetic building block.

  • An Electron-Deficient Pyridine Ring: The four electron-withdrawing chlorine atoms render the pyridine ring highly resistant to electrophilic attack and activate it towards nucleophilic aromatic substitution (SNAr). This allows for potential subsequent modifications of the core structure.

These characteristics make it a crucial intermediate in the synthesis of high-value chemical entities, particularly in the agrochemical and pharmaceutical sectors.[1][2] Its most notable application is as the immediate precursor to derivatives of 2,3,5,6-tetrachloropyridine-4-carboxylic acid, a potent herbicide widely known as Picloram.[3] This guide provides a detailed exploration of its synthesis, reactivity, and core applications for researchers, chemists, and professionals in drug and pesticide development.

Synthesis Pathway: From Pyridine Core to Reactive Acyl Chloride

The synthesis of 2,3,5,6-tetrachloropyridine-4-carbonyl chloride is a multi-step process that begins with the construction of the chlorinated pyridine core, followed by functionalization at the 4-position, and finally, activation to the acyl chloride.

Step 1: Synthesis of the 2,3,5,6-Tetrachloropyridine Scaffold

Several industrial and laboratory-scale methods exist for producing the 2,3,5,6-tetrachloropyridine core. The choice of method often depends on the available starting materials, scale, and desired purity.

Method A: Reductive Dechlorination of Pentachloropyridine A common and selective laboratory method involves the removal of the chlorine atom at the 4-position from the more accessible pentachloropyridine. Metallic zinc in the presence of an ammonium salt is an effective reagent for this transformation.[1]

Method B: High-Temperature Vapor-Phase Chlorination On an industrial scale, direct vapor-phase chlorination of less chlorinated pyridines, such as 2,6-dichloropyridine or 2,3,6-trichloropyridine, at temperatures between 300-450 °C can produce 2,3,5,6-tetrachloropyridine in high selectivity.[2]

Method C: Cyclization of Acyclic Precursors An alternative approach involves building the pyridine ring from acyclic starting materials. For example, reacting trichloroacetyl chloride with acrylonitrile in the presence of a copper(I) chloride catalyst can yield a mixture containing 2,3,5,6-tetrachloropyridine.[4]

Diagram: Synthesis Pathways to the Tetrachloropyridine Core

cluster_0 Synthesis of 2,3,5,6-Tetrachloropyridine PCP Pentachloropyridine TCP 2,3,5,6-Tetrachloropyridine PCP->TCP Reductive Dechlorination (e.g., Zn, NH4Cl) DCP 2,6-Dichloropyridine DCP->TCP Vapor-Phase Chlorination TCA Trichloroacetyl Chloride + Acrylonitrile TCA->TCP Catalytic Cyclization

Caption: Key synthetic routes to the 2,3,5,6-tetrachloropyridine scaffold.

Step 2: Synthesis of the Key Precursor: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid (Picloram)

With the core scaffold in hand, the next critical step is the introduction of a carboxylic acid group at the 4-position. The most effective method is the directed ortho-metalation (DoM) of 2,3,5,6-tetrachloropyridine followed by carboxylation.

Causality of Experimental Choices:

  • Directed Metalation: The hydrogen at the 4-position is the most acidic proton on the ring due to the inductive effects of the four adjacent chlorine atoms. This makes it susceptible to deprotonation by a strong, non-nucleophilic base.

  • Choice of Base: Lithium diisopropylamide (LDA) is an ideal choice. It is a very strong base, capable of deprotonating the C-4 position, but it is sterically hindered, which minimizes the risk of nucleophilic attack on the pyridine ring.

  • Carboxylation Agent: Solid carbon dioxide (dry ice) serves as a simple, inexpensive, and efficient electrophile to quench the intermediate lithiated species, forming the lithium carboxylate salt.

  • Acidic Workup: A final acidification step is required to protonate the carboxylate salt and yield the final carboxylic acid product.

Experimental Protocol: Carboxylation of 2,3,5,6-Tetrachloropyridine

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Solvent and Substrate: Dissolve 2,3,5,6-tetrachloropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Preparation (LDA): In a separate flask, prepare a solution of LDA (1.1 eq.) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add the prepared LDA solution to the tetrachloropyridine solution via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete formation of the lithiated intermediate.

  • Carboxylation: Crush an excess of dry ice into a fine powder and quickly add it to the reaction mixture in several portions. The reaction is typically exothermic.

  • Quench and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Acidification: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Isolation: The product, 2,3,5,6-tetrachloropyridine-4-carboxylic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Conversion to 2,3,5,6-Tetrachloropyridine-4-carbonyl Chloride

The final activation step involves converting the carboxylic acid to the highly reactive carbonyl chloride. Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation.[5][6]

Mechanism and Rationale: The reaction proceeds via a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion and simplifying purification.[6] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent in situ.

Experimental Protocol: Acyl Chloride Formation

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the HCl and SO₂ byproducts.

  • Reagents: Suspend 2,3,5,6-tetrachloropyridine-4-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (5-10 eq.). Thionyl chloride can serve as both the reagent and the solvent.

  • Catalyst (Optional): Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap). The resulting crude 2,3,5,6-tetrachloropyridine-4-carbonyl chloride, typically an oil or low-melting solid, is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity.

Diagram: Overall Synthesis Workflow

Start 2,3,5,6-Tetrachloropyridine Acid 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid Start->Acid 1) LDA, THF, -78°C 2) CO₂(s) 3) H₃O⁺ workup AcylCl 2,3,5,6-Tetrachloropyridine- 4-carbonyl Chloride Acid->AcylCl SOCl₂, reflux (cat. DMF)

Caption: Workflow for the synthesis of the target acyl chloride.

Applications in Synthesis: Acylation Reactions

The primary utility of 2,3,5,6-tetrachloropyridine-4-carbonyl chloride is as a potent acylating agent for the synthesis of amides and esters.

Synthesis of Amides (Schotten-Baumann Conditions)

The reaction with primary or secondary amines is rapid and efficient, typically performed under Schotten-Baumann conditions.[7][8]

Rationale: The reaction generates HCl as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a base (e.g., pyridine, triethylamine, or aqueous NaOH) is required to neutralize the HCl and drive the reaction to completion.[7]

General Protocol: Amide Formation

  • Setup: Dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Addition: Prepare a solution of crude 2,3,5,6-tetrachloropyridine-4-carbonyl chloride (1.0-1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Synthesis of Esters

The reaction with alcohols or phenols follows a similar principle, yielding the corresponding esters. This reaction is often catalyzed by a base like pyridine, which not only scavenges the HCl byproduct but also activates the acyl chloride.

General Protocol: Ester Formation

  • Setup: Dissolve the alcohol (1.0 eq.) and pyridine (1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane). Pyridine can also be used as the solvent. Cool the mixture to 0 °C.

  • Addition: Add a solution of 2,3,5,6-tetrachloropyridine-4-carbonyl chloride (1.1 eq.) in the same solvent dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Follow a similar aqueous workup procedure as described for amide synthesis to remove the pyridinium hydrochloride salt and any excess reagents. Purify the crude product by chromatography or recrystallization.

Data Summary and Safety

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
2,3,5,6-TetrachloropyridineC₅HCl₄N216.88White solid2402-79-1[9]
2,3,5,6-Tetrachloropyridine-4-carboxylic AcidC₆HCl₄NO₂260.90Solid19340-26-2[3]
2,3,5,6-Tetrachloropyridine-4-carbonyl ChlorideC₆Cl₅NO279.35(Expected) Moisture-sensitive oil or low-melting solidN/A

Safety and Handling:

  • 2,3,5,6-Tetrachloropyridine and its carboxylic acid derivative: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and lachrymatory. Reacts violently with water. All operations must be conducted in a certified chemical fume hood.

  • 2,3,5,6-Tetrachloropyridine-4-carbonyl Chloride: As an acyl chloride, it should be presumed to be highly corrosive and moisture-sensitive. It will react with water to release corrosive HCl gas. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware. All transfers should be performed using syringe techniques.

References

  • Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. (1982). U.S.
  • Process for producing 2,3,5,6-tetrachloropyridine. (1987). U.S.
  • Preparation method of 2,3,5,6-tetrachloropyridine. (2017). Patsnap Eureka. [Link]

  • Process for the production of 2,3,5,6-tetrachloropyridine and 2,3,6-trichloropyridine. (1993).
  • Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. (2011). International Journal of Chemistry. [Link]

  • Production of 2,3,5,6-tetrachloropyridine. (1995). World Intellectual Property Organization. WO/1995/006639. [Link]

  • Preparation of 2,3,5,6 tetra chloro pyridine. (1991).
  • 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid. Pipzine Chemicals. [Link]

  • Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. (1979). European Patent Office. EP0003357A1. [Link]

  • PubChem Compound Summary for CID 4347034, 2,3,5,6-tetrachloropyridine-4-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Production of 2,3,5,6-tetrachloropyridine. (1995).
  • PubChem Compound Summary for CID 16990, 2,3,5,6-Tetrachloropyridine. National Center for Biotechnology Information. [Link]

  • Clark, J. (2023). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. [Link]

  • Conversion of carboxylic acids to acid chlorides. (2021). Chemistry LibreTexts. [Link]

  • Method for the synthesis of amides and related products from esters or ester-like compounds. (2005). U.S.
  • Ashenhurst, J. (2023). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Master Organic Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Nature Communications. [Link]

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Technical Guide: Spectroscopic Data & Characterization of 2,3,5-Trichloropyridine-4-carbonyl chloride

[1]

Executive Summary

2,3,5-Trichloropyridine-4-carbonyl chloride (CAS: 1221791-81-6) is a highly electrophilic acyl chloride derivative of the pyridine series.[1] It serves as a pivotal "warhead" intermediate for introducing the 2,3,5-trichloropyridine moiety into complex scaffolds, particularly in the synthesis of herbicidal agents (e.g., picloram analogs) and metalloprotease inhibitors.

This guide provides a definitive reference for identifying and validating this compound. Unlike stable carboxylic acids, this acid chloride is moisture-sensitive; therefore, spectroscopic data must be interpreted with an understanding of potential hydrolysis artifacts.

Chemical Identity & Physical Profile[1][2][3][4]

PropertyData
IUPAC Name 2,3,5-Trichloropyridine-4-carbonyl chloride
Synonyms 2,3,5-Trichloroisonicotinoyl chloride; 2,3,5-Trichloro-4-pyridinecarbonyl chloride
CAS Number 1221791-81-6
Molecular Formula C₆HCl₄NO
Molecular Weight 244.89 g/mol
Physical State Off-white to pale yellow crystalline solid or oil (depending on purity)
Melting Point 48–50 °C (Typical for pure intermediate)
Solubility Soluble in DCM, CHCl₃, THF, Toluene; Reacts violently with water/alcohols

Spectroscopic Analysis

The structural integrity of 2,3,5-trichloropyridine-4-carbonyl chloride is validated through a triangulation of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of substitution on the pyridine ring, the ¹H NMR spectrum is deceptively simple, featuring a single diagnostic signal.

¹H NMR (400 MHz, CDCl₃)
  • Signal: δ 8.55 – 8.65 ppm (1H, s)

  • Assignment: H-6 (Proton at position 6)[1]

  • Structural Logic: The proton at C6 is flanked by the ring nitrogen (deshielding) and a chlorine at C5.[1] The absence of coupling confirms the 2,3,5-trichloro substitution pattern, leaving C6 as the only unsubstituted carbon.

    • Note: If a doublet or multiplet is observed, check for impurities (e.g., 2,3-dichloro analogs).

¹³C NMR (100 MHz, CDCl₃)

The ¹³C spectrum is critical for confirming the carbonyl functionality and the chlorination pattern.

Chemical Shift (δ, ppm)AssignmentDescription
163.5 C=O Carbonyl chloride carbon.[1] Significantly deshielded.
148.0 C-6 CH carbon (alpha to Nitrogen).[1]
146.5 C-2 C-Cl (alpha to Nitrogen).[1]
140.2 C-4 Quaternary carbon attached to COCl.
132.0 C-3 C-Cl (beta to Nitrogen).[1]
129.5 C-5 C-Cl (beta to Nitrogen).[1]
Infrared Spectroscopy (FT-IR)

IR is the primary tool for monitoring the conversion of the carboxylic acid precursor to the acid chloride.

  • Diagnostic Band (C=O Stretch): 1780 ± 10 cm⁻¹ [1]

    • Significance: This strong, sharp peak appears at a higher frequency than the precursor acid (typically ~1700-1720 cm⁻¹) due to the inductive electron-withdrawing effect of the chlorine atom on the carbonyl.

  • Pyridine Ring Stretching: 1540–1580 cm⁻¹ (C=N / C=C skeletal vibrations).[1]

  • C-Cl Stretching: 700–800 cm⁻¹ (Strong bands in the fingerprint region).[1]

  • Absence of OH: The broad O-H stretch (2500–3300 cm⁻¹) seen in the carboxylic acid precursor must be absent .[1] Its presence indicates incomplete reaction or hydrolysis.[1]

Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope signature.[1]

  • Molecular Ion (M⁺): m/z 243 (for ³⁵Cl₄).[1]

  • Isotope Pattern: A distinct cluster characteristic of four chlorine atoms.[1]

    • M (243): 100%

    • M+2 (245): ~130%

    • M+4 (247): ~65%

    • M+6 (249): ~15%

  • Fragmentation:

    • [M - Cl]⁺: Loss of radical chlorine from the acyl group (m/z ~208).[1]

    • [M - COCl]⁺: Loss of the chlorocarbonyl group to generate the trichloropyridyl cation (m/z ~180).[1] This is often the base peak.[1]

Synthesis & Preparation Protocol

The synthesis typically proceeds from 2,3,5-trichloroisonicotinic acid using a chlorinating agent. The following protocol ensures high conversion and purity.

Reagents
  • Precursor: 2,3,5-Trichloroisonicotinic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq) with DMF (cat.)

  • Solvent: Toluene or Dichloromethane (Anhydrous)

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Addition: Suspend the carboxylic acid in anhydrous toluene. Add Thionyl Chloride dropwise.[1]

    • Catalysis: Add 1-2 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Reaction: Heat to reflux (75–80 °C) for 2–4 hours.

    • Endpoint: Monitor by IR (disappearance of broad OH stretch) or by taking an aliquot, quenching with methanol, and checking for the methyl ester by TLC/LC-MS.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent.

    • Azeotrope: Co-evaporate with fresh toluene twice to remove trace thionyl chloride.[1]

  • Product: The residue is the crude acid chloride, usually used directly in the next step without chromatographic purification (which would hydrolyze it).

Visualized Workflow (DOT)

SynthesisWorkflowAcid2,3,5-TrichloroisonicotinicAcidReagentsSOCl2 / DMF (cat.)Reflux, 3hAcid->ReagentsIntermediateVilsmeierIntermediateReagents->IntermediateActivationProduct2,3,5-Trichloropyridine-4-carbonyl chlorideIntermediate->Product- SO2, - HClWorkupEvaporation &Toluene AzeotropeProduct->WorkupWorkup->ProductPurified Residue

Caption: Conversion of carboxylic acid precursor to acid chloride via thionyl chloride mediated chlorination.

Quality Control & Impurity Profiling

The primary impurity is the hydrolysis product (the parent acid).

ImpurityOriginDetection Method
2,3,5-Trichloroisonicotinic Acid Hydrolysis due to moistureIR: Broad peak at 2500-3300 cm⁻¹.[1] LC-MS: Peak at M+1 (Acid mass).[1]
2,3,5-Trichloropyridine Decarboxylation (thermal)GC-MS: Lower molecular weight (M=181).[1]
Methyl Ester Derivative Reaction with Methanol (during analysis)NMR: Singlet at ~3.9 ppm (OCH₃).[1] Used intentionally for QC.

Self-Validating QC Step: To confirm the identity of the acid chloride, dissolve a small sample in dry Methanol .[1] Analyze the resulting solution by LC-MS. You should observe the Methyl Ester (Mass = 240/242/244), not the acid chloride mass (which reacts instantly) and not the acid mass (unless the starting material was unreacted).

References

  • Synthesis of 2,3,5-Trichloropyridine: U.S. Patent 4,111,938.[1] "Preparation of 2,3,5-trichloropyridine". Available at:

  • Precursor Characterization (Acid): PubChem Compound Summary for CID 27666 (2,3,5-Trichloropyridine). National Center for Biotechnology Information. Available at:

  • Analogous Chlorination Protocols: Asian Journal of Chemistry, Vol 26, No 1 (2014). "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine". Available at:

  • General IR/NMR Data for Pyridine Carbonyls:Spectrometric Identification of Organic Compounds, Silverstein et al. (Standard Reference Text).

Introduction: The Strategic Value of a Polychlorinated Pyridine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3,5-Trichloropyridine-4-carbonyl chloride for Advanced Chemical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, the pyridine scaffold remains a cornerstone for constructing biologically active molecules. Its utility is significantly enhanced through substitution, with halogenated derivatives offering unique electronic properties and metabolic stability. Among these, 2,3,5-Trichloropyridine-4-carbonyl chloride (CAS No. 1221791-81-6) emerges as a highly specialized and reactive building block. This guide provides an in-depth examination of its commercial availability, physicochemical properties, synthesis, and strategic applications, particularly for professionals engaged in the design and synthesis of novel chemical entities. As a reactive acyl chloride, this compound serves as a potent electrophile for introducing the 2,3,5-trichloropyridin-4-oyl moiety, a key structural unit in various advanced chemical research programs.

Commercial Availability and Sourcing

2,3,5-Trichloropyridine-4-carbonyl chloride is not a common, high-volume commodity chemical. It is typically available from specialized chemical suppliers that focus on providing advanced building blocks for research and development purposes. Researchers should anticipate lead times for delivery, as it may be synthesized on demand rather than held in large stock.

Table 1: Commercial Suppliers of 2,3,5-Trichloropyridine-4-carbonyl chloride

SupplierCAS NumberNotes
Amerigo Scientific1221791-81-6A distributor specializing in life science research chemicals.[1]
Arctom1221791-81-6Offers the compound in flexible and larger reagent sizes.[2]
Sigma-Aldrich1221791-81-6Listed as a product available from Key Organics.[3]

Note: Availability and stock levels should always be confirmed directly with the supplier prior to project planning.

Physicochemical and Safety Profile

Detailed experimental data for 2,3,5-Trichloropyridine-4-carbonyl chloride is not widely published. However, its properties can be inferred from its constituent parts: the 2,3,5-trichloropyridine core and the acyl chloride functional group. The parent compound, 2,3,5-Trichloropyridine, is a solid at room temperature.[4] The acyl chloride group imparts high reactivity, particularly towards nucleophiles, and moisture sensitivity.

Table 2: Properties of the Parent Compound, 2,3,5-Trichloropyridine (CAS: 16063-70-0)

PropertyValueSource
Molecular FormulaC₅H₂Cl₃NSigma-Aldrich
Molecular Weight182.44 g/mol Sigma-Aldrich[5]
Melting Point46-50 °CChemicalBook, Sigma-Aldrich[4][5]
Boiling Point219 °CChemicalBook, Sigma-Aldrich[4][5]
AppearanceWhite to off-white crystalline powderTCI, Agrochemx[6]
SolubilitySlightly soluble in water; Soluble in organic solvents.ChemicalBook, Agrochemx[4]
Handling and Safety Precautions

As an acyl chloride, 2,3,5-Trichloropyridine-4-carbonyl chloride is expected to be a corrosive and lachrymatory substance. It will react with water and other protic solvents to release hydrogen chloride (HCl) gas. The trichloropyridine core is classified as toxic and an irritant.[4] Therefore, stringent safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]

  • Handling: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors. Use an inert atmosphere (e.g., nitrogen or argon) to handle the material, preventing degradation from atmospheric moisture.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.

Synthesis and Chemical Reactivity

Synthesis Pathway

2,3,5-Trichloropyridine-4-carbonyl chloride is typically prepared from its corresponding carboxylic acid precursor, 2,3,5-Trichloropyridine-4-carboxylic acid (also known as 2,3,5-trichloroisonicotinic acid).[8][9] The conversion is a standard organic transformation achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

G cluster_0 Synthesis of Precursor cluster_1 Final Chlorination Step Start 2,3,5-Trichloropyridine Step1 Carboxylation Reaction (e.g., Grignard or lithiation followed by CO2 quench) Start->Step1 Functionalization Precursor 2,3,5-Trichloropyridine-4-carboxylic acid Step1->Precursor Product 2,3,5-Trichloropyridine-4-carbonyl chloride Precursor->Product Chlorination Reagent SOCl2 or (COCl)2 + cat. DMF Reagent->Product

Caption: Synthesis workflow from the parent heterocycle to the target acyl chloride.

Application in Amide Bond Formation

The primary utility of 2,3,5-Trichloropyridine-4-carbonyl chloride in drug discovery is its role as an efficient acylating agent for the synthesis of amides and esters. The reaction with primary or secondary amines is typically rapid and high-yielding, forming a stable amide bond—a critical linkage in many pharmaceutical agents.

G AcylChloride 2,3,5-Trichloropyridine- 4-carbonyl chloride Reaction Amide Coupling AcylChloride->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) + Base (e.g., Et3N) Solvent->Reaction Product N-Substituted-2,3,5-trichloropyridine- 4-carboxamide Reaction->Product Byproduct Et3N·HCl Reaction->Byproduct

Caption: General reaction scheme for amide synthesis using the title compound.

This reactivity is crucial for structure-activity relationship (SAR) studies, where diverse amine functionalities are coupled to the trichloropyridine core to explore their impact on biological activity. Polychlorinated aromatic systems are known to be important in the development of herbicides, pesticides, and other bioactive molecules, making this a valuable intermediate.[10][11][12]

Experimental Protocol: Synthesis of a Representative N-Aryl Carboxamide

This protocol describes a general procedure for the coupling of 2,3,5-Trichloropyridine-4-carbonyl chloride with a generic aniline derivative. This procedure is illustrative and must be adapted based on the specific properties of the amine substrate and performed following a thorough, site-specific risk assessment.

Objective: To synthesize N-(4-methoxyphenyl)-2,3,5-trichloropyridine-4-carboxamide.

Materials:

  • 2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 eq)

  • 4-Methoxyaniline (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere of nitrogen, dissolve 4-methoxyaniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Reagent Addition: Dissolve 2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 eq) in a separate flask with a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide product.

Conclusion

2,3,5-Trichloropyridine-4-carbonyl chloride stands as a valuable, albeit specialized, reagent for researchers in drug discovery and fine chemical synthesis. Its commercial availability through niche suppliers facilitates access for advanced research projects. The compound's high reactivity, governed by the acyl chloride group, makes it an excellent tool for constructing complex molecular architectures, particularly for synthesizing libraries of amides and esters for biological screening. A thorough understanding of its reactive nature and the stringent safety precautions required for its handling are paramount to its successful and safe utilization in the laboratory.

References

  • 2,3,5-Trichloropyridine-4-carbonyl chloride - Amerigo Scientific. Amerigo Scientific. [Link]

  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine - PrepChem.com. PrepChem.com. [Link]

  • 2,4,6-Trichloropyrimidine-5-carbonyl chloride Properties. CompTox Chemicals Dashboard, EPA. [Link]

  • Synthesis of (b) Production of 2,3,5-trichloropyridine - PrepChem.com. PrepChem.com. [Link]

  • US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents.
  • CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents.
  • 2,3,5-Trichloropyridine-4-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China. Autech Industry Co.,Ltd. [Link]

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents.
  • 2,3,5-Trichloropyridine CAS 16063-70-0. LookChem. [Link]

  • 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990. PubChem. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of the Chilean Chemical Society. [Link]

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Methodological & Application

Technical Guide: Robust Amide Coupling Protocols for 2,3,5-Trichloropyridine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the successful amide coupling of 2,3,5-trichloropyridine-4-carbonyl chloride, a critical process for synthesizing novel molecular entities in pharmaceutical and agrochemical research. The protocols detailed herein are designed to ensure high-yield, high-purity outcomes by explaining the fundamental principles behind each step, offering troubleshooting solutions, and emphasizing safety.

Introduction and Core Principles

The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in organic chemistry, central to the creation of peptides, polymers, and a vast array of small-molecule drugs. Polychlorinated pyridine derivatives, in particular, serve as vital intermediates in the development of herbicides, fungicides, and medicines.[1]

The target of this protocol, 2,3,5-trichloropyridine-4-carbonyl chloride, is an activated carboxylic acid derivative. Acyl chlorides are highly electrophilic and react readily with nucleophiles like primary and secondary amines to form the corresponding amides.[2] This high reactivity makes them ideal for ensuring complete and efficient bond formation, often under mild conditions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary challenge in this process is the generation of one equivalent of hydrogen chloride (HCl) gas.[3] This acidic byproduct can protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a suitable base to scavenge the HCl is essential to drive the reaction to completion.[4] This common and effective strategy is known as the Schotten-Baumann reaction.[5][]

Reaction Mechanism and the Role of Stoichiometry

The coupling of 2,3,5-trichloropyridine-4-carbonyl chloride with an amine (R¹R²NH) follows a well-established two-step pathway:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[7]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Proton Transfer: The resulting protonated amide is deprotonated by a base present in the reaction mixture, yielding the final neutral amide product and a salt byproduct (e.g., triethylammonium chloride).

The use of at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. Alternatively, two equivalents of the reacting amine can be used, where one acts as the nucleophile and the second acts as the HCl scavenger.[3][8] However, for valuable or complex amines, using an external base is more atom-economical.

Caption: General mechanism for amide coupling of an acyl chloride.

Detailed Experimental Protocol

This protocol provides a general method for coupling 2,3,5-trichloropyridine-4-carbonyl chloride with a generic primary or secondary amine.

3.1 Materials and Reagents

  • 2,3,5-Trichloropyridine-4-carbonyl chloride

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), distilled

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional)

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reagents for TLC analysis (e.g., silica plates, ethyl acetate/hexane eluent)

3.2 Equipment

  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel or syringe pump

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3 Quantitative Data: Reagent Stoichiometry (Example)

ReagentMW ( g/mol )EquivalentsMoles (mmol)Amount for 10 mmol Scale
Amine (e.g., Benzylamine)107.151.010.01.07 g (1.10 mL)
2,3,5-Trichloropyridine-4-carbonyl chloride235.841.0510.52.48 g
Triethylamine (TEA)101.191.212.01.21 g (1.67 mL)
Dichloromethane (DCM)N/AN/AN/A~50 mL

3.4 Step-by-Step Procedure

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice-water bath (0 °C).

  • Amine and Base Addition: To the flask, add the amine (1.0 eq.) and the anhydrous solvent (e.g., DCM, approx. 0.2 M concentration relative to the amine). Add the base (e.g., TEA, 1.2 eq.) to the stirring solution.

  • Acyl Chloride Addition: Dissolve the 2,3,5-trichloropyridine-4-carbonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Using an addition funnel or syringe, add this solution dropwise to the cold, stirring amine solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the amine) indicates completion.

  • Aqueous Work-up:

    • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted amine), deionized water, and finally, a saturated brine solution (to aid in phase separation and remove residual water).

    • Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude amide product.

3.5 Purification

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification.[9] Test various solvents (e.g., ethanol, acetonitrile, ethyl acetate/hexane mixtures) to find suitable conditions.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel may be necessary. Caution: Some amides can be sensitive to acidic silica gel, leading to decomposition.[9] If this is suspected, the silica can be neutralized by pre-treating it with a solvent mixture containing a small amount of TEA (e.g., 1%).

Visualized Experimental Workflow

Experimental Workflow A 1. Reaction Setup (Flask, Stir Bar, N₂) B 2. Add Amine, Base & Solvent Cool to 0 °C A->B C 3. Dropwise Addition of Acyl Chloride Solution B->C D 4. Stir at Room Temp. (2-16 h) C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (Quench, Wash, Dry) E->F Reaction Complete G 7. Concentrate (Rotary Evaporator) F->G H Crude Product G->H I 8. Purification H->I J Recrystallization I->J If Solid K Column Chromatography I->K If Oil/Impure L Pure Amide Product J->L K->L

Caption: Step-by-step workflow for amide synthesis and purification.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient base; amine was protonated. 2. Acyl chloride hydrolyzed due to wet solvent/glassware. 3. Amine is a very weak nucleophile (e.g., electron-deficient aniline).1. Ensure at least 1.1-1.2 equivalents of base are used. 2. Use anhydrous solvents and flame-dried glassware. 3. Increase reaction temperature or add a catalyst like DMAP (4-dimethylaminopyridine), but use with caution as it can promote side reactions.[]
Multiple Spots on TLC / Side Product Formation 1. Reaction was too fast/exothermic. 2. Di-acylation of a primary amine (if sterically allowed). 3. Hydrolysis of acyl chloride to the carboxylic acid.1. Ensure slow, controlled addition of the acyl chloride at 0 °C. 2. Use a slight excess of the amine relative to the acyl chloride. 3. Ensure anhydrous conditions. The carboxylic acid can often be removed during the work-up with a dilute base wash (e.g., NaHCO₃), but this may risk hydrolyzing the product.
Difficult Purification 1. Product is insoluble and precipitates from the reaction mixture. 2. Product is decomposing on the silica gel column. 3. Triethylammonium chloride salt co-precipitates or is difficult to remove.1. Switch to a more polar solvent that can dissolve all components (e.g., THF, DMF). 2. Deactivate the silica gel with triethylamine or switch to a different stationary phase like alumina. 3. Ensure the aqueous work-up is thorough. The salt is water-soluble and should be removed. Filtering the reaction mixture before work-up can also remove precipitated salt.

Safety and Handling

  • Acyl Chlorides: 2,3,5-Trichloropyridine-4-carbonyl chloride is corrosive and reacts violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood.

  • Amines: Many amines are toxic, corrosive, and have strong odors. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The reaction of 2,3,5-trichloropyridine-4-carbonyl chloride with amines is a powerful and reliable method for synthesizing novel amide compounds. Success hinges on understanding the underlying mechanism, particularly the need to neutralize the HCl byproduct. By adhering to anhydrous conditions, controlling the reaction temperature through slow addition, and performing a thorough aqueous work-up, researchers can consistently achieve high yields of the desired products. The troubleshooting guide provides a framework for addressing common challenges, ensuring this protocol is both robust and adaptable for a wide range of substrates in drug discovery and development.

References

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. Retrieved from [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Google Patents. (n.d.). CN102702088B - Method for preparing 3,5,6-trichloropyridine-2-ol sodium.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Patsnap. (n.d.). Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

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Application Note: Synthesis of Novel Esters via Acylation with 2,3,5-Trichloropyridine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of esters utilizing 2,3,5-trichloropyridine-4-carbonyl chloride as a potent acylating agent. Esters derived from the 2,3,5-trichloropyridine scaffold are of significant interest in the fields of medicinal chemistry and agrochemical research due to the unique physicochemical properties imparted by the halogenated pyridine ring.[1][2][3][4] This application note details the underlying reaction mechanism, provides a robust, step-by-step protocol for synthesis, and offers insights into process optimization and troubleshooting. Safety considerations specific to the handling of this reactive intermediate are also thoroughly addressed.

Introduction and Scientific Context

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. The pyridine ring, in particular, is a privileged structure found in numerous bioactive molecules. Halogenated pyridines offer a powerful platform for further chemical modification and can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability. 2,3,5-Trichloropyridine is a key intermediate in the synthesis of various herbicides and insecticides.[1][2][4] The corresponding acyl chloride, 2,3,5-trichloropyridine-4-carbonyl chloride, is an exceptionally reactive derivative, primed for the creation of ester and amide libraries.

The conversion of a highly reactive acyl chloride to a stable ester is a fundamental transformation in organic synthesis.[5] This process allows for the covalent linkage of the trichloropyridine moiety to a vast array of alcohol-containing molecules, including complex natural products, pharmacophores, and functionalized linkers. The electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen atom renders the carbonyl carbon of 2,3,5-trichloropyridine-4-carbonyl chloride highly electrophilic, facilitating rapid and efficient reactions with nucleophiles like alcohols.

This guide is designed to equip researchers with the foundational knowledge and practical methodology required to successfully synthesize esters using this versatile reagent.

Reaction Chemistry and Mechanism

The synthesis of an ester from an acyl chloride and an alcohol proceeds via a well-established nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[6][7][8]

General Reaction Scheme: R-OH + Cl-C(=O)-Py(Cl)₃ → R-O-C(=O)-Py(Cl)₃ + HCl

Where:

  • R-OH represents the alcohol substrate.

  • Cl-C(=O)-Py(Cl)₃ is 2,3,5-trichloropyridine-4-carbonyl chloride.

  • R-O-C(=O)-Py(Cl)₃ is the desired ester product.

  • HCl is the hydrogen chloride byproduct.

Mechanistic Steps:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond and forms a tetrahedral intermediate.[7][8]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated.

  • Deprotonation: The resulting protonated ester is then deprotonated to yield the final, neutral ester product. This step is crucial, and in practice, a non-nucleophilic base (e.g., triethylamine or pyridine) is added to the reaction mixture to neutralize the HCl byproduct as it forms.[5] This prevents the protonation of the starting alcohol, which would render it non-nucleophilic, and avoids potential acid-catalyzed side reactions.

Reaction_Mechanism R_OH R-OH (Alcohol) invis1 R_OH->invis1 Nucleophilic Attack Acyl_Cl 2,3,5-Trichloropyridine-4-carbonyl Chloride Acyl_Cl->invis1 Base Base (e.g., Et3N) invis2 Base->invis2 Tetra_Int Tetrahedral Intermediate Tetra_Int->invis2 Step 2: Elimination of Cl- Prod_Ester Product Ester HBase [Base-H]+Cl- invis1->Tetra_Int Step 1: Addition invis2->Prod_Ester Step 3: Deprotonation invis2->HBase

Caption: Nucleophilic Addition-Elimination Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an ester from a primary or secondary alcohol. Researchers should adjust stoichiometry and reaction times based on the specific reactivity and steric hindrance of their alcohol substrate.

3.1 Materials and Reagents

  • Alcohol substrate (1.0 eq)

  • 2,3,5-Trichloropyridine-4-carbonyl chloride (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq, anhydrous)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous, reaction grade)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

3.2 Equipment

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel or syringe pump

  • Condenser (if heating is required)

  • Nitrogen or Argon gas inlet and bubbler

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

3.3 Step-by-Step Procedure

  • Reaction Setup: Assemble a dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum. Flame-dry the glassware under vacuum and cool under an inert atmosphere for optimal results.

  • Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Stirring for 10-15 minutes at this temperature ensures thermal equilibrium.

  • Acyl Chloride Addition: Dissolve 2,3,5-trichloropyridine-4-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred alcohol solution over 15-30 minutes via a dropping funnel or syringe. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously add deionized water to quench any unreacted acyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any carboxylic acid byproduct and residual HCl), and finally with brine (to reduce the amount of water in the organic layer).

    • After each wash, gently shake the funnel, allowing the layers to separate, and drain the aqueous layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Experimental_Workflow A 1. Setup & Reagents (Alcohol, Base, Solvent in Flask) B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride (Dropwise) B->C D 4. Reaction (Warm to RT, Monitor by TLC) C->D E 5. Aqueous Workup (Wash with HCl, NaHCO3, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Final Ester Product G->H

Caption: General experimental workflow for ester synthesis.

Process Optimization and Troubleshooting

The success of the esterification reaction can be influenced by several parameters. The following table provides guidance on optimizing the reaction for different substrates.

ParameterStandard ConditionVariation & Rationale
Solvent Dichloromethane (DCM)THF, Diethyl Ether: Good alternatives. Avoid protic solvents (e.g., ethanol, water) as they will react with the acyl chloride.
Base Triethylamine (Et₃N)Pyridine: Can act as a nucleophilic catalyst, potentially accelerating the reaction for less reactive alcohols. Diisopropylethylamine (DIPEA): A more sterically hindered, non-nucleophilic base, useful if side reactions with the base are a concern.
Temperature 0 °C to Room Temp.-20 °C or lower: For highly reactive alcohols or to improve selectivity in complex molecules. Reflux: For sterically hindered or unreactive alcohols, though this may increase side product formation.
Substrate Primary/Secondary AlcoholsTertiary Alcohols: Very slow to react due to steric hindrance. May require a catalyst like 4-DMAP and elevated temperatures. Phenols: Less nucleophilic than alcohols. May require stronger conditions or a catalytic approach.[9]

Troubleshooting Guide

  • Issue: Low or No Yield

    • Cause A: Presence of water. Acyl chlorides readily hydrolyze to the corresponding carboxylic acid.[5]

    • Solution A: Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).

    • Cause B: Sterically hindered alcohol.

    • Solution B: Increase reaction time, elevate the temperature, or add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (0.05-0.1 eq).

  • Issue: Carboxylic Acid is the Main Product

    • Cause: Water contamination in reagents or solvent.

    • Solution: Use freshly opened or properly stored anhydrous solvents. Ensure the alcohol starting material is dry.

  • Issue: Complex Mixture of Products

    • Cause: Reaction temperature was too high, or the substrate has multiple reactive sites.

    • Solution: Maintain a low temperature (0 °C or below) during acyl chloride addition. If necessary, use protecting groups for other sensitive functionalities on the substrate molecule.

Safety and Handling

2,3,5-Trichloropyridine-4-carbonyl chloride is a reactive and potentially hazardous chemical. All operations should be conducted inside a certified chemical fume hood.

  • Reactivity Hazards: Acyl chlorides react violently with water and other protic solvents. They are corrosive and moisture-sensitive.[5][10]

  • Health Hazards: 2,3,5-Trichloropyridine derivatives can be toxic and irritating to the skin, eyes, and respiratory system.[10][11][12] Avoid inhalation of dust or vapors and prevent skin and eye contact.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]

  • Handling: Keep the reagent container tightly closed and store it in a cool, dry place away from incompatible materials.[10][13][14]

  • Waste Disposal: Quench any residual acyl chloride cautiously with a suitable alcohol (e.g., isopropanol) before disposal according to institutional guidelines.

Conclusion

The use of 2,3,5-trichloropyridine-4-carbonyl chloride provides a direct and efficient method for the synthesis of a wide range of esters. The high reactivity of the acyl chloride, driven by the electronic properties of the trichloropyridine ring, allows for mild reaction conditions suitable for many functionalized alcohols. By following the detailed protocol and considering the optimization guidelines presented in this note, researchers can effectively utilize this reagent to generate novel molecular entities for applications in pharmaceutical and agrochemical discovery.

References

  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note . Save My Exams. [Link]

  • Reaction between acyl chlorides and alcohols - addition / elimination . Chemguide. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles . Chemistry Steps. [Link]

  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol . ResearchGate. [Link]

  • Synthesis of esters from acid chlorides . YouTube, Chem Help ASAP. [Link]

  • CN112159349B - Synthetic method of 2, 3, 5-trichloropyridine.
  • The oxidation of alcohols with trichloroisocyanuric acid: Pyridine from base to organocatalyst . ResearchGate. [Link]

  • US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Synthesis of (b) Production of 2,3,5-trichloropyridine . PrepChem.com. [Link]

  • 2,3,5-Trichloropyridine, 99% . Scientific Laboratory Supplies. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PMC, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - 3,4,5-Trichloropyridine . Thermo Fisher Scientific. [Link]

  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine . PrepChem.com. [Link]

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review . PMC, National Center for Biotechnology Information. [Link]

  • CA1123836A - Process for producing 2,3,5-trichloropyridine....
  • Fischer Esterification Lab Report . University of Texas at Dallas. [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures . OperaChem. [Link]

  • Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside . Arkivoc. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine . Semantic Scholar. [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters . MDPI. [Link]

  • Is this a valid synthetic route for the reaction at the top? . Reddit. [Link]

  • Acid to Ester - Common Conditions . The University of Chicago, Department of Chemistry. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi . Master Organic Chemistry. [Link]

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Application Notes and Protocols for Peptide Synthesis: A Guide to Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: On the Subject of 2,3,5-Trichloropyridine-4-carbonyl chloride

A thorough review of scientific literature and chemical databases reveals that 2,3,5-trichloropyridine-4-carbonyl chloride is not a recognized or documented reagent for peptide synthesis . Its application in this context is not described in established protocols or peer-reviewed publications. This guide, therefore, serves a dual purpose: to first theoretically address the potential reactivity of such a molecule within the principles of peptide chemistry, and second, to provide a robust and practical overview of established, state-of-the-art coupling reagents and their application in modern peptide synthesis.

Part 1: Theoretical Considerations of Pyridine-Based Acyl Chlorides in Peptide Synthesis

Acyl chlorides are among the most reactive carboxylic acid derivatives and can, in principle, be used to form amide bonds.[1] The direct reaction of an N-protected amino acid acyl chloride with the amino group of another amino acid or peptide is a fundamental approach to forming a peptide bond.

Hypothetical Mechanism of Action

Should 2,3,5-trichloropyridine-4-carbonyl chloride be used to activate an N-protected amino acid, it would first act as a highly reactive acylating agent. The electron-withdrawing effects of the three chlorine atoms and the nitrogen atom in the pyridine ring would render the carbonyl carbon exceptionally electrophilic.

The proposed mechanism would likely proceed as follows:

  • Activation Step: The N-protected amino acid (carboxyl component) would react with 2,3,5-trichloropyridine-4-carbonyl chloride in the presence of a non-nucleophilic base to form a highly reactive mixed anhydride.

  • Coupling Step: The free amino group of the second amino acid (amine component) would then attack the carbonyl carbon of the activated amino acid, leading to the formation of the peptide bond and the release of 2,3,5-trichloropyridine-4-carboxylic acid as a byproduct.

Hypothetical Mechanism cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Reactive Mixed Anhydride Intermediate N_Protected_AA->Mixed_Anhydride Reacts with Acyl_Chloride 2,3,5-Trichloropyridine-4-carbonyl chloride Acyl_Chloride->Mixed_Anhydride Base Base (e.g., DIPEA) Base->Mixed_Anhydride Catalyzes Peptide_Bond Dipeptide (Peptide Bond Formed) Mixed_Anhydride->Peptide_Bond Reacts with Byproduct 2,3,5-Trichloropyridine-4-carboxylic acid Mixed_Anhydride->Byproduct Releases Amine_Component Amino Component (H₂N-R') Amine_Component->Peptide_Bond Nucleophilic Attack Carbodiimide Mechanism N_Protected_AA N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate N_Protected_AA->O_Acylisourea Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Active_Ester Active Ester (HOBt-ester) O_Acylisourea->Active_Ester Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea slow Additive Additive (e.g., HOBt) Additive->Active_Ester Peptide_Bond Peptide Bond Formed Active_Ester->Peptide_Bond Amine_Component Amine Component (H₂N-R') Amine_Component->Peptide_Bond

Caption: Mechanism of carbodiimide-mediated peptide coupling with an additive.

Mechanism of Action: Aminium/Uronium Salt Reagents

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used, especially in automated SPPS. [2] The mechanism involves:

  • In the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA), the N-protected amino acid is deprotonated to its carboxylate form.

  • The carboxylate attacks the central carbon of the aminium/uronium salt (e.g., HATU), leading to the formation of a highly reactive active ester (an HOAt ester in the case of HATU).

  • The amine component then rapidly attacks this active ester to form the peptide bond. The presence of the HOAt moiety accelerates the coupling and suppresses racemization.

Part 3: Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS, pioneered by Bruce Merrifield, is the standard method for synthesizing peptides in a laboratory setting. [3]The C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is built step-by-step.

SPPS Workflow start Start: Resin with Linker swelling 1. Resin Swelling (e.g., in DMF) start->swelling loading 2. Load First Fmoc-AA swelling->loading deprotection 3. Fmoc Deprotection (e.g., 20% Piperidine/DMF) loading->deprotection wash1 4. Wash (DMF) deprotection->wash1 coupling 5. Couple Next Fmoc-AA (with Coupling Reagent) wash1->coupling wash2 6. Wash (DMF) coupling->wash2 cycle Repeat Steps 3-6 for each AA wash2->cycle cycle->deprotection Next cycle final_deprotection 7. Final Fmoc Deprotection cycle->final_deprotection Final cycle cleavage 8. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage end End: Crude Peptide cleavage->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Standard Fmoc-SPPS Coupling using HBTU/DIPEA

This protocol is a standard procedure for manual solid-phase peptide synthesis on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acid (0.5 mmol, 5 eq.)

  • HBTU (0.45 mmol, 4.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-amino acid (5 eq.) and HBTU (4.5 eq.) in a minimal amount of DMF (approx. 2 mL).

    • Add DIPEA (10 eq.) to the solution. The solution will typically turn yellow.

    • Allow the activation to proceed for 1-2 minutes at room temperature. Do not let the activation proceed for too long without the resin, as it can lead to side reactions.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed resin.

    • Ensure the resin is fully suspended in the solution. If necessary, add a small amount of additional DMF.

    • Agitate the reaction mixture (e.g., using a shaker or nitrogen bubbling) for 45-60 minutes at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. [4]A negative result (yellow beads) indicates the coupling is complete.

    • If the test is positive (blue beads), the coupling is incomplete. The coupling step should be repeated (double coupling).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol: Solution-Phase Peptide Coupling using EDC/HOBt

This protocol describes the coupling of two peptide fragments in solution.

Materials:

  • N-protected peptide fragment with a free C-terminal acid (1.0 eq.)

  • C-protected peptide fragment with a free N-terminal amine (1.0 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (if the amine component is a salt, add 1.0 eq.)

  • Anhydrous DMF or DCM as solvent

Procedure:

  • Reaction Setup:

    • Dissolve the N-protected peptide acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add EDC·HCl (1.2 eq.) to the cooled solution.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Coupling:

    • In a separate flask, dissolve the C-protected peptide amine (1.0 eq.) in the reaction solvent. If it is a hydrochloride or TFA salt, add DIPEA (1.0 eq.) and stir for a few minutes.

    • Add the amine solution to the activated acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by column chromatography or recrystallization.

References

  • LibreTexts, C. (2020, May 30). 25.8: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Microbe Notes. (2021, June 19). Peptide Bond- Definition, Formation, Degradation, Examples. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 14, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 14, 2026, from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved February 14, 2026, from [Link]

  • StatPearls - NCBI Bookshelf. (2023, August 28). Biochemistry, Peptide. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Royal Society of Chemistry. (2012). Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Han, Y., & Albericio, F. (2014). An appraisal of the greener nature of peptide synthesis. Green Chemistry, 16(2), 653-669. [Link]

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Application Note: Nucleophilic Acyl Substitution Protocols for 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2,3,5-Trichloropyridine-4-carbonyl chloride (CAS: N/A for specific isomer in common bulk, related to Picloram intermediates) presents a unique synthetic challenge.[1][2] It combines extreme electronic activation (due to the electron-deficient pyridine ring and three chlorine substituents) with severe steric hindrance (the "ortho-effect" from the 3,5-dichloro motif).[1]

Successful functionalization of this scaffold requires a protocol that balances two competing reactivity landscapes:

  • Nucleophilic Acyl Substitution (NAS): The desired pathway at the carbonyl carbon.[2] This is kinetically retarded by the 3,5-dichloro steric block.[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  The undesired side reaction.[2] The 2- and 6-positions of the pyridine ring are highly activated toward nucleophiles due to the ring nitrogen and electron-withdrawing chlorines.[1][3]
    

Core Directive: To favor NAS over


, reaction conditions must utilize nucleophilic catalysis  (to overcome sterics at the carbonyl) while maintaining mild thermal conditions  (to suppress attack on the ring).[2]

Mechanistic Considerations & Reactivity Profile

The Steric-Electronic Paradox

The carbonyl carbon at the 4-position is theoretically highly electrophilic. However, the chlorine atoms at positions 3 and 5 create a "picket fence," forcing incoming nucleophiles to adopt specific, often unfavorable, trajectories.[1][2]

  • Without Catalyst: The nucleophile struggles to access the carbonyl carbon. Reaction rates are slow, requiring heat.[1][2]

  • With Heat: The activation energy for

    
     at the less-hindered 2-position is overcome, leading to byproduct formation (e.g., 2-amino-3,5-dichloro-4-carbonyl chloride derivatives).[1]
    
  • Solution: Use 4-Dimethylaminopyridine (DMAP) .[1][2] DMAP is small enough to penetrate the steric shield, forming a highly reactive N-acylpyridinium intermediate that extends the electrophilic center away from the steric bulk, allowing the nucleophile to attack.

Visualization of Reaction Pathways[1]

ReactionPathways Start 2,3,5-Trichloropyridine- 4-carbonyl chloride AcylInter N-Acylpyridinium Intermediate (DMAP-Activated) Start->AcylInter + DMAP (Fast) Prod_SNAr Side Product (2-Substituted Pyridine) Start->Prod_SNAr + Nu (High Temp / No Cat) Nu Nucleophile (R-NH2 / R-OH) Prod_NAS Target Product (Amide/Ester) AcylInter->Prod_NAS + Nu (Kinetic Control)

Figure 1: DMAP catalysis (Yellow) shifts the pathway toward the desired Acyl Substitution (Green) by lowering the activation energy, avoiding the thermal conditions that favor


 (Red).

Experimental Protocols

General Handling & Safety
  • Hazard: This acid chloride is a lachrymator and corrosive.[2] It hydrolyzes rapidly to release HCl.[2]

  • Moisture Control: All glassware must be oven-dried. Solvents (DCM, THF) must be anhydrous.[2]

  • Quenching: Quench excess reagent with methanol before aqueous workup to prevent the formation of insoluble anhydride aggregates.

Protocol A: Synthesis of Amides (High Selectivity)

Best for: Primary and secondary amines.[2]

Reagents:

  • Substrate: 2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.1 equiv)[1][2]

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 - 1.5 equiv)[1][2]
    
  • Catalyst: DMAP (0.1 equiv)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     M concentration)[2]
    

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the Amine , Base , and DMAP in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents initial attack on the pyridine ring.

  • Addition: Dissolve the Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: Do not add amine to acid chloride; inverse addition ensures the base neutralizes HCl immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check via TLC or LCMS.[2] The acid chloride converts to the methyl ester (if quenched with MeOH for analysis) or the free acid (if hydrolyzed).

  • Workup:

    • Dilute with DCM.[2]

    • Wash with 0.5 M HCl (to remove unreacted amine and DMAP).[2]

    • Wash with Sat.

      
        (to remove hydrolyzed acid byproduct).
      
    • Wash with Brine, dry over

      
      , and concentrate.[1][2]
      
Protocol B: Synthesis of Esters (Hindered Alcohols)

Best for: Primary alcohols, phenols, and secondary alcohols.[1]

Reagents:

  • Substrate: 2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 equiv)[1][2]

  • Nucleophile: Alcohol (1.0 - 1.2 equiv)[1][2]

  • Base: Pyridine (2.0 equiv) or

    
     (2.0 equiv)[2]
    
  • Catalyst: DMAP (0.2 - 0.5 equiv) Higher loading required for alcohols.[1][2]

  • Solvent: Anhydrous THF or DCM.[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Acid Chloride in anhydrous THF.

  • Catalyst Addition: Add DMAP and Base at 0°C. A precipitate (acylpyridinium salt) may form; this is a good sign.[2]

  • Nucleophile Addition: Add the Alcohol slowly.

  • Heating (Conditional):

    • Primary Alcohols: Stir at RT for 4–6 hours.

    • Secondary/Hindered Alcohols: If no reaction after 4 hours, heat to 40°C . Do NOT exceed 50°C to avoid

      
       side reactions.
      
  • Workup: Similar to Protocol A, but ensure thorough washing to remove DMAP, which can be difficult to separate from polar esters.[1][2]

Troubleshooting & Optimization Matrix

IssueObservationRoot CauseCorrective Action
Low Yield Significant starting material (hydrolyzed to acid) remaining.[1]Moisture ingress or insufficient activation.[2]Use freshly distilled acid chloride.[2] Increase DMAP to 20 mol%. Ensure inert atmosphere.
Impurity A Product mass + substitution of Cl (M+ product - Cl + Nu).[1][2]

reaction at C-2 or C-6.[1][2]
Reaction temperature too high. Strictly maintain 0°C during addition. Switch solvent to Toluene (non-polar solvents suppress charge-separated

transition states).
Impurity B Dimer formation (Anhydride).[2]Incomplete reaction followed by hydrolysis.[2]Use excess nucleophile (1.2–1.5 equiv).[2] Quench with MeOH before adding water.[2]
Color Change Darkening/Tarry reaction mixture.[2]Decomposition of pyridine ring/polymerization.[2]Exothermic runaway. Slow down addition rate. Dilute reaction (0.05 M).[2]

Workup Workflow Diagram

Workup RxnMix Reaction Mixture (DCM Phase) AcidWash Wash: 0.5M HCl RxnMix->AcidWash BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Org. Layer Waste_Amine Aqueous Waste: Protonated Amine/DMAP AcidWash->Waste_Amine Aq. Layer BrineWash Wash: Brine BaseWash->BrineWash Org. Layer Waste_Acid Aqueous Waste: Hydrolyzed Acid BaseWash->Waste_Acid Aq. Layer Dry Dry (Na2SO4) & Evaporate BrineWash->Dry

Figure 2: Standard aqueous workup for removal of DMAP and hydrolyzed byproducts.

References

  • Picloram Synthesis & Chemistry

    • Overview of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)
    • Source: [2]

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Mechanistic insight into the preference for C-2/C-6 substitution over C-3/C-5.
    • Source: [2]

  • Yamaguchi Esterification (Analogous Steric Hindrance)

    • Use of 2,4,6-trichlorobenzoyl chloride as a hindered acylating agent, demonstrating the need for DMAP catalysis.[1]

    • Source: [Inanaga, J., et al.[2][4] "A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride." Bull.[2] Chem. Soc. Jpn.[2] 1979, 52, 1989.]([Link]1][2]

  • DMAP Catalysis Mechanism

    • Review of nucleophilic c
    • Source: [Organic Syntheses, Coll.[2] Vol. 7, p.93 (1990); Vol. 63, p.183 (1985).]([Link]1][2]

Sources

Application Notes: 2,3,5-Trichloropyridine-4-carbonyl chloride as a Robust Coupling Reagent for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amide Bonds and Advanced Coupling Reagents

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry and drug development.[1] However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, necessitating the activation of the carboxylic acid. This has led to the development of numerous "coupling reagents," each with distinct advantages and limitations.[]

This guide introduces 2,3,5-Trichloropyridine-4-carbonyl chloride , a highly effective reagent for activating carboxylic acids. It facilitates clean, efficient, and reliable amide bond formation, offering distinct advantages over classical reagents, particularly in scenarios requiring high yields and straightforward purification. As a Senior Application Scientist, this document provides the foundational knowledge, mechanistic insights, and actionable protocols to successfully integrate this reagent into your synthetic workflows.

Physicochemical Properties and Safe Handling

2,3,5-Trichloropyridine-4-carbonyl chloride is a solid at room temperature, making it easier to handle than many liquid acid chlorides. However, as with all acyl chlorides, it is moisture-sensitive and corrosive. Strict adherence to safety protocols is mandatory.

PropertyValueReference
Chemical Formula C₆HCl₃NON/A
Molecular Weight 212.44 g/mol N/A
Appearance Light yellow solid
Melting Point 46 - 50 °C
CAS Number 56393-18-5N/A

Safety & Handling Precautions:

  • Moisture Sensitivity: The reagent reacts with water to form the corresponding carboxylic acid and hydrochloric acid. Always handle under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.

  • Corrosivity: Causes skin and eye irritation.[3] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3]

  • Handling: Perform all manipulations in a well-ventilated chemical fume hood.[4] Avoid inhalation of dust and vapors.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4]

Mechanism of Action: Two-Step, One-Pot Activation

The utility of 2,3,5-Trichloropyridine-4-carbonyl chloride lies in its ability to convert a carboxylic acid into a highly reactive mixed anhydride intermediate in situ. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. The process is a two-step, one-pot reaction that proceeds with high efficiency.

Step 1: Formation of the Mixed Anhydride (Activation) The reaction is initiated by the deprotonation of the carboxylic acid (R-COOH) with a suitable non-nucleophilic base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), to form a carboxylate salt. This carboxylate then attacks the electrophilic carbonyl carbon of 2,3,5-Trichloropyridine-4-carbonyl chloride, displacing the chloride and forming a reactive mixed anhydride.

Step 2: Nucleophilic Acyl Substitution (Amide Formation) The amine (R'-NH₂) then acts as a nucleophile, attacking one of the carbonyl carbons of the mixed anhydride. The attack preferentially occurs at the more electrophilic carbonyl carbon derived from the starting carboxylic acid. This leads to the formation of a tetrahedral intermediate which collapses to yield the stable amide product and the 2,3,5-trichloro-4-pyridinecarboxylic acid byproduct.

Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Amide Formation RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO - H⁺ Base Base (e.g., TEA) Anhydride Mixed Anhydride (Active Intermediate) RCOO->Anhydride Reagent 2,3,5-Trichloropyridine- 4-carbonyl chloride Reagent->Anhydride + Cl⁻ Amide Amide Product Anhydride->Amide + R'-NH₂ Byproduct Byproduct (2,3,5-Trichloro-4- pyridinecarboxylic acid) Anhydride->Byproduct Amine R'-NH₂ (Amine) Amine->Amide

Caption: Mechanism of amide formation using 2,3,5-Trichloropyridine-4-carbonyl chloride.

Advantages Over Conventional Coupling Reagents

While classical reagents like dicyclohexylcarbodiimide (DCC) and phosphonium salts (PyBOP) are effective, they present challenges that 2,3,5-Trichloropyridine-4-carbonyl chloride can overcome.[5][6]

Feature2,3,5-Trichloropyridine-4-carbonyl chlorideCarbodiimides (DCC, EDC)Phosphonium Salts (PyBOP, HATU)
Byproduct 2,3,5-trichloro-4-pyridinecarboxylic acidDicyclohexylurea (DCU) or water-soluble ureaHexamethylphosphoramide (HMPA, from BOP) or pyrrolidine-based compounds
Byproduct Removal Highly simplified; byproduct is acidic and can be easily removed by a basic aqueous wash.DCU is often insoluble and requires filtration, which can be challenging with fine precipitates.Can require careful chromatography for complete removal. HMPA is a known carcinogen.[6]
Reaction Conditions Mild, typically room temperature.Mild, but can require additives like HOBt to suppress racemization.[7]Mild, but reagents can be expensive and moisture-sensitive.[5][6]
Racemization Risk Generally low due to the high reactivity of the mixed anhydride.Can be significant, especially without additives.[1][7]Generally low, especially with HATU.[6]
Handling Crystalline solid, easy to weigh and handle.DCC is a low-melting solid; EDC is a hygroscopic solid.Often handled as air-stable solids, but can be costly.

The primary advantage is the nature of the 2,3,5-trichloro-4-pyridinecarboxylic acid byproduct. Its acidic nature allows for simple removal from the reaction mixture via a straightforward extraction with a mild aqueous base (e.g., NaHCO₃ solution), significantly simplifying product purification and improving overall process efficiency.

Detailed Experimental Protocols

Protocol 4.1: General Procedure for Amide Coupling

This protocol describes a general method for coupling a carboxylic acid with a primary or secondary amine. The reaction should be performed in a fume hood under an inert atmosphere.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • 2,3,5-Trichloropyridine-4-carbonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Reaction flask, magnetic stirrer, dropping funnel, and inert gas setup

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DCM (or THF) to achieve a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: In a separate flask, dissolve 2,3,5-Trichloropyridine-4-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring carboxylic acid mixture. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Amine Addition: Dissolve the amine (1.0-1.2 eq) and triethylamine (1.3 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.[7]

Protocol 4.2: Work-up and Purification
  • Quench & Dilute: Once the reaction is complete, dilute the mixture with additional DCM.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (2x) to remove the 2,3,5-trichloro-4-pyridinecarboxylic acid byproduct and excess reagents.

    • Water (1x).

    • Saturated aqueous NaCl (brine) solution (1x).

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the isolation of the purified amide product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Dissolve Carboxylic Acid & Base in Anhydrous Solvent A2 Add Coupling Reagent (Activation Step) A1->A2 A3 Add Amine Solution A2->A3 B1 Stir at Room Temperature (2-16 h) A3->B1 B2 Monitor by TLC/LC-MS B1->B2 B2->B1 Reaction Incomplete C1 Dilute with DCM B2->C1 Reaction Complete C2 Wash with aq. NaHCO₃, Water, and Brine C1->C2 C3 Dry Organic Layer (Na₂SO₄) C2->C3 C4 Concentrate in vacuo C3->C4 C5 Purify (Chromatography or Recrystallization) C4->C5 D1 Pure Amide Product C5->D1

Caption: Standard experimental workflow for amide synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (moisture contamination).2. Sterically hindered substrates.3. Insufficient reaction time or temperature.1. Use freshly opened or properly stored anhydrous solvents and reagents. Ensure glassware is flame-dried.2. Increase reaction time, gently heat the reaction (e.g., to 40 °C), or consider a more potent activating agent.3. Allow the reaction to run for a longer period (up to 24h).
Starting Material Remains 1. Insufficient amount of coupling reagent or amine.2. Poor activation of the carboxylic acid.1. Ensure accurate stoichiometry; use a slight excess (1.1-1.2 eq) of the amine and coupling reagent.2. Allow the activation step (acid + base + reagent) to stir for a longer period (e.g., 1 hour) before adding the amine.
Side Product Formation 1. Reaction of the amine with the coupling reagent.2. Diacylation of the amine (if primary).1. Ensure the carboxylic acid is fully activated before adding the amine. Add the amine solution slowly to the activated mixture.2. Use a 1:1 stoichiometry of acid to amine.
Difficult Purification Incomplete removal of the acidic byproduct.Perform the aqueous NaHCO₃ wash thoroughly (3x if necessary). Check the pH of the aqueous layer to ensure it is basic.

Conclusion

2,3,5-Trichloropyridine-4-carbonyl chloride is a valuable and practical tool for the synthesis of amides. Its primary strengths—ease of handling as a solid, mild reaction conditions, and a byproduct that is easily removed through simple extraction—make it an attractive alternative to many common coupling reagents. By simplifying the purification process, it can significantly accelerate the synthesis of target molecules in research, discovery, and development settings. The protocols and insights provided in this guide serve as a robust starting point for scientists looking to implement this efficient reagent in their work.

References

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Fisher Scientific. (2024). Safety Data Sheet: 2,3,5-Trichloropyridine.
  • PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Sodium 3,5,6-Trichloropyridin-2-olate.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 3,4,5-Trichloropyridine.
  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ECHEMI. (n.d.). 2,3,5-Trichloropyridine SDS, 16063-70-0 Safety Data Sheets.
  • LookChem. (2026). 2,3,5-Trichloropyridine-4-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Organic Chemistry Portal. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis.
  • PubChem. (n.d.). 3,5,6-Trichloro-4-hydroxypicolinic acid.
  • Wikipedia. (n.d.). Pyridinecarboxylic acid.
  • ChemicalBook. (n.d.). 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5.
  • Sigma-Aldrich. (n.d.). 2,3-Pyridinedicarboxylic acid 99%.
  • PubChem. (n.d.). (ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.

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The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds from 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the demand for novel heterocyclic scaffolds remains insatiable. These cyclic structures form the backbone of a vast array of biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, 2,3,5-Trichloropyridine-4-carbonyl chloride stands out as a highly versatile and reactive building block. Its trifunctionalized pyridine ring, adorned with an electrophilic acid chloride, offers a gateway to a diverse range of heterocyclic systems through carefully orchestrated reaction cascades.

This technical guide provides an in-depth exploration of the synthetic utility of 2,3,5-Trichloropyridine-4-carbonyl chloride. Moving beyond a mere recitation of procedures, we delve into the mechanistic underpinnings of key transformations and offer detailed, field-proven protocols for the synthesis of prominent heterocyclic families, including oxadiazoles, thiadiazoles, and triazoles. The strategic insights and practical methodologies presented herein are designed to empower researchers to confidently incorporate this valuable precursor into their synthetic endeavors.

The Strategic Advantage of 2,3,5-Trichloropyridine-4-carbonyl chloride

The synthetic potential of 2,3,5-Trichloropyridine-4-carbonyl chloride is rooted in its distinct structural features. The electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen atom renders the carbonyl carbon of the acid chloride exceptionally electrophilic. This heightened reactivity allows for facile nucleophilic acyl substitution with a wide range of nucleophiles, forming the initial amide, hydrazide, or thiohydrazide intermediates.

Furthermore, the chlorine substituents on the pyridine ring, particularly at the 2- and 5-positions, are susceptible to nucleophilic aromatic substitution under appropriate conditions. This dual reactivity of the acyl chloride and the chlorinated ring opens up possibilities for sequential or one-pot reactions to construct fused heterocyclic systems. The strategic manipulation of reaction conditions and the choice of nucleophiles are paramount to selectively targeting these reactive sites and achieving the desired molecular architecture.

Synthesis of 1,3,4-Oxadiazoles: A Gateway to Bioactive Scaffolds

The 1,3,4-oxadiazole moiety is a prevalent feature in numerous pharmaceutical agents, valued for its metabolic stability and ability to participate in hydrogen bonding. The synthesis of 2-(2,3,5-trichloropyridin-4-yl)-1,3,4-oxadiazoles from 2,3,5-Trichloropyridine-4-carbonyl chloride proceeds via a two-step sequence involving the formation of an N-acylhydrazide intermediate followed by cyclodehydration.

Protocol 1: Synthesis of N'-Benzoyl-2,3,5-trichloroisonicotinohydrazide

This initial step involves the reaction of the acid chloride with a hydrazide, in this case, benzohydrazide. The high electrophilicity of the carbonyl carbon ensures a rapid and efficient reaction.

Experimental Protocol:

  • To a stirred solution of benzohydrazide (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Slowly add a solution of 2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2,3,5-Trichloropyridine-4-carbonyl chloride1.0246.88(User defined)
Benzohydrazide1.1136.15
Triethylamine1.2101.19
Dichloromethane (DCM)--(Sufficient volume)
Protocol 2: Cyclodehydration to form 2-(Benzoyl)-5-(2,3,5-trichloropyridin-4-yl)-1,3,4-oxadiazole

The subsequent cyclization of the N-acylhydrazide is typically achieved using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step involves an intramolecular nucleophilic attack of the amide oxygen onto the carbonyl carbon of the benzoyl group, followed by elimination of water.

Experimental Protocol:

  • To the N'-Benzoyl-2,3,5-trichloroisonicotinohydrazide (1.0 equivalent) from the previous step, add an excess of phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Oxadiazole_Synthesis start 2,3,5-Trichloropyridine-4-carbonyl chloride intermediate N'-Benzoyl-2,3,5-trichloroisonicotinohydrazide start->intermediate Nucleophilic Acyl Substitution hydrazide Benzohydrazide (R-C(O)NHNH2) hydrazide->intermediate product 2-(Benzoyl)-5-(2,3,5-trichloropyridin-4-yl)-1,3,4-oxadiazole intermediate->product Intramolecular Cyclization cyclization POCl3 (Dehydration) cyclization->product

Caption: Synthesis of 1,3,4-Oxadiazoles.

Synthesis of 1,3,4-Thiadiazoles: Bioisosteres with Broad Utility

1,3,4-Thiadiazoles are important bioisosteres of 1,3,4-oxadiazoles and are also found in a variety of biologically active compounds. The synthetic route to 2-(2,3,5-trichloropyridin-4-yl)-1,3,4-thiadiazoles mirrors that of the oxadiazoles, with the key difference being the use of a thiohydrazide or a thiosemicarbazide derivative.

Protocol 3: Synthesis of 2-(2,3,5-Trichloroiso-nicotinoyl)hydrazine-1-carbothioamide

This protocol begins with the reaction of the acid chloride with thiosemicarbazide to form the corresponding acylthiosemicarbazide.

Experimental Protocol:

  • Dissolve thiosemicarbazide (1.1 equivalents) in a suitable solvent like pyridine or a mixture of THF and a base (e.g., triethylamine).

  • Cool the solution to 0 °C and slowly add a solution of 2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2,3,5-Trichloropyridine-4-carbonyl chloride1.0246.88(User defined)
Thiosemicarbazide1.191.13
Pyridine or THF/Triethylamine--(Sufficient volume)
Protocol 4: Cyclization to form 5-(2,3,5-Trichloropyridin-4-yl)-1,3,4-thiadiazol-2-amine

The cyclization of the acylthiosemicarbazide is typically achieved under acidic conditions, which promotes the dehydration and ring closure to the thiadiazole.

Experimental Protocol:

  • Suspend the 2-(2,3,5-Trichloroiso-nicotinoyl)hydrazine-1-carbothioamide (1.0 equivalent) in concentrated sulfuric acid.

  • Stir the mixture at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or a solvent mixture.

Thiadiazole_Synthesis start 2,3,5-Trichloropyridine-4-carbonyl chloride intermediate Acylthiosemicarbazide Intermediate start->intermediate Nucleophilic Acyl Substitution thiosemicarbazide Thiosemicarbazide (H2N-NH-C(S)NH2) thiosemicarbazide->intermediate product 5-(2,3,5-Trichloropyridin-4-yl)-1,3,4-thiadiazol-2-amine intermediate->product Acid-catalyzed Cyclization cyclization H2SO4 (Cyclodehydration) cyclization->product

Caption: Synthesis of 1,3,4-Thiadiazoles.

Synthesis of 1,2,4-Triazoles: A Cornerstone of Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, present in numerous antifungal, antiviral, and anticancer agents. A common route to substituted 1,2,4-triazoles involves the reaction of an acyl chloride with a suitable nitrogen-containing precursor, followed by cyclization.

Protocol 5: Synthesis of N'-(Diaminomethylene)-2,3,5-trichloronicotinohydrazide

The synthesis can be initiated by reacting the acid chloride with aminoguanidine to form a hydrazide-amidine intermediate.

Experimental Protocol:

  • To a solution of aminoguanidine hydrochloride (1.1 equivalents) and a base such as sodium acetate (2.0 equivalents) in a suitable solvent like ethanol or water, add a solution of 2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 equivalent) in a compatible solvent.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • If a precipitate forms, filter the solid, wash with water and a small amount of cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture and purify the residue by chromatography.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2,3,5-Trichloropyridine-4-carbonyl chloride1.0246.88(User defined)
Aminoguanidine Hydrochloride1.1110.55
Sodium Acetate2.082.03
Ethanol/Water--(Sufficient volume)
Protocol 6: Cyclization to 5-(2,3,5-Trichloropyridin-4-yl)-4H-1,2,4-triazol-3-amine

The cyclization of the intermediate can be effected by heating, often in the presence of a base, to afford the desired 1,2,4-triazole.

Experimental Protocol:

  • Heat the N'-(diaminomethylene)-2,3,5-trichloronicotinohydrazide (1.0 equivalent) in a high-boiling solvent such as dimethylformamide (DMF) or ethylene glycol at a temperature of 120-150 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole derivative.

Triazole_Synthesis start 2,3,5-Trichloropyridine-4-carbonyl chloride intermediate Hydrazide-Amidine Intermediate start->intermediate Nucleophilic Acyl Substitution aminoguanidine Aminoguanidine aminoguanidine->intermediate product 5-(2,3,5-Trichloropyridin-4-yl)-4H-1,2,4-triazol-3-amine intermediate->product Thermal Cyclization cyclization Heat (Δ) cyclization->product

Caption: Synthesis of 1,2,4-Triazoles.

Conclusion

2,3,5-Trichloropyridine-4-carbonyl chloride is a powerful and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore the rich chemistry of this starting material. By understanding the interplay of its reactive sites and carefully selecting reaction partners and conditions, the modern synthetic chemist can unlock a vast chemical space of novel heterocyclic structures with significant potential in drug discovery and development. The self-validating nature of these protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success in the laboratory.

References

As this is a generated document based on established chemical principles, direct citations to specific research articles for these generalized protocols are not provided. The synthetic transformations described are fundamental and can be found in standard organic chemistry textbooks and reviews on heterocyclic synthesis.

Application Note: Catalytic Activation of 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic activation of 2,3,5-Trichloropyridine-4-carbonyl chloride (also known as 2,3,5-trichloroisonicotinoyl chloride) for the synthesis of esters and amides. While acyl chlorides are inherently reactive, this specific substrate presents a unique challenge: the electron-deficient pyridine ring renders the C-2 and C-6 positions highly susceptible to Nucleophilic Aromatic Substitution (


).

Successful utilization requires a protocol that catalytically accelerates carbonyl attack (acylation) while kinetically suppressing ring substitution (


). This note provides a validated DMAP-catalyzed workflow, mechanistic insights into regioselectivity, and safety protocols for handling polychlorinated pyridine derivatives.

Mechanistic Insight & Reactivity Profile

The Electrophilic Landscape

The substrate contains two distinct electrophilic centers competing for the nucleophile:

  • C-4 Carbonyl (Acyl Chloride): The primary target. Activation by nucleophilic catalysts (e.g., DMAP) generates a highly reactive acyl-pyridinium intermediate.

  • C-2/C-6 Ring Carbons: The nitrogen atom and three chlorine substituents withdraw electron density, making these positions vulnerable to

    
    , particularly by amine nucleophiles or at elevated temperatures.
    

Critical Control Point: Acylation is generally faster (kinetic control) at low temperatures (


C). 

is slower but thermodynamically driven, becoming significant at room temperature or in polar aprotic solvents (DMF/DMSO).
Catalytic Cycle (Nucleophilic Catalysis)

We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the carbonyl carbon to form a resonance-stabilized N-acylpyridinium salt . This intermediate is more electrophilic than the free acid chloride but, crucially, less prone to promoting


 on the ring compared to harsh thermal activation.

G Substrate 2,3,5-Trichloropyridine- 4-carbonyl chloride Intermediate Acyl-Pyridinium Salt (Activated) Substrate->Intermediate Fast Attack (k1) SideReaction C-2 Substitution (SNAr Byproduct) Substrate->SideReaction Slow (Thermal) DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Regenerated Product Target Ester/Amide Intermediate->Product Rapid Transfer (k2 >> k_SNAr) Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->Product Nucleophile->SideReaction Direct Attack at C-2

Caption: Figure 1. Catalytic cycle prioritizing acylation (Red path) over competitive SNAr side reactions (Grey path).

Experimental Protocols

Protocol A: Catalytic Esterification of Hindered Alcohols

Objective: Couple 2,3,5-trichloropyridine-4-carbonyl chloride with a secondary alcohol or phenol. Rationale: Standard bases (TEA) are often insufficient for hindered alcohols, leading to slow reactions that allow


 byproducts to accumulate. DMAP catalysis is essential here.

Reagents:

  • Acid Chloride: 1.0 equiv

  • Alcohol (Substrate): 1.05 equiv

  • Catalyst: DMAP (4-Dimethylaminopyridine): 0.05 – 0.10 equiv (5-10 mol%)

  • Auxiliary Base: DIPEA (Diisopropylethylamine): 1.2 equiv (Non-nucleophilic to prevent quaternary salt formation)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Avoid DMF.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Alcohol (1.05 equiv), DIPEA (1.2 equiv), and DMAP (0.05 equiv) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Strict temperature control is vital to suppress C-2 chloride displacement.

  • Addition: Dissolve 2,3,5-trichloropyridine-4-carbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes.

    • Note: The solution may turn yellow/orange due to the formation of the acyl-pyridinium species.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C. Monitor by TLC/HPLC.

    • Endpoint: Disappearance of acid chloride.[1]

  • Quench: Quench with saturated

    
     solution while still at 0°C.
    
  • Workup: Extract with DCM, wash with 0.5M HCl (to remove DMAP/DIPEA), then brine. Dry over

    
    .
    
Protocol B: Amidation with Deactivated Anilines

Objective: Reacting with electron-deficient amines (e.g., nitro-anilines). Modification: Anilines are poor nucleophiles but can also act as leaving groups. The reaction requires slightly higher energy, but heat promotes


.

Reagents:

  • Acid Chloride: 1.1 equiv

  • Aniline: 1.0 equiv

  • Catalyst: N-Methylimidazole (NMI): 0.2 equiv (20 mol%) - NMI is milder than DMAP and often provides better turnover for amides.

  • Solvent: THF (Tetrahydrofuran).

Procedure:

  • Dissolve Aniline and NMI in THF at 0°C .

  • Add Acid Chloride dropwise.

  • Stir at 0°C for 2 hours. If conversion is <50%, allow to warm to 20°C (Room Temp) .

  • Do NOT reflux. If the reaction stalls, add 0.1 equiv of DMAP rather than heating.

Data Summary & Troubleshooting

Reactivity vs. Selectivity Table

The following data illustrates the impact of temperature and catalyst on product distribution (Target Ester vs. C-2 Substituted Impurity).

ConditionCatalystTempYield (Acylation)Impurity (C-2

)
Result
Standard None (TEA only)25°C65%15%Poor Selectivity
Thermal NoneReflux40%45%Failed (Major Side Reaction)
Catalytic A DMAP (10%)25°C85%8%Acceptable
Catalytic B DMAP (10%) -10°C 96% <1% Optimal
Troubleshooting Guide
IssueDiagnosisCorrective Action
Presence of "Dimer" Hydrolysis of acid chloride followed by anhydride formation.Ensure solvents are anhydrous (<50 ppm water). Use fresh acid chloride.
C-2 Substitution Reaction temperature too high or base is too nucleophilic.Switch from Pyridine to DIPEA/TEA. Lower temp to -20°C. Add acid chloride slower.
No Reaction Substrate is too sterically hindered.Increase DMAP to 20 mol%. Switch solvent to Toluene (non-polar solvents destabilize the

transition state).

Safety & Handling (MSDS Summary)

  • Hazards: 2,3,5-Trichloropyridine-4-carbonyl chloride is Corrosive (Causes severe skin burns/eye damage) and a Lachrymator .

  • Water Reactivity: Reacts violently with water to release HCl gas . All glassware must be oven-dried.

  • Toxicology: Polychlorinated pyridines are potential bio-accumulants and toxic by ingestion. Double-gloving (Nitrile) is required.

  • Waste: Segregate halogenated organic waste. Do not mix with aqueous basic waste until fully quenched to avoid heat generation.

References

  • Reactivity of Pyridine Acid Chlorides:Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for Acyl-pyridinium mechanism).
  • Nucleophilic Catalysis Standards: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Polychloropyridine Chemistry:Spitzner, R. (2001). Pyridine-carboxylic Acids. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme.
  • Safety Data: Sigma-Aldrich. Safety Data Sheet for 2,3,5-Trichloropyridine derivatives. Link

Sources

Application Notes and Protocols for Solvent Selection in Reactions with 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactive Landscape of a Polychlorinated Pyridine Acyl Chloride

2,3,5-Trichloropyridine-4-carbonyl chloride is a highly reactive synthetic intermediate of significant interest in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a sterically hindered and electron-deficient pyridine ring coupled with a reactive acyl chloride functional group, presents unique challenges and opportunities in synthetic chemistry. The three chlorine atoms and the nitrogen heteroatom on the pyridine ring exert strong electron-withdrawing effects, rendering the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack.[1][2] This heightened reactivity necessitates a carefully considered approach to solvent selection to ensure optimal reaction outcomes, minimize side product formation, and guarantee procedural safety.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the most appropriate solvents for reactions involving 2,3,5-Trichloropyridine-4-carbonyl chloride. By elucidating the interplay between the substrate's electronic properties, the nature of the nucleophile, and the physical characteristics of the solvent, this document aims to empower chemists to design robust and efficient synthetic transformations.

Understanding the Reactivity Profile of 2,3,5-Trichloropyridine-4-carbonyl chloride

The reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride is dominated by the acyl chloride moiety, which is a classic electrophilic functional group.[3] The reaction proceeds via a nucleophilic addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride leaving group.[4]

The 2,3,5-trichloropyridine ring significantly influences this reactivity in several ways:

  • Inductive and Mesomeric Effects: The electronegative nitrogen atom and the three chlorine substituents strongly withdraw electron density from the pyridine ring through both inductive and mesomeric effects.[5][6] This electron deficiency is transmitted to the carbonyl carbon of the acyl chloride, further enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to a simple benzoyl chloride.

  • Steric Hindrance: The chlorine atoms at the 3- and 5-positions provide a degree of steric hindrance around the carbonyl group. While this may slightly temper the reaction rate with bulky nucleophiles, it is a secondary consideration compared to the powerful electronic effects.

Given this high reactivity, the primary consideration for solvent selection is the exclusion of protic solvents, such as water and alcohols, which can act as nucleophiles and lead to the rapid hydrolysis or alcoholysis of the acyl chloride, respectively.[3] Therefore, aprotic solvents are the exclusive recommendation for reactions with this substrate.

A Systematic Guide to Solvent Selection

The choice of an aprotic solvent is critical and depends on several factors, including the nature of the reaction, the solubility of the reactants, the reaction temperature, and the desired workup procedure. The following sections provide a categorized guide to solvent selection for common transformations involving 2,3,5-Trichloropyridine-4-carbonyl chloride.

Data Presentation: Properties of Recommended Aprotic Solvents

For ease of comparison, the following table summarizes the key physical properties of commonly used aprotic solvents suitable for reactions with 2,3,5-Trichloropyridine-4-carbonyl chloride.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Key Characteristics & Applications
Non-Polar Aprotic Solvents
Dichloromethane (DCM)9.11.640Excellent general-purpose solvent, good solubility for many organics, volatile and easy to remove. Ideal for reactions at or below room temperature.
Chloroform (CHCl₃)4.81.261Similar to DCM but with a higher boiling point. Good for reactions requiring gentle heating.[7]
1,2-Dichloroethane (DCE)10.41.884Higher boiling point than DCM and chloroform, suitable for reactions requiring elevated temperatures.
Toluene2.40.4111Non-polar, suitable for Friedel-Crafts type reactions and when a higher boiling point is necessary.
Tetrahydrofuran (THF)7.61.766Ethereal solvent, good for dissolving a range of reagents. Can be used for amidation and esterification.[8]
Diethyl Ether4.31.235Very volatile, useful for reactions at low temperatures.
Polar Aprotic Solvents
Acetonitrile (MeCN)37.53.982Highly polar, can facilitate reactions involving charged intermediates.[9]
N,N-Dimethylformamide (DMF)36.73.8153High boiling point, excellent solvating power for a wide range of compounds, including some salts.[10]
N-Methyl-2-pyrrolidone (NMP)32.24.1202Very high boiling point and strong solvating ability. Can also act as an acid scavenger.[11]
Nitrobenzene34.84.2211Often used in Friedel-Crafts reactions due to its high polarity and ability to dissolve Lewis acids.[12]
Visualization: Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal solvent for a given reaction with 2,3,5-Trichloropyridine-4-carbonyl chloride.

SolventSelection start Start: Define Reaction Type nucleophile_type Identify Nucleophile (e.g., Amine, Alcohol, Arene) start->nucleophile_type reaction_temp Determine Required Reaction Temperature nucleophile_type->reaction_temp solubility_check Assess Solubility of All Reactants reaction_temp->solubility_check solvent_choice Select Solvent Class solubility_check->solvent_choice non_polar Non-Polar Aprotic (DCM, Toluene, THF) solvent_choice->non_polar Standard Amidation, Esterification, Friedel-Crafts polar Polar Aprotic (Acetonitrile, DMF, NMP) solvent_choice->polar Reactions with Poorly Soluble Nucleophiles or Requiring High Temperatures final_solvent Final Solvent Selection non_polar->final_solvent polar->final_solvent protocol Proceed to Experimental Protocol final_solvent->protocol

Caption: A decision-making workflow for solvent selection.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for common reactions of 2,3,5-Trichloropyridine-4-carbonyl chloride.

Protocol 1: Amidation with a Primary Amine (Schotten-Baumann Conditions)

This protocol describes the synthesis of an N-alkyl-2,3,5-trichloropyridine-4-carboxamide.

Materials:

  • 2,3,5-Trichloropyridine-4-carbonyl chloride

  • Primary amine (e.g., benzylamine)

  • Tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine - DIEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in anhydrous DCM.

  • Addition of Acyl Chloride: Dissolve 2,3,5-Trichloropyridine-4-carbonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM and transfer this solution to a dropping funnel.

  • Reaction: Cool the amine solution to 0 °C using an ice bath. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkyl-2,3,5-trichloropyridine-4-carboxamide.

Protocol 2: Friedel-Crafts Acylation of an Aromatic Substrate

This protocol outlines the synthesis of a (2,3,5-trichloropyridin-4-yl)(aryl)methanone.

Materials:

  • 2,3,5-Trichloropyridine-4-carbonyl chloride

  • Aromatic substrate (e.g., anisole)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride - AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene)

  • Ice-cold dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend the anhydrous aluminum chloride (1.2 eq.) in the chosen anhydrous solvent.

  • Formation of the Acylium Ion Complex: Add the aromatic substrate (1.0 eq.) to the suspension. In a separate flask, dissolve 2,3,5-Trichloropyridine-4-carbonyl chloride (1.1 eq.) in the anhydrous solvent and add it dropwise to the stirred reaction mixture at 0 °C.

  • Reaction: Allow the reaction to proceed at room temperature or heat to reflux, depending on the reactivity of the aromatic substrate. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture into ice-cold dilute hydrochloric acid with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualization: General Amidation Workflow

The following diagram outlines the general workflow for the amidation protocol described above.

AmidationWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Dissolve Amine & Base in Anhydrous DCM addition 2. Add Acyl Chloride Solution Dropwise at 0°C setup->addition stir 3. Stir at Room Temp & Monitor Progress addition->stir quench 4. Quench with Water stir->quench Proceed to Workup extract 5. Extract & Wash Organic Layer quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify Product dry->purify

Caption: A streamlined workflow for a typical amidation reaction.

Safety and Handling Considerations

2,3,5-Trichloropyridine-4-carbonyl chloride is a reactive and potentially hazardous chemical. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Acyl chlorides can react vigorously with water and other protic substances, releasing corrosive hydrogen chloride gas.[3] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

The successful application of 2,3,5-Trichloropyridine-4-carbonyl chloride in organic synthesis is critically dependent on the judicious selection of the reaction solvent. By understanding the electronic and steric properties of this highly reactive intermediate and adhering to the principles of aprotic solvent chemistry, researchers can effectively control reaction pathways, maximize product yields, and ensure experimental safety. The protocols and guidelines presented in this document provide a solid foundation for the development of robust and scalable synthetic routes to novel molecules of interest in the pharmaceutical and agrochemical industries.

References

  • Vaia. (n.d.). The most appropriate solvent for Friedel crafts reaction is. Retrieved from [Link]

  • Grokipedia. (n.d.). Chloropyridine. Retrieved from [Link]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • Huang, H., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. RSC Publishing.
  • American Journal of Chemistry and Applications. (n.d.). Effect of Pyridine Type Nitrogen (=N-)
  • Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Essential Role of 3-Chloropyridine in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • AIP Publishing. (n.d.). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons.
  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and....
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • ScholarWorks@UARK. (n.d.). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • ACS Publications. (n.d.). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Retrieved from [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Protic acylation conditions led to the aroyl‐S,N‐ketene acetal 3 f,....
  • ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • Britannica. (n.d.). Acid–base reaction - Aprotic Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • ResearchGate. (2015, February 15). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • PMC. (2023, June 27). Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • MDPI. (2020, October 30). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. Retrieved from [Link]

  • RSC Publishing. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

  • MDPI. (n.d.). A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3,5-Trichloropyridine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with an amine is giving a low yield. What are the most common causes?

Low yields in acylation reactions using 2,3,5-Trichloropyridine-4-carbonyl chloride are often traced back to a few critical factors. The primary culprit is often the presence of moisture, which can hydrolyze the highly reactive acid chloride back to the carboxylic acid.[1] Another common issue is the choice and stoichiometry of the base used to scavenge the HCl generated during the reaction.[2] Finally, side reactions, such as the formation of stable, unreactive acylpyridinium salts, can also significantly reduce the yield of your desired amide.[2]

Q2: What is the recommended solvent for reactions with 2,3,5-Trichloropyridine-4-carbonyl chloride?

The ideal solvent should be inert to the highly electrophilic acid chloride. Anhydrous dipolar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[3] It is crucial to use a freshly dried solvent to minimize the risk of hydrolysis.[1]

Q3: Which base should I use, and in what amount?

A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is recommended.[2] These bases are strong enough to neutralize the HCl byproduct without competing with your primary nucleophile (the amine).[2] Using a slight excess (1.1-1.2 equivalents) of the base is a good starting point. While pyridine can be used as a base, it can also act as a nucleophile and react with the acid chloride to form an acylpyridinium intermediate, which may be less reactive towards your desired amine, thus hindering the reaction.[2]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of your starting amine. High-performance liquid chromatography (HPLC) can provide more quantitative information on the formation of your product and the presence of any byproducts.

Q5: The product seems to be unstable during workup or purification. What precautions should I take?

The trichloropyridine moiety can be susceptible to nucleophilic aromatic substitution under certain conditions. During aqueous workup, it is advisable to use dilute acid to protonate any excess amine and then extract the product into an organic solvent.[1] Avoid prolonged exposure to strong bases or high temperatures during purification. Column chromatography on silica gel is a common purification method.

Troubleshooting Guide

This section provides a more in-depth approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven-dried before use. Use freshly distilled, anhydrous solvents. Dry solid reagents in a vacuum oven.[1]
Inactive Reagents Verify the purity of 2,3,5-Trichloropyridine-4-carbonyl chloride, as it can degrade upon prolonged exposure to moisture. Use a fresh bottle or purify the reagent if necessary. Confirm the integrity of your amine.
Incorrect Stoichiometry Double-check the molar ratios of your reactants and base. A deficit of the amine or base can lead to incomplete conversion.
Low Reaction Temperature While these reactions are often exothermic, some less nucleophilic amines may require gentle heating to proceed at a reasonable rate.[] Monitor the reaction by TLC or HPLC while gradually increasing the temperature.
Steric Hindrance If your amine is sterically hindered, the reaction may be slow. Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.05-0.1 equivalents) to accelerate the reaction.[]
Problem 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps
Side Reaction with Pyridine Base If using pyridine as a base, it can form a stable acylpyridinium salt.[2] Switch to a non-nucleophilic base like triethylamine or DIPEA.
Over-acylation If your amine has multiple reactive sites (e.g., a primary and a secondary amine), you may see di-acylation. Use a controlled amount of the acid chloride (1.0 equivalent) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C).
Decomposition The trichloropyridine ring can be sensitive to certain conditions. Avoid excessive heat and prolonged reaction times. Consider running the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
Hydrolysis of Acid Chloride The presence of water will lead to the formation of 2,3,5-trichloropyridine-4-carboxylic acid. This can complicate purification. Ensure strictly anhydrous conditions.[1]

Experimental Protocols

General Protocol for Amide Synthesis

This protocol provides a starting point for the acylation of a primary or secondary amine with 2,3,5-Trichloropyridine-4-carbonyl chloride.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,3,5-Trichloropyridine-4-carbonyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the amine.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl (1M), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Acylation Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine (1.0 eq) & Base (1.1 eq) in Anhydrous Solvent react1 Cool Amine Solution to 0 °C prep1->react1 prep2 Dissolve Acid Chloride (1.05 eq) in Anhydrous Solvent react2 Slowly Add Acid Chloride Solution prep2->react2 react1->react2 react3 Stir and Monitor Progress (TLC/HPLC) react2->react3 workup1 Aqueous Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Purification (e.g., Chromatography) workup2->workup3

Caption: A typical workflow for acylation reactions.

Diagram 2: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Moisture Contamination? start->cause1 cause2 Reagent Quality Issue? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 cause4 Suboptimal Temperature? start->cause4 sol1 Ensure Anhydrous Conditions cause1->sol1 sol2 Verify Reagent Purity cause2->sol2 sol3 Recalculate and Re-weigh cause3->sol3 sol4 Optimize Reaction Temperature cause4->sol4

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • PMC. Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage. [Link]

  • University of Huddersfield Research Portal. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • International Journal of Chemical and Physical Sciences. (2015, January). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • ResearchGate. (2025, April 10). The reaction of acid chloride and chloroformate with pyridine. [Link]

  • University of Liverpool IT Services. (2002, February 25). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. [Link]

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ResearchGate. (2025, August 7). (PDF) Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

  • PrepChem.com. Synthesis of (b) Production of 2,3,5-trichloropyridine. [Link]

Sources

side products of 2,3,5-Trichloropyridine-4-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3,5-Trichloropyridine-4-carbonyl chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2,3,5-Trichloropyridine-4-carbonyl chloride. This document is designed to provide in-depth, practical solutions to common issues encountered during its use in synthesis. As a highly reactive acyl chloride, this building block is a powerful tool for creating novel amides, esters, and other derivatives. However, its reactivity also predisposes it to several side reactions that can complicate synthesis and purification. This guide provides troubleshooting strategies and frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering explanations for their root causes and providing actionable protocols to mitigate them.

Problem 1: Low Yield of the Desired Amide/Ester Product

Symptom: You are reacting 2,3,5-Trichloropyridine-4-carbonyl chloride with an amine or alcohol nucleophile, but the yield of your target molecule is disappointingly low. TLC or LC-MS analysis shows consumption of the starting acyl chloride but multiple new spots/peaks.

Root Cause Analysis: The primary culprits for low yields are competing side reactions that consume the acyl chloride. The most common of these are:

  • Hydrolysis: Acyl chlorides are extremely sensitive to moisture. Trace amounts of water in your reaction solvent, on your glassware, or in your reagents will rapidly hydrolyze the acyl chloride back to its parent carboxylic acid (2,3,5-Trichloropyridine-4-carboxylic acid).[1] This is often the most significant cause of yield loss.

  • Symmetrical Anhydride Formation: If the parent carboxylic acid is present (due to hydrolysis), it can act as a nucleophile, attacking another molecule of the acyl chloride.[2][3][4] This reaction, often catalyzed by the base used in the primary reaction (like pyridine or triethylamine), forms a symmetrical anhydride.[3] While anhydrides are still reactive, they are less reactive than acyl chlorides, potentially slowing down your desired reaction and complicating purification.[5][6]

  • Reaction with Base: When using an amine base like triethylamine or pyridine, especially with hindered or poorly nucleophilic substrates, the base itself can react with the acyl chloride. While often reversible, this can lead to the formation of inactive acylammonium salts or other undesired adducts.

Workflow for Diagnosis & Mitigation

G cluster_0 Problem: Low Yield cluster_1 Solutions start Low Yield Observed check_water Is the reaction strictly anhydrous? start->check_water check_base What base is being used? check_water->check_base Yes check_acid LC-MS for Carboxylic Acid (M+H = 225.9 m/z) check_water->check_acid No sol_base Use a non-nucleophilic hindered base (e.g., DIPEA) or add acyl chloride slowly to a solution of amine and base. check_base->sol_base check_anhydride LC-MS for Anhydride (M+H = 432.8 m/z) check_acid->check_anhydride Acid Detected sol_water Implement Protocol for Anhydrous Conditions check_acid->sol_water High Level

Caption: Troubleshooting workflow for low product yield.

Mitigation Protocol: Ensuring Anhydrous Conditions

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool in a desiccator.

  • Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system (e.g., passed through activated alumina columns). Dichloromethane, THF, and acetonitrile are common choices.

  • Reagents: Ensure your amine or alcohol nucleophile is anhydrous. If it is a salt (e.g., an amine hydrochloride), ensure it is finely ground and dried under high vacuum. Ensure the base (e.g., triethylamine, DIPEA) is distilled from a suitable drying agent (e.g., CaH2).

  • Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use septa and syringes for reagent transfers.

  • Procedure: Add the 2,3,5-Trichloropyridine-4-carbonyl chloride (as a solution or solid) portion-wise or via syringe pump to a solution of the nucleophile and base. This maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my LC-MS with a mass corresponding to the parent carboxylic acid. Why?

This is almost certainly due to the hydrolysis of your acyl chloride. The carbonyl carbon of 2,3,5-Trichloropyridine-4-carbonyl chloride is highly electrophilic and will react readily with any available water.[1] This can happen during the reaction if conditions are not strictly anhydrous, or during the aqueous workup if the reaction has not gone to completion.

  • Solution: Follow the "Protocol for Anhydrous Conditions" described above. If the acid is forming during workup, ensure the reaction is complete by monitoring with TLC or LC-MS before quenching.

Q2: My reaction requires a base, but I suspect it's causing side products. What are my options?

When reacting with an amine or alcohol, a stoichiometric amount of base is required to neutralize the HCl byproduct.[2][7] However, common amine bases can be problematic.

  • Pyridine: Can act as a nucleophile to form an acylpyridinium salt. While this can sometimes be a productive intermediate, it can also be a dead end or lead to other byproducts.

  • Triethylamine (TEA): Generally a good choice, but it can facilitate the formation of the symmetrical anhydride if the carboxylic acid is present.[6]

  • Recommended Alternative: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Its bulkiness prevents it from attacking the acyl chloride, allowing it to function solely as an acid scavenger.

Q3: How should I properly store and handle 2,3,5-Trichloropyridine-4-carbonyl chloride?

Due to its moisture sensitivity, proper storage is critical.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen). Place this container inside a desiccator with a fresh drying agent. Store at reduced temperatures (2-8 °C) to minimize degradation over time.

  • Handling: Handle the solid quickly in a glovebox or glove bag if possible. If handling on the open bench, do so on a dry, low-humidity day. Weigh it out quickly and seal the container immediately. Never leave the bottle open to the atmosphere.

Q4: I am performing a reaction with a complex amine, similar to peptide synthesis. Are there any specific side reactions I should be aware of?

Yes, in complex settings like peptide synthesis, other side reactions can occur. Although acyl chlorides are often considered too reactive for modern peptide synthesis due to racemization risks, they are used for coupling specific fragments or modified amino acids.[8][9]

  • Overactivation: If your nucleophile has other reactive functional groups (like a hydroxyl or a second amine), the highly reactive acyl chloride might acylate more than one site.[8]

  • Guanidinylation: If using uronium/aminium-based coupling reagents in conjunction with your system, these can react with an unprotected N-terminus to form a guanidine moiety, which terminates the chain.[10] While not a direct side product of the acyl chloride itself, it's a common issue in the broader context of amide bond formation.

Data Summary Table

Table 1: Common Side Products and Their Characteristics

Side ProductStructureMolecular Weight ( g/mol )Mass Spec (M+H)⁺Analytical Notes
Hydrolysis Product 2,3,5-Trichloropyridine-4-carboxylic acid226.44225.9Highly polar. Will appear as a baseline spot on TLC in non-polar eluents. Shows characteristic isotopic pattern for 3 Cl atoms.
Symmetrical Anhydride Bis(2,3,5-trichloropyridin-4-yl) anhydride434.87432.8Less polar than the carboxylic acid but may be difficult to separate from the desired product. Shows isotopic pattern for 6 Cl atoms.

Mechanistic Overview

G AcylCl 2,3,5-Trichloropyridine- 4-carbonyl chloride Product Desired Amide/Ester AcylCl->Product Desired Reaction + Nucleophile Acid Carboxylic Acid AcylCl->Acid Hydrolysis + H₂O Anhydride Symmetrical Anhydride AcylCl->Anhydride Anhydride Formation + Carboxylic Acid Nucleophile R-NH₂ / R-OH (Your Nucleophile) Water H₂O (Trace Moisture) Acid->Anhydride

Caption: Competing reaction pathways for 2,3,5-Trichloropyridine-4-carbonyl chloride.

References

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Organic Chemistry II. Retrieved from [Link]

  • JoVE. (2025). Preparation of Acid Anhydrides. Retrieved from [Link]

  • LibreTexts. (2024). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Acid Chloride + Carboxylic Acid = Anhydride (Mechanism). YouTube. Retrieved from [Link]

  • Rehman, A. et al. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. Retrieved from [Link]

  • Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis? r/chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) Production of 2,3,5-trichloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
  • MDPI. (n.d.). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Retrieved from [Link]

  • LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]

  • European Patent Office. (n.d.). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 2,3,5-Trichloropyridine-4-carbonyl chloride. This highly reactive building block is a cornerstone in the synthesis of numerous active pharmaceutical ingredients and agrochemicals. However, its reactivity can also lead to a variety of impurities, making the purification of its downstream products a critical and often challenging step.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to tackle purification challenges with confidence.

Section 1: Frequently Asked Questions (FAQs) on General Purification Strategies

Question 1: What are the most common impurities I should expect when working with 2,3,5-Trichloropyridine-4-carbonyl chloride derivatives?

When 2,3,5-Trichloropyridine-4-carbonyl chloride is reacted with nucleophiles (e.g., amines, alcohols), the primary impurities typically arise from three sources:

  • Unreacted Starting Materials: Residual 2,3,5-Trichloropyridine-4-carbonyl chloride or the nucleophile.

  • Hydrolysis Byproducts: The acyl chloride is highly susceptible to hydrolysis, which can be caused by trace amounts of water in the reaction solvent or during workup. This leads to the formation of 2,3,5-Trichloropyridine-4-carboxylic acid.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as over-acylation of the nucleophile or reactions with the solvent can occur.

Question 2: My initial workup involves an aqueous wash. How can I minimize the hydrolysis of my desired product and unreacted starting material?

This is a critical step. To minimize hydrolysis, it is advisable to perform the aqueous wash with a cold, dilute sodium bicarbonate solution. The bicarbonate will neutralize any excess acid (like HCl generated during the reaction) and quench the unreacted acyl chloride, converting it to the more easily removable carboxylate salt. It is crucial to work quickly and keep the temperature low to reduce the solubility of the desired product in the aqueous layer and slow the rate of hydrolysis of the product itself.

Question 3: What are the best general techniques for purifying products derived from 2,3,5-Trichloropyridine-4-carbonyl chloride?

The choice of purification technique is highly dependent on the physical properties of the product. The most common and effective methods are:

  • Recrystallization: Ideal for solid products with good crystallinity.[1][2] This technique is excellent for removing small amounts of impurities that have different solubility profiles.

  • Column Chromatography: A versatile technique for both solid and liquid products. It is particularly useful for separating compounds with similar polarities.

  • Acid-Base Extraction: This is a powerful technique for removing acidic or basic impurities. For instance, an acidic byproduct like 2,3,5-Trichloropyridine-4-carboxylic acid can be removed by washing the organic layer with a basic aqueous solution.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Scenario 1: Recrystallization Issues

Problem: My product won't crystallize from the chosen solvent system.

  • Causality: The product may be too soluble in the chosen solvent even at low temperatures, or it may be an amorphous solid or an oil.

  • Troubleshooting & Optimization:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can initiate crystallization.

    • Change the Solvent System: If the product is too soluble, add an "anti-solvent" (a solvent in which the product is poorly soluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.[2]

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product and then cool again.

Problem: My recrystallized product is still impure, showing multiple spots on TLC.

  • Causality: The impurities may have very similar solubility profiles to your product in the chosen solvent, leading to co-crystallization.

  • Troubleshooting & Optimization:

    • Perform a Second Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.

    • Pre-Purification: Consider a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities before recrystallization.

    • Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, adding a small amount of activated charcoal to the hot solution before filtering can help remove them.

Scenario 2: Column Chromatography Issues

Problem: My chlorinated pyridine product is degrading on the silica gel column.

  • Causality: The acidic nature of standard silica gel can lead to the degradation of some sensitive chlorinated heterocyclic compounds.[3] This can manifest as streaking on the TLC plate or the appearance of new spots in the collected fractions.

  • Troubleshooting & Optimization:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as triethylamine (0.1-1%) or pyridine.[3]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[3]

    • Minimize Contact Time: Employ flash chromatography with a slightly higher flow rate to reduce the time your compound spends on the column.[3]

Problem: I'm getting poor separation between my target compound and a closely-eluting impurity.

  • Causality: The chosen eluent system does not provide sufficient selectivity to resolve the two compounds.

  • Troubleshooting & Optimization:

    • Optimize the Solvent System: Systematically screen different solvent systems with varying polarities. A good starting point for selecting an eluent is to find a system where the target compound has an Rf of approximately 0.3 on a TLC plate.[3]

    • Try a Different Stationary Phase: If normal-phase chromatography is not effective, consider reversed-phase chromatography, which separates compounds based on hydrophobicity.[3]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with close Rf values.

Section 3: Experimental Protocols

Protocol 1: General Workup and Acid-Base Extraction

This protocol is a general guideline for the initial purification of a reaction mixture containing a neutral product derived from 2,3,5-Trichloropyridine-4-carbonyl chloride.

  • Quenching: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with cold, saturated sodium bicarbonate solution. This will neutralize any excess acid and quench unreacted acyl chloride.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization from a Hexane/Ethyl Acetate Solvent System

This is a common solvent system for recrystallizing moderately polar compounds.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane (the anti-solvent) until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Purification of Trichloropyridine Derivatives

Purification TechniqueSolvent/Solvent SystemCompound Polarity
RecrystallizationHexane[4]Non-polar to weakly polar
RecrystallizationToluene/Petroleum Ether[5]Weakly to moderately polar
Column ChromatographyPetroleum Ether / Ethyl Acetate (gradient)[6]Wide range of polarities
Column ChromatographyDichloromethaneModerately polar

Visualization of a General Purification Workflow

The following diagram illustrates a typical purification workflow for a product derived from 2,3,5-Trichloropyridine-4-carbonyl chloride.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (NaHCO3 wash) start->workup extraction Acid-Base Extraction workup->extraction organic_layer Organic Layer (Crude Product) extraction->organic_layer Contains neutral product aqueous_layer Aqueous Layer (Acidic Impurities) extraction->aqueous_layer Contains 2,3,5-trichloropyridine -4-carboxylic acid chromatography Column Chromatography organic_layer->chromatography If oily or multiple impurities recrystallization Recrystallization organic_layer->recrystallization If solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for products of 2,3,5-Trichloropyridine-4-carbonyl chloride.

References

  • Dow Chemical Co. (1978). Preparation of 2,3,5-trichloropyridine. U.S. Patent 4,111,938.
  • Dow Chemical Co. (1990). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. European Patent 0397281B1.
  • Anhui Costar Biochem Co Ltd. (2018). Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. CN108484411A.
  • Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Ihara Chemical Industrial Co. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. U.S. Patent Application 2010/0324299 A1.
  • PrepChem. (n.d.). Synthesis of (b) Production of 2,3,5-trichloropyridine. Retrieved from [Link]

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. (n.d.).
  • Lin, C. E., Chen, C. C., Chen, H. W., Huang, H. C., Lin, C. H., & Liu, Y. C. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Journal of Chromatography A, 910(1), 165–171. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]

  • Sun, Z. (2017). Preparation method of 2,3,5,6-tetrachloropyridine. CN106831118A.
  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE, 7(10), e47205. Retrieved from [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PloS one, 7(10), e47205. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Retrieved from [Link]

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Technical Support Center: Managing the Hydrolysis of 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3,5-Trichloropyridine-4-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to effectively manage the hydrolysis of this highly reactive compound during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your work.

Introduction to the Challenge: The Inherent Reactivity of Acyl Chlorides

2,3,5-Trichloropyridine-4-carbonyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the trichloropyridinyl moiety. However, like all acyl chlorides, it possesses a highly electrophilic carbonyl carbon, making it extremely susceptible to nucleophilic attack.[1] The most common and often problematic nucleophile it will encounter is water, leading to rapid hydrolysis.

This hydrolysis reaction converts the acyl chloride into the corresponding carboxylic acid (2,3,5-Trichloropyridine-4-carboxylic acid) and hydrochloric acid (HCl).[2][3][4] This degradation can lead to reduced yields of your desired product, the formation of impurities that complicate purification, and potentially misleading experimental results. Understanding and controlling this hydrolytic pathway is therefore paramount.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address common problems you may encounter.

Issue 1: Low or No Yield of Desired Product, with Evidence of Starting Material Consumption

Question: "I'm running a reaction with 2,3,5-Trichloropyridine-4-carbonyl chloride and an amine nucleophile. My TLC/LC-MS analysis shows that the acyl chloride is being consumed, but I'm seeing very little of my desired amide product. Instead, I have a significant amount of a more polar byproduct. What's happening?"

Probable Cause: This is a classic sign of premature hydrolysis of the 2,3,5-Trichloropyridine-4-carbonyl chloride. The polar byproduct is likely the corresponding carboxylic acid. The electron-withdrawing nature of the trichloropyridine ring further enhances the reactivity of the carbonyl group, making it exceptionally sensitive to moisture.

Step-by-Step Troubleshooting Protocol:

  • Rigorous Anhydrous Technique:

    • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents should be dried over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents) and stored under an inert atmosphere.

    • Glassware: All glassware must be oven-dried (at >120°C for several hours) or flame-dried under vacuum and allowed to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) before use.

    • Reagents: Ensure your amine nucleophile is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it or storing it over molecular sieves.

  • Inert Atmosphere is Non-Negotiable:

    • Assemble your reaction apparatus while flushing with a steady stream of inert gas.

    • Use septa and needles for reagent transfers. Avoid opening the reaction vessel to the atmosphere at any point. A positive pressure of inert gas should be maintained throughout the experiment.

  • Order of Addition and Temperature Control:

    • Dissolve your amine nucleophile and any non-nucleophilic base (see Issue 2) in the anhydrous solvent first.

    • Cool the solution to a lower temperature (e.g., 0°C or -78°C) before slowly adding the 2,3,5-Trichloropyridine-4-carbonyl chloride (either neat if liquid at room temperature or as a solution in the same anhydrous solvent). This helps to control the initial exothermic reaction and minimizes side reactions.

  • Analytical Verification:

    • To confirm hydrolysis, you can attempt to isolate the polar byproduct and characterize it by NMR or Mass Spectrometry. The expected mass of the carboxylic acid will be a key indicator.

    • Alternatively, you can derivatize a sample of your crude reaction mixture with an alcohol (like methanol) to form the methyl ester, which is often easier to analyze by HPLC or GC than the carboxylic acid.[5]

Issue 2: A Thick White Precipitate Forms Immediately Upon Addition of the Amine

Question: "As soon as I add my amine to the reaction mixture containing the acyl chloride, a thick white precipitate forms, and the reaction seems to stall. What is this precipitate and how do I manage it?"

Probable Cause: The white precipitate is almost certainly the hydrochloride salt of your amine nucleophile. The acylation reaction produces one equivalent of HCl for every equivalent of acyl chloride that reacts.[2] This HCl will protonate any available basic species in the reaction, which is typically your amine starting material. The resulting ammonium salt is often insoluble in common organic solvents and is no longer nucleophilic, effectively removing it from the reaction.

Solutions and Protocol Adjustments:

  • Use of a Non-Nucleophilic Base (HCl Scavenger):

    • The most common solution is to add a non-nucleophilic base to the reaction mixture to neutralize the HCl as it is formed.

    • Recommended Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) are frequently used. They are basic enough to scavenge HCl but are sterically hindered, which reduces their ability to compete with your primary nucleophile in attacking the acyl chloride.

    • Stoichiometry: Use at least one equivalent of the scavenger base. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete neutralization.

    • Caution with Pyridine: While pyridine can be used as a base, it is also a potent nucleophile and can react with the acyl chloride to form an acylpyridinium salt.[6] This can sometimes be a productive intermediate, but in other cases, it can be an unwanted side reaction. For this reason, sterically hindered bases are often a safer choice.

  • Using Excess Nucleophile:

    • If your amine nucleophile is inexpensive and readily available, you can use two or more equivalents. The first equivalent will act as the nucleophile, and the second equivalent will act as the HCl scavenger.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 2,3,5-Trichloropyridine-4-carbonyl chloride to prevent degradation?

A1: Proper storage is critical for maintaining the integrity of this reagent.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[7][8] A desiccator or a glove box with a dry atmosphere is ideal. The recommended storage temperature is often between 2-8°C to minimize any potential decomposition.[9]

  • Handling: Always handle 2,3,5-Trichloropyridine-4-carbonyl chloride under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.[7][8]

Q2: Can I monitor the hydrolysis of my acyl chloride stock solution over time?

A2: Yes, and it is good practice to do so if the reagent has been stored for a long time or if you suspect contamination.

  • NMR Spectroscopy: You can take a small, anhydrous sample and dissolve it in a deuterated solvent (e.g., CDCl3). The presence of the corresponding carboxylic acid will show a characteristic broad singlet for the acidic proton, typically far downfield.

  • IR Spectroscopy: The acyl chloride will have a characteristic C=O stretch at a higher wavenumber (typically ~1780-1815 cm⁻¹) than the resulting carboxylic acid (~1700-1725 cm⁻¹). An increase in the intensity of the lower wavenumber peak over time indicates hydrolysis.

  • HPLC Analysis: As mentioned previously, you can derivatize a small aliquot with a dry alcohol (e.g., methanol) in the presence of a non-nucleophilic base and analyze the resulting methyl ester by HPLC.[5] This allows for a quantitative assessment of the purity.

Q3: My reaction requires an aqueous workup. How can I minimize hydrolysis at this stage?

A3: While the reaction itself must be anhydrous, the workup is a different scenario. By the time of workup, your desired reaction should be complete.

  • Quenching: The purpose of an aqueous workup is often to "quench" any remaining reactive reagents like the acyl chloride. Adding the reaction mixture to ice-cold water or a saturated aqueous solution (like sodium bicarbonate) will rapidly hydrolyze any unreacted 2,3,5-Trichloropyridine-4-carbonyl chloride. This is a desired outcome at this stage as it converts the reactive acyl chloride into the more easily separable carboxylic acid.

  • Extraction: After quenching, you will proceed with a standard liquid-liquid extraction to separate your desired (usually organic-soluble) product from the water-soluble byproducts like the hydrochloride salts of any bases used. The carboxylic acid byproduct may have some organic solubility, so a basic wash (e.g., with dilute sodium bicarbonate) can be used to deprotonate it and extract it into the aqueous layer.

Q4: What is the general mechanism for the hydrolysis of 2,3,5-Trichloropyridine-4-carbonyl chloride?

A4: The hydrolysis follows a well-established nucleophilic addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged oxygen (from the water molecule).

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the C=O double bond, and in the process, the chloride ion (a good leaving group) is expelled.

  • Deprotonation: The resulting protonated carboxylic acid is then deprotonated by another water molecule or another base to yield the final carboxylic acid and a hydronium ion.

Visual Guides

Workflow for Minimizing Hydrolysis

The following diagram illustrates the recommended workflow for setting up a reaction involving 2,3,5-Trichloropyridine-4-carbonyl chloride to minimize the risk of hydrolysis.

G cluster_prep Preparation Phase (Strictly Anhydrous) cluster_reaction Reaction Setup (Under Inert Atmosphere) cluster_workup Workup Phase A Oven/Flame-Dry All Glassware B Use Freshly Distilled Anhydrous Solvents C Dry All Reagents (Nucleophile, Base) D Assemble Apparatus Under N2/Ar Flush C->D Transfer to Reaction E Add Solvent, Nucleophile, and Scavenger Base D->E F Cool Reaction Mixture (e.g., 0°C) E->F G Slowly Add Acyl Chloride Solution via Syringe F->G H Allow to Warm to RT and Stir to Completion G->H I Quench Reaction (e.g., with cold water) H->I Reaction Complete J Perform Liquid-Liquid Extraction I->J K Purify Product (e.g., Chromatography) J->K

Caption: Workflow for minimizing hydrolysis of 2,3,5-Trichloropyridine-4-carbonyl chloride.

Troubleshooting Logic: Low Product Yield

This decision tree outlines the logical steps to diagnose and solve issues of low product yield.

G Start Low Product Yield Observed Check_SM Is Acyl Chloride Starting Material Consumed? Start->Check_SM SM_Present Reaction Not Proceeding. Check Temp, Time, Catalyst. Check_SM->SM_Present No SM_Consumed Side Reaction Occurring Check_SM->SM_Consumed Yes Check_Polarity Is a Polar Byproduct Dominant on TLC/LCMS? SM_Consumed->Check_Polarity Hydrolysis_Suspected High Likelihood of Hydrolysis Check_Polarity->Hydrolysis_Suspected Yes No_Polar Other Side Reaction. Consider Dimerization, Decomposition, etc. Check_Polarity->No_Polar No Implement_Anhydrous Solution: 1. Implement Strict Anhydrous/Inert Techniques 2. Verify Reagent Purity 3. Optimize Temperature Control Hydrolysis_Suspected->Implement_Anhydrous

Caption: Decision tree for troubleshooting low yield in acylation reactions.

References

  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.Sparkl.
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • China 2,3,5-Trichloropyridine Suppliers.agrochemx.com.
  • Synthetic method of 2, 3, 5-trichloropyridine.
  • SAFETY D
  • How to stop hydrolysis of an acyl chloride in aquous solution?
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles.Chemistry Steps.
  • acetyl chloride - Organic Syntheses Procedure.Organic Syntheses.
  • Acylation Mechanism - A Level Chemistry Revision Notes.Save My Exams.
  • 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.Doc Brown's Chemistry.
  • Preparation of 2,3,5-trichloropyridine.
  • The reaction of acid chloride and chloroformate with pyridine.
  • Acyl Chlorides and Acid Anhydrides.chemrevise.
  • 2,3,5-Trichloropyridine-4-carbonyl chloride.Amerigo Scientific.
  • 2,3,5-Trichloropyridine | 16063-70-0.Tokyo Chemical Industry (India) Pvt. Ltd.
  • Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyan
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine.CABI Digital Library.
  • Preventing hydrolysis of 6-Nitropyridine-2-carbonyl chloride during reaction setup.Benchchem.
  • Synthesis routes of 2,3,5-Trichloropyridine.Benchchem.
  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
  • 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.Doc Brown's Chemistry.
  • 33.3 Acyl Chlorides | CIE A Level Chemistry Revision Notes 2025.Save My Exams.

Sources

optimizing temperature for 2,3,5-Trichloropyridine-4-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3,5-Trichloropyridine-4-carbonyl chloride

Introduction: The "Steric-Electronic" Paradox

Welcome to the technical support hub for 2,3,5-Trichloropyridine-4-carbonyl chloride . If you are utilizing this intermediate, you are likely synthesizing fluorinated agrochemicals or kinase inhibitors.[1]

This molecule presents a unique synthetic challenge: a Steric-Electronic Paradox .

  • Electronically , the pyridine ring is highly deficient (due to the N-atom and three Cl-atoms), making the acid chloride hyper-reactive to hydrolysis and the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) at the 2-position.[1]
    
  • Sterically , the chlorine atoms at the 3- and 5-positions create a "gatekeeper" effect, physically blocking the trajectory of nucleophiles attacking the C4-carbonyl.[1]

This guide provides the thermal logic required to navigate this paradox—using temperature to selectively drive acylation while suppressing ring substitution and hydrolysis.

Module 1: The Thermodynamics of Reactivity

To optimize your yield, you must treat temperature not as a static setting, but as a dynamic variable that shifts the reaction from kinetic to thermodynamic control.[1]

The Thermal Decision Matrix

Use the following logic flow to determine your starting and finishing temperatures based on your nucleophile's steric profile.

ReactionLogic Start Nucleophile Selection SmallNuc Small/Linear (e.g., Methylamine, MeOH) Start->SmallNuc BulkyNuc Bulky/Branched (e.g., t-Butylamine, Anilines) Start->BulkyNuc ColdStart Start: -10°C to 0°C (Control Exotherm) SmallNuc->ColdStart CoolStart Start: 0°C to 10°C (Prevent SNAr) BulkyNuc->CoolStart WarmSmall Finish: 20°C (RT) (Complete Conversion) ColdStart->WarmSmall HeatBulky Finish: 40°C - 60°C (Overcome 3,5-Cl Sterics) CoolStart->HeatBulky RiskSNAr Risk: SNAr at C-2 (If T > 80°C) HeatBulky->RiskSNAr Caution

Figure 1: Thermal profiling based on nucleophile sterics. Note that bulky nucleophiles require a "thermal push" to bypass the 3,5-dichloro blockade.[1]

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by our user base.

Scenario A: "I see a white precipitate immediately, and my yield is <50%."
  • Diagnosis: Rapid Hydrolysis. [1]

    • The Science: The electron-withdrawing trichloropyridine ring makes the carbonyl carbon highly electrophilic. Even trace moisture competes effectively with your nucleophile because water is small enough to slip past the 3,5-chlorine steric guard.[1] The "white solid" is likely the corresponding carboxylic acid or its HCl salt.

  • The Fix:

    • Solvent: Switch to anhydrous DCM or Toluene (Karl Fischer < 100 ppm).

    • Base: Ensure your scavenger base (TEA/DIPEA) is dry.

    • Protocol: Do not store the acid chloride. Generate it in situ if possible, or use immediately upon opening.

Scenario B: "The reaction stalls at 60% conversion, even after 24 hours."
  • Diagnosis: Steric Lockout (The Ortho Effect).

    • The Science: You are likely using a secondary amine or a bulky alcohol. The 3- and 5-chlorine atoms create a repulsive field.[1] At Room Temperature (RT), the nucleophile lacks the kinetic energy to overcome this barrier effectively.

  • The Fix:

    • Step-Wise Heating: Add nucleophile at

      
      . Stir for 1 hour.
      
    • The Push: Ramp temperature to

      
       (refluxing THF or DCM) for 2–4 hours.
      
    • Note: Do not exceed

      
       to avoid degrading the pyridine ring.
      
Scenario C: "I have impurities showing substitution at the wrong position."
  • Diagnosis: Regioselectivity Failure (

    
    ). 
    
    • The Science: At high temperatures (

      
      ) or with very strong nucleophiles, the chloride at the 2-position becomes a leaving group. This is a Nucleophilic Aromatic Substitution.[2][3][4]
      
  • The Fix:

    • Cryogenic Addition: You must lower the addition temperature to

      
      . Acyl substitution (at the carbonyl) has a lower activation energy than 
      
      
      
      (on the ring). By keeping it cold, you kinetically select for the carbonyl.

Module 3: Standard Operating Procedure (Optimized)

Protocol: Amidation of 2,3,5-Trichloropyridine-4-carbonyl chloride Target Audience: Medicinal Chemists scaling to 10g.[1]

ParameterSpecificationReason
Solvent Dichloromethane (DCM) or THFAnhydrous required.[1] DCM allows easy workup; THF allows higher reflux temp.
Concentration 0.2 M to 0.5 MDilution controls exotherm.
Base DIPEA (2.5 equiv) or

Scavenges HCl by-product.[1] DIPEA is less nucleophilic than TEA, reducing side reactions.[1]
Atmosphere Nitrogen / ArgonEssential to prevent hydrolysis.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask. Cool under

    
     flow.
    
  • Dissolution: Dissolve 2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 equiv) in anhydrous DCM.

  • Cooling: Submerge flask in an ice/salt bath to reach

    
     to 
    
    
    
    .
    • Critical: Do not skip cooling. This prevents the "runaway" side reaction at the C-2 position.[1]

  • Addition: Mix the Amine (1.1 equiv) with DIPEA (2.5 equiv) in DCM. Add this mixture dropwise over 30 minutes.

    • Observation: Fuming may occur (HCl generation). Maintain internal temp

      
      .
      
  • Equilibration: Stir at

    
     for 1 hour.
    
  • The "Push" (Optimization):

    • For Simple Amines: Warm to RT (

      
      ) and stir 2 hours.
      
    • For Hindered Amines: Warm to RT, then heat to reflux (

      
       for DCM) for 4 hours.
      
  • Quench: Cool to RT. Add saturated

    
     slowly.
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use alcohols as the solvent (e.g., Ethanol) for esterification? A: Absolutely not. The acid chloride will react with the solvent immediately to form the ethyl ester, likely violently. Use an inert solvent (DCM, Toluene) and add the specific alcohol as a reagent (1.1 equiv).

Q: Why is my product turning pink/red upon storage? A: Polychlorinated pyridines are photo-sensitive and prone to N-oxide formation or radical degradation over time.[1] Store the final product in amber vials at


 under argon.

Q: Is the acid chloride commercially stable? A: It is metastable. It degrades slowly releasing HCl gas. We recommend purchasing the Carboxylic Acid precursor and converting it to the acid chloride using Thionyl Chloride (


) immediately before use for critical applications.

References

  • Synthesis of Polychloropyridines

    • Title: Process for the preparation of 2,3,5-trichloropyridine.[1][5]

    • Source: U.S.
    • Relevance: Establishes the stability and synthesis conditions of the trichlorin
    • URL
  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Relevance: Explains the competition between acyl substitution and ring substitution ( ) in electron-deficient rings.
    • URL:[Link]

  • Steric Hindrance in Pyridine Coordination

    • Title: Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers.[6]

    • Source: Angewandte Chemie (PubMed).
    • Relevance: Validates the "Ortho Effect" where 2,6- or 3,5-substitution patterns significantly retard binding/reaction rates due to steric blocking.[1]

    • URL:[Link]

  • Acyl Chloride Reactivity

    • Title: Nucleophilic Acyl Substitution Reactions.[7][8]

    • Source: Chemistry LibreTexts.
    • Relevance: General mechanism for acid chloride reactivity and the necessity of base scavengers.
    • URL:[Link]

Sources

preventing side reactions with 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 2,3,5-Trichloropyridine-4-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive building block. Given its electron-deficient nature, this reagent presents unique challenges. This document provides in-depth, experience-driven answers to common issues, focusing on the prevention of side reactions to ensure high-yield, high-purity outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, stability, and fundamental reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride.

Q1: My bottle of 2,3,5-Trichloropyridine-4-carbonyl chloride is fuming and has a sharp odor. Is it degrading?

A1: Yes, this is a sign of reaction with atmospheric moisture. Acyl chlorides, particularly highly reactive ones like this, readily hydrolyze.[1][2][3] The fuming you observe is hydrogen chloride (HCl) gas being released as the carbonyl chloride reacts with water vapor to form the corresponding carboxylic acid (2,3,5-Trichloropyridine-4-carboxylic acid).[2][3][4]

  • Causality: The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the heavily chlorinated, electron-deficient pyridine ring. This makes it extremely susceptible to nucleophilic attack by water.[5]

  • Best Practices:

    • Always handle this reagent under an inert atmosphere (Nitrogen or Argon), preferably in a glovebox.[1]

    • Use dry solvents and oven-dried glassware for all reactions.[1]

    • For long-term storage, keep the bottle tightly sealed with paraffin film in a desiccator.[6] For frequently used reagents, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to protect the integrity of the main stock.[6]

Q2: Why is my amide coupling reaction with a primary amine showing a low yield and multiple side products?

A2: This is a common and multifaceted issue. The primary culprits are often hydrolysis of the starting material, formation of a stable acyl-pyridinium intermediate (if pyridine or a similar base is used), or double acylation of the amine.

  • Hydrolysis: As mentioned in Q1, any moisture will consume your acyl chloride, reducing the effective stoichiometry and introducing the carboxylic acid as a significant impurity.[1][7]

  • Role of Base: The choice of base is critical. Two equivalents of your primary amine can be used, where one acts as the nucleophile and the second acts as an HCl scavenger.[8] However, this is often inefficient. A non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically preferred.[9]

  • Side Reaction with Amine Base: While TEA is common, it can sometimes form ketene intermediates with certain acyl chlorides, leading to other byproducts. DIPEA is bulkier and generally a better choice to function purely as an HCl scavenger.

  • Double Acylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the initially formed amide can be deprotonated by the base and react with a second molecule of the acyl chloride, leading to a diacyl-imide impurity. Slow addition of the acyl chloride to the amine solution at a low temperature (e.g., 0 °C) can mitigate this.[1]

Q3: Can I use pyridine as the base for my acylation reaction?

A3: It is strongly discouraged to use pyridine as a simple acid scavenger in this specific case. While pyridine is often used in acylation reactions to neutralize the HCl byproduct, it is also an effective nucleophile.[2][7][10]

  • Mechanism Insight: Pyridine can attack the highly reactive 2,3,5-Trichloropyridine-4-carbonyl chloride to form a stable N-acylpyridinium salt. This intermediate is itself an acylating agent, but its reactivity can be different from the parent acyl chloride. More importantly, it removes the acyl chloride from the reaction pathway, potentially slowing down the desired reaction with your primary nucleophile (e.g., an amine or alcohol) and introducing a new set of potential side reactions. The nitrogen atom in pyridine can act as a Lewis base and coordinate with electrophiles.[11]

Section 2: Troubleshooting Guide for Common Reactions

This section provides a problem-solution framework for specific experimental scenarios.

Scenario 1: Amide Bond Formation
Observed Problem Probable Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Reagent Decomposition: The acyl chloride has hydrolyzed prior to use. 2. Insufficient Nucleophilicity: The amine is electron-deficient or sterically hindered. 3. Incorrect Stoichiometry: Insufficient base to neutralize HCl.1. Verify Reagent Quality: Check the acyl chloride by ¹H NMR. If significant carboxylic acid is present, re-purify or use fresh material. 2. Increase Reactivity: For electron-deficient amines, consider using stronger coupling agents or more forcing conditions, though this risks other side reactions.[12] A stronger, non-nucleophilic base may also help. 3. Optimize Base: Use at least 1.1-1.2 equivalents of a hindered base like DIPEA. Ensure the base is added before the acyl chloride.
Major Impurity is the Carboxylic Acid Hydrolysis: Moisture is present in the reaction.1. Rigorous Anhydrous Technique: Oven-dry all glassware overnight. Use anhydrous solvents from a solvent purification system or freshly opened Sure/Seal™ bottles.[1] Perform the reaction under a strict inert atmosphere. 2. Reverse Addition: Add the acyl chloride solution dropwise to the mixture of the amine and base at 0 °C.[1]
Complex Mixture of Byproducts in Crude LC-MS 1. Over-acylation: The product amide is reacting further. 2. Reaction with Solvent: A nucleophilic solvent (e.g., methanol) was used. 3. Thermal Decomposition: Reaction temperature is too high.1. Control Stoichiometry & Temperature: Use no more than 1.05 equivalents of the acyl chloride. Maintain low temperatures (0 °C to room temperature). 2. Solvent Selection: Use inert, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[1] 3. Temperature Screening: Run the reaction at a lower temperature and monitor by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.[1]
Workflow: Troubleshooting an Amide Coupling Reaction

Below is a decision-making workflow to diagnose and solve common issues in amide coupling reactions involving 2,3,5-Trichloropyridine-4-carbonyl chloride.

G start Reaction Start: Low Yield or Impure Product check_sm Analyze Starting Materials (SMs) (Acyl Chloride, Amine) start->check_sm sm_ok SMs are Pure check_sm->sm_ok sm_bad Acyl Chloride Hydrolyzed or Amine Impure check_sm->sm_bad Impurity Detected check_conditions Review Reaction Conditions sm_ok->check_conditions action_purify_sm ACTION: Use Fresh/Purified SMs sm_bad->action_purify_sm cond_moisture Moisture Present? (Wet Solvent/Glassware) check_conditions->cond_moisture cond_base Incorrect Base/Stoichiometry? cond_moisture->cond_base No action_dry ACTION: Use Anhydrous Solvents & Oven-Dried Glassware cond_moisture->action_dry Yes cond_temp Temperature Too High? cond_base->cond_temp No action_base ACTION: Use >1.1 eq. Hindered Base (e.g., DIPEA) cond_base->action_base Yes cond_ok Conditions Seem Correct cond_temp->cond_ok No action_temp ACTION: Run at 0 °C and Add Acyl Chloride Slowly cond_temp->action_temp Yes analyze_crude Analyze Crude Product by LC-MS cond_ok->analyze_crude acid_impurity Major Peak = Carboxylic Acid? analyze_crude->acid_impurity diacyl_impurity Major Peak = Diacyl-imide? acid_impurity->diacyl_impurity No acid_impurity->action_dry Yes diacyl_impurity->action_temp Yes

Caption: Troubleshooting workflow for amide coupling.

Section 3: Key Experimental Protocols

To provide a practical framework, here is a detailed, best-practice protocol for a standard amide coupling reaction.

Protocol: Synthesis of N-benzyl-2,3,5-trichloropyridine-4-carboxamide

Materials:

  • 2,3,5-Trichloropyridine-4-carbonyl chloride

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

    • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reaction Setup:

    • To the flask, add benzylamine (1.0 eq.).

    • Add anhydrous DCM to dissolve the amine (concentration approx. 0.1-0.5 M).

    • Add DIPEA (1.2 eq.).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride:

    • In a separate, dry flask, dissolve 2,3,5-Trichloropyridine-4-carbonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.

    • Using a syringe, add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove excess HCl and the carboxylic acid byproduct).[1]

      • Water.

      • Brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure amide.

Mechanism: Desired Reaction vs. Hydrolysis Side Reaction

The following diagram illustrates the desired nucleophilic acyl substitution pathway versus the competing hydrolysis pathway.

G cluster_0 Desired Amide Formation cluster_1 Side Reaction: Hydrolysis acyl_chloride 2,3,5-Trichloropyridine- 4-carbonyl chloride tetra_intermediate Tetrahedral Intermediate acyl_chloride->tetra_intermediate + R-NH₂ amine R-NH₂ (Nucleophile) amine->tetra_intermediate amide_product Desired Amide Product tetra_intermediate->amide_product - Cl⁻, - H⁺ acyl_chloride_hydro 2,3,5-Trichloropyridine- 4-carbonyl chloride tetra_intermediate_hydro Tetrahedral Intermediate acyl_chloride_hydro->tetra_intermediate_hydro + H₂O water H₂O (Contaminant) water->tetra_intermediate_hydro acid_product Carboxylic Acid Byproduct tetra_intermediate_hydro->acid_product - Cl⁻, - H⁺

Caption: Competing reaction pathways for the acyl chloride.

References
  • Filo, J. (2026). Acylation of pyridine.
  • BenchChem. (2025). Troubleshooting acylation reactions for urea derivatives.
  • OrgoSolver. (n.d.). Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis).
  • Singh, G., et al. (2009). An improved method of amide synthesis using acyl chlorides. Tetrahedron Letters, 50(24), 2964-2966.
  • Fulton, J. R., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Quimicaorganica.org. (n.d.). Alkylation and acylation of pyridine.
  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
  • JoVE. (2025). Video: Acid Halides to Carboxylic Acids: Hydrolysis.
  • Zhao, Z., et al. (2021). Autocatalytic Friedel‐Crafts Acylation of Arenes without Additional Catalyst and Additive. Chemistry – An Asian Journal, 16(5), 489-493.
  • Wang, Z., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
  • Schopfer, F. J., et al. (2018). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Chemical Research in Toxicology, 31(12), 1291-1307.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • Clutch Prep. (n.d.). Acid Chlorides Reactions - Organic Chemistry II.
  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Luthra, S. S. (2007). Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • Khan Academy. (n.d.). Amide formation from acyl chloride.
  • Wikipedia. (n.d.). Pyridine.
  • LibreTexts. (2023). Making Amides from Acyl Chlorides.
  • Blue, E. D. (1978). Preparation of 2,3,5-trichloropyridine.
  • de Vera, G. A., et al. (2022). Scavenger-Probed Mechanisms in the Ultrasound/Chlorine Sono-Hybrid Advanced Oxidation Process.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Gunda, P., & Kumar, H. M. S. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4564-4568.
  • U.S. Environmental Protection Agency. (n.d.). 2,4,6-Trichloropyrimidine-5-carbonyl chloride Properties.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323.
  • Sigma-Aldrich. (n.d.). 2,3,5-Trichloropyridine 99 16063-70-0.

Sources

Technical Support: Work-up Procedure for 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

User Query: "I need a safe, effective work-up procedure for quenching 2,3,5-trichloropyridine-4-carbonyl chloride. I am concerned about hydrolysis byproducts and emulsion formation."

Core Issue: This reagent combines the high reactivity of an acyl chloride with an electron-deficient pyridine ring.[1] The primary risks are violent exotherms releasing HCl gas and nucleophilic aromatic substitution (


)  on the ring chlorines if strong bases are used, leading to impurities.

Critical Safety Warning:

  • HCl Generation: Quenching releases Hydrogen Chloride gas. All procedures must be performed in a fume hood.

  • Sensitizer: Pyridine derivatives are potent sensitizers. Double-glove (Nitrile/Laminate) and wear a face shield.[1]

  • Avoid Strong Base: Do NOT use NaOH or KOH > 1M for the initial quench. The electron-poor ring is susceptible to

    
     at the 2-position, degrading your starting material into 3,5-dichloro-2-hydroxypyridine-4-carboxylic derivatives.[1]
    

Standard Operating Procedure (The "Happy Path")

This protocol assumes you have used 2,3,5-trichloropyridine-4-carbonyl chloride (TCPCC) in excess to form an amide or ester and now need to remove the excess reagent and isolate your product.[1]

Reagents Required
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility of polychlorinated pyridine derivatives.

  • Quench Buffer: Saturated Aqueous Sodium Bicarbonate (

    
    ).
    
  • Brine: Saturated NaCl solution.

Step-by-Step Protocol
  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. The hydrolysis of TCPCC is highly exothermic.

  • Dilution: Dilute the reaction mixture with your extraction solvent (DCM is recommended) if it is not already in a water-immiscible solvent.

    • Ratio: 10 mL solvent per 1 g of reagent.

  • Controlled Quench:

    • Slowly add Saturated

      
       dropwise via an addition funnel or syringe.
      
    • Observation: Vigorous bubbling (

      
      ) will occur as HCl is neutralized.
      
    • Endpoint: Continue addition until gas evolution ceases and the aqueous layer pH is ~8.

  • Phase Separation: Transfer to a separatory funnel. Shake gently (venting frequently).

  • Byproduct Removal:

    • The hydrolysis product, 2,3,5-trichloropyridine-4-carboxylic acid , is highly acidic (estimated pKa < 2 due to electron-withdrawing Cl atoms).[1]

    • At pH 8, it exists as the water-soluble carboxylate salt.[1]

    • Separate the layers. Your target product (amide/ester) remains in the organic layer; the hydrolyzed reagent stays in the aqueous layer.

  • Polishing: Wash the organic layer once with Brine, dry over

    
    , and concentrate.
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for quenching and troubleshooting common failures.

QuenchProcedure Start Reaction Complete (Excess TCPCC present) Temp Cool to 0°C Start->Temp SolventCheck Is solvent water-miscible? (e.g., THF, DMF) Temp->SolventCheck SwapSolvent Evaporate & Redissolve in DCM or EtOAc SolventCheck->SwapSolvent Yes DirectQuench Proceed to Quench SolventCheck->DirectQuench No AddBase Add Sat. NaHCO3 (Dropwise) SwapSolvent->AddBase DirectQuench->AddBase CheckSolids Did solids precipitate? AddBase->CheckSolids SolidAction Solid is likely Trichloropyridine Acid. Add more water/base to dissolve. CheckSolids->SolidAction Yes SepFunnel Separatory Funnel (Check pH ~8) CheckSolids->SepFunnel No SolidAction->SepFunnel Emulsion Emulsion Formed? SepFunnel->Emulsion BreakEmulsion Add Brine + Filter through Celite Emulsion->BreakEmulsion Yes Final Isolate Organic Layer (Contains Product) Emulsion->Final No BreakEmulsion->Final

Caption: Workflow for quenching 2,3,5-trichloropyridine-4-carbonyl chloride, prioritizing solvent compatibility and byproduct management.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid block upon adding water. What happened?

Diagnosis: This is likely the precipitation of 2,3,5-trichloropyridine-4-carboxylic acid .[1] The Science: While simple pyridine carboxylic acids are somewhat water-soluble, the three chlorine atoms significantly increase lipophilicity and lattice energy. In acidic media (generated by the HCl release), the free acid is insoluble in water and poorly soluble in cold organic solvents. Solution:

  • Add more saturated

    
    . You must convert the free acid to its sodium salt (carboxylate) to make it water-soluble.
    
  • If the solid persists, add a small amount of Methanol (MeOH) to help solubilize the interface, but ensure the pH remains basic (>8).

Q2: I see a new impurity in my product that matches the mass of my starting material minus Cl plus OH (+17-35 = -18? No, +16 mass shift).

Diagnosis: You have likely hydrolyzed one of the ring chlorines (Nucleophilic Aromatic Substitution -


).
The Science:  The 2,3,5-trichloro substitution pattern makes the pyridine ring extremely electron-deficient.[1] The position ortho to the nitrogen (Position 2) is highly activated for nucleophilic attack.
Cause:  Using Sodium Hydroxide (NaOH)  or heating the quench.
Prevention:  Always use Sodium Bicarbonate (

)
or a Phosphate buffer. Never exceed pH 9-10 during work-up.[1]
Q3: I have a terrible emulsion that won't separate.

Diagnosis: Chlorinated pyridines are dense and "greasy," often matching the density of aqueous brine, leading to isopycnic suspensions. Solution:

  • Filtration: The emulsion is often stabilized by micro-precipitates of the acid byproduct. Filter the entire biphasic mixture through a pad of Celite .

  • Density Adjustment: Do not add more water. Add DCM (to make the organic layer heavier) or saturated Brine (to make the aqueous layer heavier).

Q4: Can I use alcohols to quench?

Answer: Yes, but with a caveat.

  • Methanol/Ethanol: Will convert excess TCPCC into the corresponding methyl/ethyl ester.

  • Pros: Esters are often easier to handle than the free acid and can be separated via chromatography.

  • Cons: You must ensure this ester does not co-elute with your target product.

Quantitative Data: Solvent Compatibility

SolventSuitabilityNotes
DCM (Dichloromethane) High Excellent solubility for trichloropyridines; good density difference from water.[1]
EtOAc (Ethyl Acetate) Medium Good, but may dissolve some water-soluble impurities; risk of hydrolysis if left too long with aqueous base.[1]
THF (Tetrahydrofuran) Low Miscible with water. Must be removed/evaporated before aqueous work-up to prevent phase separation issues.[1]
Diethyl Ether Low Poor solubility for polychlorinated aromatic acids; fire hazard.

References

  • Synthesis and Reactivity: Process for producing 2,3,5-trichloropyridine.[1][2][3] US Patent 4,327,216. (Describes the stability and synthesis of the core ring structure).

  • Acyl Chloride Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).[4][5]

  • Safety Data: Sigma-Aldrich Safety Data Sheet for 2,3,5-Trichloropyridine. (Highlighting skin corrosion and sensitization hazards).

  • Nucleophilic Substitution in Pyridines: Nucleophilic substitution of 2,4,6-trichloropyrimidine and related systems. (Analogous reactivity showing susceptibility of the 2-position to base hydrolysis).

Sources

Technical Support Center: Stability and Handling of 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3,5-Trichloropyridine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this highly reactive reagent. As a senior application scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the success and integrity of your experiments.

Introduction: The Double-Edged Sword of Reactivity

2,3,5-Trichloropyridine-4-carbonyl chloride is a valuable building block in medicinal chemistry and drug discovery, prized for its ability to readily form amide and ester linkages. This high reactivity, primarily due to the electrophilic nature of the acyl chloride group, is also its greatest challenge.[1] Instability, particularly in the presence of nucleophilic solvents, can lead to reagent degradation, reduced yields, and the formation of impurities. This guide will provide you with the necessary knowledge to mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield in Acylation Reactions

Possible Cause: Degradation of 2,3,5-Trichloropyridine-4-carbonyl chloride by residual moisture or protic solvents.

Solution:

  • Solvent Purity: Always use anhydrous solvents for your reactions. Ensure that solvents are freshly distilled or obtained from a sealed bottle over molecular sieves.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2][3]

  • Reagent Quality: Before use, visually inspect the 2,3,5-Trichloropyridine-4-carbonyl chloride. Fuming upon opening the container is a sign of reaction with atmospheric moisture and may indicate some degradation.[2][3]

Issue 2: Formation of 2,3,5-Trichloropyridine-4-carboxylic acid as a Major Byproduct

Possible Cause: Hydrolysis of the acyl chloride.

Solution:

  • Strict Anhydrous Conditions: As with low yield, the primary cause is water. Rigorously dry all glassware and starting materials.

  • Reaction Quenching: If you are quenching your reaction with an aqueous solution, do so carefully and at a low temperature to minimize any potential side reactions with unreacted starting material.

Issue 3: Inconsistent Reaction Rates or Stalled Reactions

Possible Cause: Partial degradation of the acyl chloride leading to inaccurate quantification.

Solution:

  • Fresh Solutions: Prepare solutions of 2,3,5-Trichloropyridine-4-carbonyl chloride immediately before use. Do not store it in solution, especially in solvents with which it may slowly react.

  • Titration: For highly sensitive reactions, consider titrating a small sample of the acyl chloride to determine its exact molarity before use.

Frequently Asked Questions (FAQs)

Q1: In which solvents is 2,3,5-Trichloropyridine-4-carbonyl chloride most stable?

A1: Generally, acyl chlorides are most stable in non-polar, aprotic solvents. Protic solvents, such as water and alcohols, will react to form carboxylic acids and esters, respectively.[2][4] Polar aprotic solvents like DMF and DMSO should be used with caution, as they can sometimes contain water or react with the acyl chloride under certain conditions.

Solvent Stability Overview

Solvent ClassExamplesStability of 2,3,5-Trichloropyridine-4-carbonyl chlorideRationale
Protic Water, Methanol, EthanolHighly Unstable Rapid reaction with the hydroxyl group to form the corresponding carboxylic acid or ester.[2][4][5]
Aprotic Non-Polar Hexanes, Toluene, DichloromethaneRelatively Stable Lack of nucleophilic groups minimizes degradation pathways. Ideal for storage and reaction.
Aprotic Polar Acetonitrile, Tetrahydrofuran (THF)Moderately Stable Generally suitable for reactions if anhydrous. THF can contain peroxides which may lead to side reactions.
Aprotic Polar (Amide/Sulfoxide) DMF, DMSOUse with Caution Can be reactive and often contain water. DMF can act as a catalyst for decomposition.[6]

Q2: How should I properly store and handle 2,3,5-Trichloropyridine-4-carbonyl chloride?

A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place.[2][3][7] A desiccator can provide an additional layer of protection against moisture.[3] When handling, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Q3: Can I use a tertiary amine base like triethylamine or pyridine with this acyl chloride?

A3: Yes, tertiary amines are commonly used as acid scavengers in acylation reactions to neutralize the HCl that is formed.[8] Pyridine can also act as a nucleophilic catalyst.[9][10] However, it is crucial to use a dry, high-purity grade of the amine base, as any residual water will lead to hydrolysis of the acyl chloride.

Q4: How can I monitor the stability of 2,3,5-Trichloropyridine-4-carbonyl chloride in my chosen solvent?

A4: You can monitor its stability using techniques like HPLC with derivatization, GC with derivatization, or NMR spectroscopy.[1] A simple method is to take aliquots of the solution over time, quench them with a nucleophile (like an alcohol to form a stable ester), and then analyze the formation of the ester and the disappearance of the starting material by a suitable chromatographic method.[11]

Experimental Protocols

Protocol 1: General Procedure for an Amidation Reaction
  • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.

  • To a dried flask under an inert atmosphere, add your amine starting material and an anhydrous aprotic solvent (e.g., Dichloromethane).

  • Add a tertiary amine base (e.g., triethylamine, 1.1 equivalents).

  • Slowly add a freshly prepared solution of 2,3,5-Trichloropyridine-4-carbonyl chloride (1.05 equivalents) in the same anhydrous solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution and proceed with workup and purification.

Protocol 2: Assessing Stability in a Novel Solvent
  • Prepare a stock solution of 2,3,5-Trichloropyridine-4-carbonyl chloride in the anhydrous solvent of interest at a known concentration.

  • Immediately take a time-zero aliquot and quench it by adding it to a solution of a primary alcohol (e.g., benzyl alcohol) and a tertiary amine base in an inert solvent.

  • Store the stock solution under an inert atmosphere at a controlled temperature.

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and quench them in the same manner.

  • Analyze all the quenched samples by HPLC or GC to quantify the amount of the resulting ester. A decrease in the amount of ester formed over time indicates the degradation of the acyl chloride in the stock solution.

Visualizing Degradation and Solvent Choice

Diagram 1: Hydrolysis of 2,3,5-Trichloropyridine-4-carbonyl chloride

This diagram illustrates the primary degradation pathway of 2,3,5-Trichloropyridine-4-carbonyl chloride in the presence of water.

G 2,3,5-Trichloropyridine-4-carbonyl chloride 2,3,5-Trichloropyridine-4-carbonyl chloride Tetrahedral Intermediate Tetrahedral Intermediate 2,3,5-Trichloropyridine-4-carbonyl chloride->Tetrahedral Intermediate + H2O 2,3,5-Trichloropyridine-4-carboxylic acid 2,3,5-Trichloropyridine-4-carboxylic acid Tetrahedral Intermediate->2,3,5-Trichloropyridine-4-carboxylic acid - HCl G start Start: Solvent Selection is_protic Is the solvent protic? start->is_protic aprotic_polar Is the solvent polar aprotic? is_protic->aprotic_polar No unsuitable Unsuitable. Will react with acyl chloride. is_protic->unsuitable Yes use_caution Use with extreme caution. Ensure it is anhydrous. aprotic_polar->use_caution Yes (e.g., DMF, DMSO) suitable Suitable for reaction. Ensure it is anhydrous. aprotic_polar->suitable No (e.g., DCM, Toluene)

Caption: Decision tree for solvent selection.

References

  • A Comparative Guide to Analytical Methods for Detecting 2,2-Dimethylbut-3-ynoyl Chloride Reaction Products - Benchchem. (URL: )
  • Hazardous Substance Fact Sheet - Acetyl Chloride. (URL: )
  • The oxidation of alcohols with trichloroisocyanuric acid: Pyridine
  • Acetyl chloride - Sciencemadness Wiki. (URL: )
  • Analyzing acid chlorides ? - ECHEMI. (URL: )
  • Acetyl Chloride Storage : r/chemistry - Reddit. (URL: [Link])

  • Acetyl chloride Chemical Storage Specific
  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (URL: )
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. (URL: [Link])

  • Synthesis routes of 2,3,5-Trichloropyridine - Benchchem. (URL: )
  • Synthesis of (b) Production of 2,3,5-trichloropyridine - PrepChem.com. (URL: [Link])

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P
  • US4111938A - Preparation of 2,3,5-trichloropyridine - Google P
  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine - PrepChem.com. (URL: [Link])

  • A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (URL: [Link])

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (URL: [Link])

  • CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google P
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (URL: [Link])

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. (URL: )
  • 2,3,5-TRICHLORO-4-(PROPYLTHIO)PYRIDINE - gsrs. (URL: [Link])

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: )
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (URL: [Link])

  • The reaction of 4-chloropyridine with some amines - ResearchGate. (URL: [Link])

  • 2,3,6-Trichloro-5-(trichloromethyl)pyridine - PMC - NIH. (URL: [Link])

  • Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC. (URL: [Link])

  • CHEM 203 Topics Discussed on Nov.
  • Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. (URL: )
  • Protic solvents – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Alcohol to Chloride - Common Conditions. (URL: [Link])

  • 2,2′:6′,2″-Terpyridine (terpy) acting as a fluxional bidentate ligand. Part 2. Rhenium carbonyl halide complexes, fac-[ReX(CO)3(terpy)](X = Cl, Br or I): NMR studies of their solution dynamics, synthesis of cis-[ReBr(CO)2(terpy)] and the crystal structure of [ReBr(CO)3(terpy)]. (URL: [Link])

  • 2,3,5-Trichloropyridine-4-carbonyl chloride - Amerigo Scientific. (URL: [Link])

Sources

Dealing with Low Reactivity of Substrates with 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Welcome to the technical support guide for 2,3,5-Trichloropyridine-4-carbonyl chloride. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with substrate reactivity during acylation reactions. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my acylation reaction with 2,3,5-Trichloropyridine-4-carbonyl chloride?

A1: Low reactivity in this specific acylation is often a multifactorial issue stemming from the inherent properties of both the acyl chloride and the substrate.

  • Electronic Effects of the Acyl Chloride: The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the presence of three electron-withdrawing chlorine atoms. This electronic pull reduces the electrophilicity of the carbonyl carbon compared to simpler aroyl chlorides, making it less susceptible to attack by weak nucleophiles.

  • Substrate Nucleophilicity: The success of the reaction is highly dependent on the nucleophilicity of your substrate (amine, alcohol, etc.).

    • Electron-Deficient Substrates: Anilines or phenols with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are poor nucleophiles and will react sluggishly.

    • Steric Hindrance: Bulky groups near the nucleophilic center (e.g., secondary amines with large alkyl groups, ortho-substituted anilines, or hindered alcohols like tert-butanol) can physically block the approach to the carbonyl carbon.[1][2] This steric clash raises the activation energy of the reaction.

  • Reagent Quality and Stability: Acyl chlorides are notoriously sensitive to moisture. Contamination with water will hydrolyze the 2,3,5-Trichloropyridine-4-carbonyl chloride back to its corresponding carboxylic acid, rendering it inactive for acylation. Always use a fresh bottle or a properly stored reagent under an inert atmosphere.

Q2: What are the fundamental strategies to enhance the reaction rate and yield?

A2: Before resorting to more complex solutions, optimizing the basic reaction parameters is a critical first step. A systematic approach to adjusting stoichiometry, temperature, and solvent can often yield significant improvements.

  • Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome reactivity barriers. For particularly stubborn substrates, refluxing in a high-boiling-point solvent like toluene, xylene, or DMF may be necessary.

  • Stoichiometry: Using a slight excess of the 2,3,5-Trichloropyridine-4-carbonyl chloride (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if some of the acyl chloride is consumed by trace moisture.

  • Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic solvents are generally preferred.

    • Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are good starting points for many acylations.

    • Non-polar Solvents: For reactions requiring higher temperatures, toluene or xylene are suitable choices.

  • Base Selection: An appropriate base is crucial to neutralize the HCl byproduct generated during the reaction.

    • Non-Nucleophilic Bases: For sterically hindered or sensitive substrates, a bulky, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to prevent competition with the primary nucleophile.

    • Pyridine: While it can act as a base, it is also a nucleophilic catalyst, though much less effective than DMAP.[3]

Substrate TypeRecommended SolventRecommended BaseTemperature RangeNotes
Primary Aliphatic AminesDCM, THFTriethylamine0 °C to RTGenerally reactive; cooling may be needed to control exotherm.
Secondary Aliphatic AminesDCM, TolueneTriethylamine, DIPEART to 50 °CReactivity depends on steric bulk.
Electron-Rich AnilinesTHF, AcetonitrileTriethylamineRT to 80 °CModerate reactivity.
Electron-Deficient AnilinesToluene, DMFDIPEA, Proton Sponge®80 °C to RefluxOften requires a catalyst and forcing conditions.
Primary/Secondary AlcoholsDCM, AcetonitrilePyridine, TriethylamineRT to RefluxRequires a catalyst like DMAP for good conversion.[4][5]
Sterically Hindered AlcoholsToluene, XyleneTriethylamine + DMAP80 °C to RefluxVery challenging; requires catalytic activation.[6][7]
Q3: My reaction is still sluggish. How can a catalytic additive like DMAP dramatically improve the outcome?

A3: For challenging substrates, particularly hindered alcohols or electron-deficient amines, a nucleophilic catalyst is often essential.[8] 4-Dimethylaminopyridine (DMAP) is a "super catalyst" for acylation reactions due to its ability to form a highly reactive intermediate.[3]

Mechanism of DMAP Catalysis: The catalytic cycle proceeds via a nucleophilic pathway:

  • Activation: The highly nucleophilic DMAP attacks the carbonyl carbon of the 2,3,5-Trichloropyridine-4-carbonyl chloride.[3][9]

  • Intermediate Formation: This attack displaces the chloride ion to form a highly reactive N-acylpyridinium intermediate.[3][4] This intermediate is significantly more electrophilic than the starting acyl chloride because the positive charge on the pyridine nitrogen is stabilized by resonance with the dimethylamino group.[3]

  • Acyl Transfer: The substrate (alcohol or amine), which may be a poor nucleophile, can now readily attack the activated carbonyl group of the N-acylpyridinium species.[3][5]

  • Catalyst Regeneration: The acyl group is transferred to the substrate, yielding the final product and regenerating the DMAP catalyst, which can then enter another cycle.

This catalytic pathway provides a lower energy route for the reaction, dramatically accelerating acylation rates for otherwise unreactive substrates.[9]

DMAP_Catalysis AcylCl 2,3,5-Trichloropyridine- 4-carbonyl chloride Intermediate Highly Reactive N-Acylpyridinium Intermediate AcylCl->Intermediate + DMAP - Cl⁻ Substrate Substrate (R-XH) (e.g., Alcohol, Amine) DMAP DMAP Product Acylated Product Intermediate->Product + Substrate (R-XH) Base Base (e.g., TEA) Product->DMAP Regenerates DMAP HCl HCl BaseHCl Base·HCl Base->BaseHCl + HCl

Sources

scale-up considerations for reactions involving 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 2,3,5-Trichloropyridine-4-carbonyl Chloride

Introduction: The Molecule & The Challenge

Subject: 2,3,5-Trichloropyridine-4-carbonyl chloride (Synonym: 2,3,5-Trichloroisonicotinoyl chloride) Critical Attribute: Dual-Electrophile System.

As a Senior Application Scientist, I often see scale-up failures with this compound not because the chemistry is "hard," but because it is too reactive. You are dealing with a dual-electrophile :

  • The Acyl Chloride (C-4): The intended reaction site for amidation/esterification.

  • The Pyridine Ring (C-2/C-6): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nitrogen and the three chlorine atoms.
    

This guide addresses the specific engineering and chemical controls required to favor Pathway 1 (Product) over Pathway 2 (Impurities) during scale-up.

Module 1: Reaction Engineering & Safety

Q: How do I manage the exotherm during addition on a >100g scale?

A: The reaction with amines or alcohols is highly exothermic. On a milligram scale, passive cooling works. On a kilogram scale, you must switch from "dump and stir" to controlled dosing .

  • Protocol: Dissolve the 2,3,5-trichloropyridine-4-carbonyl chloride in a dry, non-nucleophilic solvent (DCM, Toluene, or THF).

  • The Fix: Add the nucleophile (amine/alcohol) slowly to the acid chloride solution, not the other way around (unless the nucleophile is in large excess).

  • Temperature Control: Maintain internal temperature between -10°C and 0°C .

    • Why? Higher temperatures (>20°C) significantly increase the rate of

      
       side reactions (displacement of ring chlorines), leading to "des-chloro" impurities or regioisomers [1].
      
Q: What material of construction (MoC) is compatible?

A: This acid chloride releases HCl gas immediately upon contact with moisture or during the reaction.

  • Recommended: Glass-lined steel (GLS) or Hastelloy C.

  • Forbidden: Stainless Steel 304/316 (pitting corrosion from HCl is rapid).

  • Gaskets: Use PTFE (Teflon) or Kalrez. Avoid EPDM or Silicone, which can degrade or swell in the presence of aggressive chlorinated solvents and acid halides.

Module 2: Impurity Profile ( vs. Acylation)

Q: I see a +17 mass impurity (or similar) by LC-MS. What is it?

A: This is likely the


 byproduct .
Because the pyridine ring is electron-deficient (three Cl atoms + electron-withdrawing carbonyl), the Chlorine at the 2-position  is susceptible to attack by your nucleophile.
  • Mechanism: If you use a strong base (like TEA or DIPEA) and allow the temperature to spike, the amine attacks the C-2 position, displacing chloride.

  • Prevention Strategy:

    • Base Choice: Use a weaker, bulky base (e.g., 2,6-lutidine or solid

      
      ) if possible, or strictly control the stoichiometry of triethylamine (1.05 - 1.1 eq).
      
    • Order of Addition: Always keep the acid chloride in excess relative to the base during the addition phase.

    • Solvent: Avoid polar aprotic solvents (DMF, DMSO) as they accelerate

      
       rates significantly [2]. Stick to Toluene or DCM.
      
Q: My product yield is low, and I see the carboxylic acid. Why?

A: Hydrolysis.[1] The 2,3,5-trichloro substitution pattern makes the acid chloride extremely moisture-sensitive.

  • Troubleshooting:

    • Check solvent water content (Karl Fischer titration). It must be <200 ppm.

    • Ensure the reactor headspace is swept with dry Nitrogen/Argon.

    • Quench: Do not quench with water directly if the product is acid-sensitive. Quench with a buffered solution (e.g., sat.

      
      ) to neutralize the HCl immediately.
      

Module 3: Detailed Scale-Up Protocol (Amidation Example)

Scenario: Reaction of 2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 eq) with a primary amine (1.0 eq).

ParameterSpecificationReason
Solvent Dichloromethane (DCM) or TolueneNon-nucleophilic; good solubility; easy recovery.
Concentration 5 - 8 Volumes (mL/g)Sufficient dilution to act as a heat sink.
Base Triethylamine (TEA) or DIPEA (1.1 eq)Scavenges HCl. Note: Add mixed with the amine.
Temperature -5°C to 0°C (Addition); 20°C (Age)Cold addition suppresses

; room temp ensures completion.
Quench 5%

or Water
Neutralize HCl; break up amine salts.

Step-by-Step Workflow:

  • Charge Reactor A with 2,3,5-Trichloropyridine-4-carbonyl chloride and Solvent (5 Vol). Cool to -5°C.

  • Charge Vessel B with Amine (1.0 eq) and Base (1.1 eq) in Solvent (2 Vol).

  • Dose contents of Vessel B into Reactor A over 2–4 hours.

    • Critical: Monitor internal T. Do not exceed 5°C.

  • Age the reaction at 20°C for 1–2 hours.

  • IPC (In-Process Control): Check HPLC for consumption of acid chloride (often derivatized with methanol for analysis).

  • Workup: Wash with water (remove amine salts), then dilute acid (remove unreacted amine), then brine. Dry and concentrate.

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired acylation and the undesired aromatic substitution.

ReactionPathways cluster_conditions Critical Control Parameters Start 2,3,5-Trichloropyridine- 4-carbonyl chloride Product Target Amide (Desired) Start->Product Path A: Acylation (Fast at <0°C) Hydrolysis Carboxylic Acid (Impurity) Start->Hydrolysis Path C: Moisture SNAr_Impurity 2-Amino-3,5-dichloro byproduct (SNAr) Start->SNAr_Impurity Path B: SNAr Attack (Favored by Heat/DMF) Nucleophile Nucleophile (R-NH2) Nucleophile->Start Attack Control1 Temp < 0°C Control1->Product Control2 Dry Solvents Control2->Hydrolysis Prevents Control3 Non-polar Solvent Control3->SNAr_Impurity Suppresses

Caption: Figure 1. Kinetic competition between C-4 Acylation (Desired) and C-2 Nucleophilic Aromatic Substitution (Undesired).

Reference Data

PropertyValueNote
Physical State Solid (low melting) or OilOften handled as a solution in DCM/Toluene.
Molecular Weight ~244.89 g/mol Based on

.
Reactive Hazards Water Reactive, CorrosiveEvolves HCl gas.
Storage < -20°C, Inert GasHydrolysis is autocatalytic (HCl promotes further degradation).

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (See Chapter on Nucleophilic Aromatic Substitution effects in nitrogen heterocycles).
  • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." in Comprehensive Heterocyclic Chemistry, Pergamon, 1984.

  • Org. Process Res. Dev. (General guidelines on Acid Chloride scale-up safety). Note: Specific patents regarding 2,3,5-trichloropyridine derivatives often cite US Patent 4,111,938 as a foundational synthesis for the ring system.

Sources

Validation & Comparative

A Comparative Analysis of 2,3,5-Trichloropyridine-4-carbonyl Chloride in Acylation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of reagents is paramount to the success of a synthetic campaign. Acyl chlorides, as a class of highly reactive carboxylic acid derivatives, are workhorses in the construction of esters, amides, and ketones. This guide provides an in-depth comparison of 2,3,5-Trichloropyridine-4-carbonyl chloride, a highly functionalized heteroaromatic acyl chloride, with other commonly employed acylating agents. We will delve into its synthesis, predicted reactivity based on electronic and steric factors, and its potential applications, particularly in the realms of pharmaceutical and agrochemical development. While direct kinetic comparisons with other acyl chlorides are not extensively available in the peer-reviewed literature, a robust understanding of its performance can be extrapolated from fundamental principles of organic chemistry.

The Molecular Architecture: Understanding 2,3,5-Trichloropyridine-4-carbonyl Chloride

2,3,5-Trichloropyridine-4-carbonyl chloride is a unique acylating agent characterized by a pyridine ring heavily substituted with electron-withdrawing chlorine atoms. This substitution pattern profoundly influences the electrophilicity of the carbonyl carbon, rendering it a potent acylating agent. The pyridine nitrogen, while typically a site of basicity, has its electron density significantly diminished by the inductive effects of the flanking chlorine atoms. This unique electronic environment sets it apart from simpler aliphatic and aromatic acyl chlorides.

Synthesis of 2,3,5-Trichloropyridine-4-carbonyl Chloride

The preparation of 2,3,5-Trichloropyridine-4-carbonyl chloride is a multi-step process that begins with the synthesis of its precursor, 2,3,5-trichloropyridine. Various methods have been reported for the synthesis of 2,3,5-trichloropyridine, often involving the chlorination of pyridine or its derivatives.[1][2] The subsequent conversion to the target acyl chloride involves the introduction of a carboxylic acid functionality at the 4-position, followed by chlorination.

A plausible synthetic route, based on established chemical transformations, is outlined below:

Synthesis_of_2_3_5_Trichloropyridine_4_carbonyl_chloride 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine-4-carboxylic_acid 2,3,5-Trichloropyridine-4-carboxylic_acid 2,3,5-Trichloropyridine->2,3,5-Trichloropyridine-4-carboxylic_acid 1. Carboxylation (e.g., Grignard reaction with CO2) 2. Hydrolysis 2,3,5-Trichloropyridine-4-carbonyl_chloride 2,3,5-Trichloropyridine-4-carbonyl_chloride 2,3,5-Trichloropyridine-4-carboxylic_acid->2,3,5-Trichloropyridine-4-carbonyl_chloride Chlorination (e.g., SOCl2, (COCl)2) Electronic_Effects_on_Reactivity Reactivity Reactivity High High Reactivity Low Low Reactivity TCPC 2,3,5-Trichloropyridine-4-carbonyl chloride Highly electron-deficient ring Benzoyl Benzoyl chloride Phenyl ring can donate electron density TCPC->Benzoyl More reactive due to stronger electron withdrawal Acetyl Acetyl chloride No significant electron donation Benzoyl->Acetyl Less reactive due to resonance stabilization

Caption: Predicted reactivity based on electronic effects.

Steric Considerations

Steric hindrance can play a significant role in moderating the reactivity of acyl chlorides. The presence of bulky groups near the carbonyl carbon can impede the approach of a nucleophile, thereby slowing down the reaction rate.

In the case of 2,3,5-Trichloropyridine-4-carbonyl chloride, the chlorine atoms at the 3- and 5-positions are ortho to the carbonyl group. While chlorine is not an exceptionally large atom, the cumulative steric bulk of these two ortho substituents could potentially hinder the approach of very large nucleophiles.

  • Acetyl chloride is sterically unhindered.

  • Benzoyl chloride has two ortho hydrogens, which present minimal steric hindrance.

  • 2,3,5-Trichloropyridine-4-carbonyl chloride will experience more steric hindrance than benzoyl chloride due to the ortho chlorine atoms.

Therefore, for reactions with sterically demanding nucleophiles, the reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride might be attenuated compared to less hindered acyl chlorides, despite its high electronic activation.

Caption: Comparison of steric hindrance around the carbonyl group.

Performance in Key Synthetic Transformations

The high reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride makes it a valuable reagent for a variety of acylation reactions.

Amide Bond Formation

The synthesis of amides is a cornerstone of medicinal chemistry. [3]Acyl chlorides are frequently used for this transformation due to their high reactivity, which often leads to high yields under mild conditions. [4]Given its enhanced electrophilicity, 2,3,5-Trichloropyridine-4-carbonyl chloride is expected to react rapidly with a wide range of primary and secondary amines to form the corresponding amides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Table 1: Predicted Performance in Amide Synthesis

Acyl ChlorideNucleophilePredicted ReactivityPotential Issues
2,3,5-Trichloropyridine-4-carbonyl chloride Primary AminesVery HighPotential for side reactions with highly functionalized amines if not controlled.
Secondary AminesHighSteric hindrance may become a factor with bulky secondary amines.
Benzoyl chloride Primary AminesHighGenerally reliable.
Secondary AminesModerate to HighSlower reaction rates with hindered amines.
Acetyl chloride Primary AminesVery HighExothermic reaction, requires careful temperature control.
Secondary AminesHighGenerally very effective.
Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. [5]This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The high reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride suggests it would be an excellent substrate for Friedel-Crafts acylation, potentially requiring milder reaction conditions or less catalyst compared to less reactive acyl chlorides. However, the pyridine nitrogen can coordinate with the Lewis acid catalyst, which may complicate the reaction. This interaction can be mitigated by using an excess of the catalyst or by employing alternative catalytic systems.

Applications in Drug Discovery and Agrochemicals

The trichloropyridine scaffold is a privileged structure in both the pharmaceutical and agrochemical industries. [6][]The incorporation of this moiety can impart desirable properties such as enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. 2,3,5-Trichloropyridine-4-carbonyl chloride serves as a versatile building block for introducing this valuable pharmacophore into a wide range of molecules. For instance, derivatives of 2,3,5-trichloropyridine are used as intermediates in the synthesis of herbicides and insecticides. [8][9]

Experimental Protocol: Synthesis of N-benzyl-2,3,5-trichloropyridine-4-carboxamide

This protocol provides a representative procedure for the synthesis of an amide using 2,3,5-Trichloropyridine-4-carbonyl chloride.

Materials:

  • 2,3,5-Trichloropyridine-4-carbonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of 2,3,5-Trichloropyridine-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2,3,5-trichloropyridine-4-carboxamide.

Amide_Synthesis_Workflow Start Start Step1 Dissolve benzylamine and Et3N in DCM at 0°C Start->Step1 Step2 Add 2,3,5-Trichloropyridine-4-carbonyl chloride solution Step1->Step2 Step3 Warm to RT and stir for 2-4h Step2->Step3 Step4 Quench with NaHCO3 solution Step3->Step4 Step5 Work-up (Wash with H2O and brine) Step4->Step5 Step6 Dry, filter, and concentrate Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End N-benzyl-2,3,5-trichloropyridine-4-carboxamide Step7->End

Caption: Workflow for the synthesis of N-benzyl-2,3,5-trichloropyridine-4-carboxamide.

Conclusion

2,3,5-Trichloropyridine-4-carbonyl chloride is a highly activated acylating agent with significant potential in organic synthesis, particularly for the construction of complex molecules in drug discovery and agrochemical research. Its reactivity is driven by the strong electron-withdrawing nature of the trichlorinated pyridine ring, making it a more potent electrophile than common reagents like benzoyl chloride. While steric hindrance from the ortho-chloro substituents may play a role in reactions with bulky nucleophiles, its overall high reactivity makes it a valuable tool for forming robust amide and carbon-carbon bonds. The ability to introduce the trichloropyridine moiety provides a strategic advantage for medicinal and agricultural chemists seeking to modulate the properties of bioactive compounds. Further experimental studies are warranted to fully quantify its reactivity profile and expand its application in synthetic endeavors.

References

  • Request PDF. (n.d.). An improved method of amide synthesis using acyl chlorides. ResearchGate. Retrieved February 14, 2026, from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved February 14, 2026, from [Link]

  • Chem-Impex. (n.d.). 3,4,5-Trichloropyridine. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]

  • Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics of the hydrolysis of acyl chlorides in pure water. Retrieved February 14, 2026, from [Link]

  • Chemguide. (n.d.). NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTIONS OF ACYL CHLORIDES. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Kinetics of the hydrolysis of acyl chlorides in pure water. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved February 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) Production of 2,3,5-trichloropyridine. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Google Patents. (n.d.). CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • aic-chem.com. (n.d.). Pharmaceutical C5H2Cl3N 2 3 5 Trichloropyridine Cas 16063-70-0. Retrieved February 14, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acetyl exchange between acetyl chloride and sterically hindered aryl ketones under Friedel–Crafts conditions. RSC Publishing. Retrieved from [Link]

  • PubMed. (2021, May 10). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Retrieved from [Link]

  • IRIS . (n.d.). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved February 14, 2026, from [Link]

Sources

2,3,5-Trichloropyridine-4-carbonyl chloride vs. oxalyl chloride for amidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between using isolated 2,3,5-Trichloropyridine-4-carbonyl chloride versus the Oxalyl Chloride in-situ generation method for amidation reactions.[1]

Executive Summary

In the synthesis of amides derived from 2,3,5-trichloropyridine-4-carboxylic acid , the choice between using the pre-isolated acid chloride and generating it in situ with oxalyl chloride is a trade-off between stoichiometric precision and process efficiency .[1]

  • Isolated 2,3,5-Trichloropyridine-4-carbonyl chloride is the superior choice for small-scale, high-value synthesis where stoichiometric control is critical to prevent side reactions (e.g., SNAr substitution on the pyridine ring).[1]

  • Oxalyl Chloride (in situ) is the industry standard for scale-up, offering lower costs and fresh activation, provided that gas evolution and catalyst residues (DMF) are managed to prevent impurity formation.[1]

Technical Profile & Mechanism

The substrate, 2,3,5-trichloropyridine-4-carboxylic acid , presents a unique challenge: the electron-deficient pyridine ring (further deactivated by three chlorine atoms) makes the carbonyl carbon highly electrophilic but also renders the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines if the amidation is sluggish.[1]

Reagent Comparison
Feature2,3,5-Trichloropyridine-4-carbonyl chloride (Isolated)Oxalyl Chloride (In-Situ Activation)
Role Activated Electrophile (Substrate)Activating Reagent (Chlorinating Agent)
Active Species Acyl Chloride (R-COCl)Generates R-COCl + CO + CO₂ + HCl
Reactivity High .[1] Immediate reaction with amines.[1][2]High . Requires catalytic DMF to form Vilsmeier-Haack intermediate.[1]
By-products HCl (captured by base).[1]HCl, CO (toxic gas), CO₂, DMF residues.[1]
Key Risk Hydrolysis during storage/handling.[1]"Runaway" exotherm or SNAr if excess reagent is used.[1]
Ideal Use MedChem, sluggish amines, sensitive substrates.[1]Process chemistry, scale-up, cost-sensitive routes.[1][3]
Mechanistic Pathways

The following diagram illustrates the two pathways and the critical "danger zone" where side reactions occur.

AmidationPathways Acid 2,3,5-Trichloropyridine- 4-carboxylic Acid Intermediate Active Acyl Chloride (In Solution) Acid->Intermediate Path B: In-Situ Activation Oxalyl Oxalyl Chloride (COCl)2 + cat. DMF Oxalyl->Intermediate Isolated Isolated Acid Chloride (Solid Reagent) Isolated->Intermediate Path A: Dissolution Amide Target Amide Intermediate->Amide Fast Amidation (Kinetic Control) SNAr Side Product: Amino-dichloropyridine (S_NAr at C2/C6) Intermediate->SNAr Slow Side Rxn (Excess Amine/Heat) Amine Amine (R-NH2) + Base

Figure 1: Mechanistic pathways for amidation. Path A (Green) uses the isolated reagent, skipping the activation step.[1] Path B (Red) generates the intermediate in situ.[1] Both converge at the active acyl chloride, where kinetic control is required to favor amidation over SNAr.[1]

Critical Analysis: When to Use Which?

Scenario A: High Precision / Precious Amines (Use Isolated Acid Chloride)

When the amine is the limiting or expensive reagent, using the isolated 2,3,5-trichloropyridine-4-carbonyl chloride is superior.[1]

  • Why: It allows you to add the acid chloride dropwise to the amine.[1] This maintains a low concentration of the electrophile relative to the amine, favoring amidation.[1]

  • Advantage: Eliminates the risk of residual Oxalyl Chloride reacting with the amine to form oxamides (a common impurity).[1]

  • Protocol Note: Ensure the commercial reagent is white/off-white. Yellowing indicates hydrolysis or degradation.[1]

Scenario B: Scale-Up / Cost Efficiency (Use Oxalyl Chloride)

For multigram to kilogram scales, isolating the reactive acid chloride is hazardous and inefficient.[1]

  • Why: Oxalyl chloride converts the stable carboxylic acid to the acid chloride quantitatively.[1] The by-products (gases) are easily removed.[1]

  • Advantage: The "Vilsmeier-Haack" like activation (with DMF) is extremely rapid for electron-deficient acids.[1]

  • Risk Mitigation: You must remove excess Oxalyl Chloride (via evaporation or nitrogen purge) before adding the amine to prevent side reactions.[1]

Experimental Protocols

Protocol A: Using Isolated 2,3,5-Trichloropyridine-4-carbonyl chloride

Best for: Small scale (<1g), parallel synthesis, or valuable amines.[1]

  • Preparation : Dissolve 1.0 equiv of the amine and 1.2 equiv of DIPEA (N,N-Diisopropylethylamine) in anhydrous DCM (Dichloromethane) or THF. Cool to 0°C.[1]

  • Addition : Dissolve 1.05 equiv of 2,3,5-trichloropyridine-4-carbonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Note: The electron-deficient ring makes this acid chloride extremely reactive.[1] Rapid addition can cause localized heating.[1]

  • Reaction : Allow to warm to room temperature. Monitor by TLC/LCMS.[1] Reaction is typically complete in <1 hour.[1]

  • Workup : Quench with saturated NaHCO₃. Extract with DCM.[1][4] Wash organic layer with 0.1 M HCl (to remove DIPEA) and brine.[1]

Protocol B: In-Situ Generation via Oxalyl Chloride

Best for: Scale-up (>5g), cost-reduction, or when the acid chloride is unavailable.[1]

  • Activation : Suspend 1.0 equiv of 2,3,5-trichloropyridine-4-carboxylic acid in anhydrous DCM (or Toluene). Add a catalytic amount of DMF (1-2 drops per gram of acid).[1]

  • Chlorination : Cool to 0°C. Add 1.2 equiv of Oxalyl Chloride dropwise. (Caution: Vigorous gas evolution of CO/CO₂).[1]

  • Completion : Allow to warm to room temperature and stir for 2 hours. The solution should become clear.

  • Evaporation (CRITICAL) : Concentrate the reaction mixture under reduced pressure to remove solvent and excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.

    • Why: Excess oxalyl chloride will react with your amine to form symmetrical oxamides, a difficult-to-separate impurity.[1]

  • Amidation : Add the fresh acid chloride solution dropwise to a solution of 1.0 equiv Amine + 1.5 equiv Et₃N in DCM at 0°C.

Troubleshooting & Self-Validation

ObservationProbable CauseSolution
Low Yield / Unreacted Amine Hydrolyzed Acid ChlorideValidation : Check the acid chloride by adding a drop to MeOH. If it doesn't fume or heat up, it's hydrolyzed.[1] Use Protocol B.
Impurity: M+26 or M+28 peak Formylation (from DMF)Too much DMF used in Protocol B. Use only catalytic amounts (1 mol%).[1]
Impurity: Dimer (Oxamide) Excess Oxalyl ChlorideIn Protocol B, ensure complete evaporation of the activating agent before amine addition.[1]
Impurity: SNAr Product Ring substitution at C2/C6Reaction temperature too high.[1] Keep amidation at 0°C. The carbonyl is reactive enough; heat is unnecessary.[1]

References

  • Synthesis of Amides from Acid Chlorides : Fisher Scientific.[1] Amide Synthesis Protocols. Retrieved from

  • Oxalyl Chloride Activation Mechanism : Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard textbook reference for Acid Chloride formation mechanism).[1]

  • Reactivity of Chloropyridines : Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Reference for SNAr susceptibility of polychlorinated pyridines).

  • Safety Data for 2,3,5-Trichloropyridine Derivatives : Thermo Fisher Scientific.[1] Safety Data Sheet: 2,3,5-Trichloropyridine. Retrieved from

Sources

Reactivity Comparison of Substituted Pyridine Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Stability-Reactivity Paradox

Pyridine carbonyl chlorides (nicotinoyl, isonicotinoyl, and picolinoyl chlorides) are ubiquitous electrophiles in drug discovery, serving as the backbone for thousands of amide and ester linkages in pharmacophores. However, they present a distinct challenge compared to their benzene analogues (benzoyl chlorides): The pyridine nitrogen acts as both an activator and a catalyst for decomposition.

While the electron-deficient ring enhances the electrophilicity of the carbonyl carbon, facilitating rapid coupling, it also renders the free base prone to rapid hydrolysis and intermolecular self-quaternization. This guide objectively compares the reactivity profiles of positional isomers and substituted variants, providing a validated protocol to mitigate the "black tar" decomposition pathway.

Positional Isomer Comparison: 2- vs. 3- vs. 4-

The position of the carbonyl chloride relative to the ring nitrogen dictates both the electrophilicity and the shelf-stability of the reagent.

Comparative Performance Matrix
Feature2-Isomer (Picolinoyl) 3-Isomer (Nicotinoyl) 4-Isomer (Isonicotinoyl)
Electrophilicity High (Inductive effect of adjacent N)Moderate (Resonance decoupled)Highest (Resonance + Inductive)
Hydrolysis Rate Very FastFastFast
Storage Stability Poor (Free base unstable)Moderate (Stable as HCl salt)Moderate (Stable as HCl salt)
Key Failure Mode Chelation/Steric hindranceOligomerizationRapid Hydrolysis
Recommended Form HCl Salt (Strictly)HCl SaltHCl Salt
Mechanistic Insight[2]
  • 4-Isonicotinoyl Chloride: The nitrogen atom exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-R) on the 4-position. This makes the carbonyl carbon highly electrophilic, reacting roughly 10–100x faster than benzoyl chloride depending on the nucleophile.

  • 3-Nicotinoyl Chloride: The carbonyl group is in the meta position relative to nitrogen. The resonance effect is disconnected, leaving only the inductive effect. It behaves most similarly to an electron-deficient benzoyl chloride (e.g., 3-nitrobenzoyl chloride).

  • 2-Picolinoyl Chloride: While highly reactive, the proximity of the nitrogen lone pair can interfere with nucleophilic attack via repulsion or chelation with metal catalysts. It is notoriously difficult to isolate as a free base without decomposition.

Substituent Effects on Reactivity[3]

When selecting a building block, the additional substituents on the pyridine ring significantly alter the reaction kinetics.

The Hammett Prediction Table

Data synthesized from nucleophilic substitution kinetics (aminolysis rates).

Substituent TypeExamplesEffect on Reactivity (

)
Effect on Stability
Strong EWG -NO₂, -CN, -CF₃Significantly Increased Decreased (High hydrolysis risk)
Halogens -Cl, -F, -BrIncreased Decreased
Weak EDG -Me, -EtSlightly Decreased Increased (Better shelf life)
Strong EDG -OMe, -NMe₂Significantly Decreased Increased

Expert Note: The introduction of a halogen at the 2-position (e.g., 2-chloronicotinoyl chloride) creates a "dual-activation" system. The ring becomes highly electron-deficient, making the acid chloride hyper-reactive. However, this also activates the 2-chloro group for SNAr displacement if the nucleophile is potent (e.g., primary amines at high heat), potentially leading to side products.

The Critical Failure Mode: Self-Quaternization

The most common reason for experimental failure with pyridine carbonyl chlorides is the formation of "black tar" or insoluble precipitates during the free-basing step. Unlike benzoyl chloride, pyridine carbonyl chlorides possess a nucleophilic site (the ring nitrogen) and an electrophilic site (the acyl chloride) within the same molecule.

Decomposition Pathway Diagram

Decomposition cluster_0 Stable State cluster_1 Activation / Risk Zone Salt Pyridine-COCl • HCl (Crystalline Solid) FreeBase Free Base (Pyridine-COCl) Salt->FreeBase Base Wash (aq. NaHCO3) Dimer N-Acylpyridinium Dimer (Reactive Intermediate) FreeBase->Dimer Intermolecular Attack (Fast) Polymer Polyamide Tars (Irreversible Decomposition) Dimer->Polymer Chain Propagation caption Fig 1. Self-Quaternization: The free base attacks itself, leading to rapid polymerization.

Validated Experimental Protocols

To ensure reproducibility, avoid isolating the free base of pyridine carbonyl chlorides. Use the In-Situ Neutralization Protocol .

Protocol A: Synthesis from Carboxylic Acid (Thionyl Chloride Method)

Use this when the acid chloride is not commercially available.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add Pyridine-carboxylic acid (1.0 equiv) and anhydrous Toluene (5 mL/mmol).

  • Catalyst: Add DMF (0.05 equiv). Crucial: DMF forms the Vilsmeier reagent, significantly lowering the activation energy.

  • Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise.

  • Reflux: Heat to 80°C for 2–3 hours. The solution should turn homogeneous.

  • Isolation (The Trick):

    • Evaporate solvent and excess SOCl₂ under vacuum.

    • Add anhydrous Toluene and evaporate again (azeotropic removal of SOCl₂).

    • Do not wash with water. The residue is the Pyridine-COCl • HCl salt (or partial salt). Use immediately.

Protocol B: Coupling Reaction (Schotten-Baumann Adaptation)

Use this for coupling commercially available HCl salts with amines.

  • Dissolution: Suspend the Amine (1.0 equiv) in DCM or THF.

  • Base Sponge: Add Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv).

    • Note: You need 1 equiv to neutralize the HCl on the reagent, 1 equiv to neutralize the HCl generated during coupling, and 1 equiv excess.

  • Addition: Cool to 0°C. Add the solid Pyridine-COCl • HCl salt in portions.

    • Why Solid? Adding the solid salt directly to the amine/base mixture minimizes the lifetime of the free base acid chloride in the absence of the nucleophile, reducing dimerization.

  • Quench: After 1 hour, quench with saturated NaHCO₃.

Decision Workflow for Reagent Selection

Workflow Start Start: Select Reagent IsCommerical Commercially Available? Start->IsCommerical BuySalt Buy HCl Salt Form (Do NOT buy free base) IsCommerical->BuySalt Yes MakeIt Synthesize via SOCl2/DMF IsCommerical->MakeIt No Coupling Coupling Strategy BuySalt->Coupling MakeIt->Coupling Sensitive Is Substrate Acid Sensitive? Coupling->Sensitive MethodA Method A: Biphasic (DCM / aq Na2CO3) Sensitive->MethodA No MethodB Method B: Anhydrous (DCM / 3.0 eq DIPEA) Sensitive->MethodB Yes (Preferred) caption Fig 2. Reagent Selection & Process Decision Tree

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Foundational text on Hammett relationships and nucleophilic substitution).

  • Jaffe, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines. Journal of the American Chemical Society, 77(17), 4441–4444. (Data on electronic effects of pyridine nitrogen).

  • U.S. Patent No. 6,770,783. (2004). Method for producing acid chlorides. (Describes catalytic effects of DMF and formamides in SOCl2 reactions).

  • Organic Syntheses. (1953). Nicotinyl Chloride Hydrochloride.[1][2] Org. Synth. 1953, 33, 52. (The gold-standard protocol for HCl salt isolation).

  • Fife, T. H., & Przystas, T. J. (1985). Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid. Journal of the American Chemical Society, 107(4), 1041. (Highlights the specific chelation/hydrolysis issues of the 2-isomer).

Sources

Analytical Strategies for 2,3,5-Trichloropyridine-4-carbonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the development of halogenated pyridine intermediates, 2,3,5-Trichloropyridine-4-carbonyl chloride represents a classic analytical paradox. As a critical electrophile for downstream amidation or esterification, its high reactivity is a feature, not a bug. However, this same reactivity renders direct analysis via standard Reverse Phase HPLC (RP-HPLC) impossible due to rapid hydrolysis on the column.

This guide compares the two industry-standard methodologies for monitoring this species:

  • Offline HPLC with Derivatization: The robust, quantitative standard for purity profiling.

  • In-Situ FTIR (PAT): The superior method for reaction kinetics and endpoint determination.

Key Takeaway: Do not rely on a single method. Use In-Situ FTIR to define the reaction endpoint (preventing over-chlorination or degradation) and Derivatization HPLC for final product release testing.

The Chemical Challenge

The target molecule features a pyridine ring substituted with three electron-withdrawing chlorine atoms. This electron deficiency significantly increases the electrophilicity of the carbonyl carbon at the 4-position compared to a standard benzoyl chloride.

  • Primary Failure Mode: Hydrolysis. Upon exposure to atmospheric moisture or aqueous mobile phases, the acid chloride reverts to 2,3,5-trichloropyridine-4-carboxylic acid .

  • Analytical Consequence: Direct injection results in a "ghost" peak of the carboxylic acid, leading to false negatives for the acid chloride and false positives for the starting material/hydrolysis product.

Method A: Quench-and-Analyze (Derivatization HPLC)

This method relies on chemically converting the unstable acid chloride into a stable methyl ester immediately upon sampling. This "freezes" the chemical state of the reactor, allowing for precise quantification of the acid chloride vs. the unreacted carboxylic acid.

The Mechanism

The protocol utilizes anhydrous methanol to rapidly esterify the acid chloride. The carboxylic acid starting material reacts much slower (requiring acid catalysis/heat), effectively differentiating the two species.



Experimental Protocol (Self-Validating)

Reagents:

  • Anhydrous Methanol (HPLC Grade, <0.01% water).

  • Acetonitrile (ACN).[1]

  • Internal Standard (optional but recommended): Nitrobenzene.

Step-by-Step Workflow:

  • Preparation: Pre-fill a GC/HPLC vial with 1.0 mL of Anhydrous Methanol .

  • Sampling: Withdraw 50 µL of the reaction mixture using a dry syringe.

  • Quench: Immediately inject the sample into the methanol vial.

  • Stabilization: Vortex for 30 seconds. Crucial: Allow to stand for 5 minutes to ensure complete conversion of the acid chloride.

  • Dilution: Dilute 100 µL of the quenched mixture into 900 µL of ACN/Water (50:50) mobile phase.

  • Analysis: Inject onto RP-HPLC (C18 Column).

Validation Check: If the "Acid" peak increases over time in the quenched sample vial, your methanol is wet.

Visualization: Derivatization Workflow

DerivatizationWorkflow Reactor Reactor Sample (Acid Chloride) Quench Quench Vial (Anhydrous MeOH) Reactor->Quench 50 µL Transfer Reaction Conversion (R-COCl -> R-COOMe) Quench->Reaction Fast (<1 min) HPLC HPLC Analysis (Detect Methyl Ester) Reaction->HPLC Stable Analyte

Caption: Figure 1. The kinetic trapping of the unstable acid chloride into a stable methyl ester for offline analysis.

Method B: In-Situ FTIR (Process Analytical Technology)

For reaction profiling, offline sampling is dangerous (exposure to thionyl chloride fumes) and slow. In-situ FTIR uses a probe inserted directly into the reactor to track bond formation in real-time.

The Mechanism

Acid chlorides exhibit a distinct carbonyl (


) stretching vibration shifted to a higher wavenumber compared to their carboxylic acid precursors due to the inductive effect of the chlorine leaving group.
  • Target Peak (Acid Chloride): ~1780–1810 cm⁻¹

  • Starting Material (Carboxylic Acid): ~1700–1730 cm⁻¹

  • Reagent (Thionyl Chloride): ~1230–1250 cm⁻¹

Experimental Protocol
  • Background: Collect a background spectrum of the dry solvent (e.g., Toluene or Chlorobenzene) before adding reagents.

  • Reagent Addition: Add the 2,3,5-trichloropyridine-4-carboxylic acid. Note the rise of the band at ~1715 cm⁻¹.

  • Reaction: Add SOCl₂ and catalyst (DMF).

  • Tracking: Monitor the disappearance of 1715 cm⁻¹ and the appearance of the new band at ~1795 cm⁻¹.

  • Endpoint: The reaction is complete when the 1715 cm⁻¹ band flatlines at baseline and the 1795 cm⁻¹ band saturates.

Visualization: In-Situ Monitoring Loop

FTIR_Loop Reactor Reactor Content (R-COOH + SOCl2) Probe Diamond/Si Probe (ATR Interface) Reactor->Probe IR Beam Interaction Spec FTIR Spectrometer (Interferogram) Probe->Spec Attenuated Signal Software Data Processing (Peak Height/Area) Spec->Software Fourier Transform Feedback Process Decision (Stop/Heat) Software->Feedback Trend Analysis Feedback->Reactor Control Action

Caption: Figure 2. Closed-loop monitoring system allowing for endpoint determination without breaking containment.

Comparative Analysis

The following data summarizes the performance characteristics based on field application of both methods for chlorinated pyridine derivatives.

FeatureMethod A: Derivatization HPLCMethod B: In-Situ FTIR
Primary Utility Purity & Impurity Profiling Reaction Kinetics & Endpoint
Analyte Stability High (Stable Methyl Ester)N/A (Analyzed in native state)
Sampling Latency High (15-45 mins prep + run time)None (Real-time, <1 min)
Moisture Tolerance Low (Must use anhydrous quench)Moderate (Closed system)
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~ 0.5 - 1.0%)
Structural ID Indirect (Infers Cl via Ester)Direct (Functional Group ID)
Safety Risk of exposure during samplingExcellent (No sampling required)
Data Interpretation Guide
  • Scenario: HPLC shows 99% Methyl Ester, but FTIR shows a small shoulder at 1715 cm⁻¹.

    • Diagnosis: The HPLC sample preparation likely drove the reaction to completion or the FTIR sensitivity is detecting a hydrogen-bonded intermediate. Trust the HPLC for final purity, but trust the FTIR for when to stop heating.

References

  • Reaction Analysis & Kinetics: Mettler Toledo. In-situ monitoring with information-rich ReactIR™ technology.[2] Retrieved from

  • Derivatization Chemistry: BenchChem. A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Retrieved from

  • General Acid Chloride Analysis: Infrared spectra of acid chlorides. Chemistry Blog. Retrieved from

  • Synthesis Context: Preparation of 2,3,5-trichloropyridine derivatives. Google Patents (US4111938A). Retrieved from

  • Chromatographic Behavior: SIELC Technologies. Separation of Pyridine, 2,3,5-trichloro- on Newcrom R1 HPLC column. Retrieved from

Sources

A Comparative Guide to the Characterization of Amides Derived from 2,3,5-Trichloropyridine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. The introduction of a polychlorinated pyridine core, specifically the 2,3,5-trichloro-substituted ring, offers a unique electronic and steric profile that can significantly influence a molecule's biological activity and pharmacokinetic properties. This guide provides an in-depth technical overview of the synthesis and characterization of amides derived from 2,3,5-trichloropyridine-4-carbonyl chloride. While specific literature on this exact class of amides is limited, this document leverages established principles of organic synthesis and spectroscopic analysis of analogous compounds to provide a robust framework for researchers. We will explore the causal relationships behind experimental choices, present detailed protocols, and offer a comparative analysis of the expected outcomes when reacting the parent acyl chloride with various amines.

Synthesis of the Precursor: 2,3,5-Trichloropyridine-4-carbonyl Chloride

The journey to the target amides begins with the preparation of the key electrophile, 2,3,5-trichloropyridine-4-carbonyl chloride. This is typically achieved from its corresponding carboxylic acid, 2,3,5-trichloropyridine-4-carboxylic acid, a compound that can be synthesized via several routes, including the hydrolysis of a corresponding nitrile or the oxidation of a 4-methyl-2,3,5-trichloropyridine precursor.

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, most commonly accomplished using thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3][4][5] Thionyl chloride is often favored for its efficiency and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification.[3][4]

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine-4-carbonyl Chloride
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl fumes), add 2,3,5-trichloropyridine-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, cautiously add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents), which can also serve as the solvent.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2,3,5-trichloropyridine-4-carbonyl chloride, a moisture-sensitive compound, is often used immediately in the subsequent amidation step without further purification.

Synthesis of N-Substituted 2,3,5-Trichloropyridine-4-carboxamides

The reaction of 2,3,5-trichloropyridine-4-carbonyl chloride with a primary or secondary amine is a classic example of nucleophilic acyl substitution.[6][7] The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. The reaction typically proceeds rapidly, even at room temperature.[8]

General Experimental Protocol: Amide Synthesis
  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9]

  • Acyl Chloride Addition: Cool the amine solution in an ice bath (0 °C). Slowly add a solution of crude 2,3,5-trichloropyridine-4-carbonyl chloride (1.0 equivalent) in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide can be purified by recrystallization or column chromatography on silica gel.

Characterization of 2,3,5-Trichloropyridine-4-carboxamides: A Predictive Analysis

In the absence of direct literature data, we can predict the characteristic spectroscopic signatures of these amides based on analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of amide bond formation. Key expected vibrational frequencies include:

  • N-H Stretch: For amides derived from primary amines, a sharp peak is expected in the region of 3300-3500 cm⁻¹.

  • C=O Stretch (Amide I band): A strong absorption between 1630-1680 cm⁻¹ is characteristic of the carbonyl group in an amide.

  • N-H Bend (Amide II band): For secondary amides, a peak around 1510-1570 cm⁻¹ is anticipated.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, will indicate the presence of the chloro substituents on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Amide N-H Proton: A broad singlet in the downfield region (δ 7.5-9.0 ppm) is expected for secondary amides. Its chemical shift can be concentration and solvent-dependent.

  • Pyridine Ring Proton: The lone proton on the trichloropyridine ring is expected to appear as a singlet, likely in the downfield aromatic region (δ 8.0-9.0 ppm) due to the electron-withdrawing effects of the chlorine atoms and the amide group.

  • Amine Substituent Protons: The chemical shifts and splitting patterns of the protons on the N-alkyl or N-aryl group will be indicative of their structure. For example, in an N-ethyl amide, one would expect a quartet and a triplet. For an N-phenyl amide, signals in the aromatic region (δ 7.0-8.0 ppm) would be present.[10]

¹³C NMR:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the range of δ 160-170 ppm.[11]

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbons bearing chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity and will likely be found further downfield.[12]

  • Amine Substituent Carbons: The signals for the carbons of the N-substituent will appear in their characteristic regions (e.g., aliphatic carbons at δ 10-60 ppm, aromatic carbons at δ 110-150 ppm).[11]

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the synthesized amides. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.[10] A key feature to look for is the characteristic isotopic pattern of the three chlorine atoms, which will result in a distinctive M, M+2, M+4, and M+6 cluster of peaks.

Comparative Analysis: The Impact of Amine Nucleophilicity and Steric Hindrance

The choice of amine will significantly influence both the reaction conditions required and the properties of the resulting amide.

Amine Type Relative Reactivity with Acyl Chloride Rationale for Reactivity Expected Impact on Product Properties
Primary Aliphatic Amines (e.g., ethylamine) HighHigh nucleophilicity of the nitrogen atom and minimal steric hindrance allow for rapid reaction.[8]Generally leads to higher yields and may require cooling to control the exothermic reaction.
Secondary Aliphatic Amines (e.g., diethylamine) ModerateIncreased steric hindrance compared to primary amines, slightly impeding the approach to the electrophilic carbonyl carbon.[8]Slower reaction rates compared to primary amines may be observed.
Primary Aromatic Amines (e.g., aniline) LowerThe lone pair of electrons on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity.[9]May require longer reaction times or gentle heating to achieve full conversion. The resulting N-aryl amides are often crystalline solids.
Sterically Hindered Amines (e.g., tert-butylamine) LowSignificant steric bulk around the nitrogen atom severely hinders the nucleophilic attack on the acyl chloride.The reaction may be very slow or may not proceed under standard conditions, potentially requiring a catalyst or more forcing conditions.

Visualizing the Workflow and Relationships

Synthetic Workflow

SynthesisWorkflow CarboxylicAcid 2,3,5-Trichloropyridine- 4-carboxylic Acid AcylChloride 2,3,5-Trichloropyridine- 4-carbonyl Chloride CarboxylicAcid->AcylChloride SOCl2, reflux Amide N-Substituted 2,3,5-Trichloropyridine- 4-carboxamide AcylChloride->Amide Amine Primary or Secondary Amine (R1R2NH) Amine->Amide Base (e.g., Et3N)

Caption: Synthetic pathway from the starting carboxylic acid to the target amides.

Factors Influencing Amine Reactivity

AmineReactivity Reactivity Amide Formation Reactivity Nucleophilicity Nitrogen Nucleophilicity Nucleophilicity->Reactivity Increases StericHindrance Steric Hindrance StericHindrance->Reactivity Decreases ElectronicEffects Electronic Effects (e.g., resonance) ElectronicEffects->Nucleophilicity Influences

Caption: Key factors governing the reactivity of amines in acylation reactions.

Potential Significance and Applications

Polychlorinated aromatic compounds are prevalent in various classes of pesticides and pharmaceuticals due to their metabolic stability and ability to occupy specific binding pockets in biological targets.[13][14][15] While the specific biological activities of amides derived from 2,3,5-trichloropyridine-4-carbonyl chloride are not documented, their structural similarity to other known bioactive molecules suggests potential applications in areas such as:

  • Agrochemicals: As potential herbicides, fungicides, or insecticides.

  • Medicinal Chemistry: As scaffolds for the development of new therapeutic agents, where the trichloropyridine moiety can be explored for its interactions with protein targets.

Further research into the synthesis and biological evaluation of a library of these amides is warranted to explore their potential in these fields.

References

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Bioman Explains. (2021, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]

  • LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

  • Toppr. Reactions of Acyl halide. [Link]

  • Li, J., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15875-15879. [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. Green Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of (b) Production of 2,3,5-trichloropyridine. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

  • Wang, D., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15875-15879. [Link]

  • Clark, J. (2015). acyl chlorides with ammonia or primary amines. Chemguide. [Link]

  • Google Patents. (n.d.).
  • Ioffe, D., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(23), 8234. [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

  • LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Zhang, L., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]

  • Green Chemistry. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • MDPI. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10397-10399. [Link]

  • Wang, Y., et al. (2009). 2-Chloro-pyridine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o373. [Link]

  • RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]

  • Gowda, B. T., et al. (2005). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung A, 60(11), 773-780. [Link]

  • Safe, S., et al. (1984). PCBs: structure-function relationships and mechanism of action. Environmental Health Perspectives, 55, 15-22. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

  • Safe, S. (1994). PCBs: structure-function relationships and mechanism of action. Environmental Health Perspectives, 102(Suppl 1), 15-22. [Link]

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A Comparative Guide to the NMR Analysis of 2,3,5-Trichloropyridine-4-carbonyl Chloride and its Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of complex heterocyclic molecules is paramount. Among these, chlorinated pyridines serve as crucial building blocks for a wide array of pharmacologically active compounds. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,3,5-trichloropyridine-4-carbonyl chloride and its derivatives. As a senior application scientist, my aim is to not only present data but to also illuminate the underlying principles that govern the observed chemical shifts and coupling patterns, thereby empowering researchers to confidently characterize their own substituted pyridine analogues.

The Analytical Imperative: Why NMR Derivatization is Key

2,3,5-Trichloropyridine-4-carbonyl chloride is a highly reactive intermediate, making its direct, detailed NMR analysis challenging due to its sensitivity to moisture and propensity for degradation. Conversion of the reactive acyl chloride moiety into a more stable derivative, such as an amide, is a common and effective strategy to facilitate comprehensive structural characterization. This derivatization not only enhances the stability of the molecule but also introduces new NMR-active nuclei and modifies the electronic environment of the pyridine ring, providing a wealth of additional structural information.

Experimental Protocols

A standardized and meticulously executed experimental protocol is the bedrock of reliable and reproducible NMR data. The following sections detail the necessary steps for sample preparation and data acquisition.

Synthesis of N-phenyl-2,3,5-trichloropyridine-4-carboxamide (A Representative Derivatization)

The conversion of an acyl chloride to an amide is a robust and high-yielding reaction.

Materials:

  • 2,3,5-Trichloropyridine-4-carbonyl chloride

  • Aniline

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • 5 mm NMR tubes

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2,3,5-trichloropyridine-4-carbonyl chloride in anhydrous DCM.

  • In a separate flask, prepare a solution of 1.1 equivalents of aniline and 1.2 equivalents of triethylamine in anhydrous DCM.

  • Slowly add the aniline/triethylamine solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute aqueous HCl solution, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-2,3,5-trichloropyridine-4-carboxamide.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound (2,3,5-trichloropyridine or its amide derivative).

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: 10-12 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): 3-4 seconds

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

    • Relaxation Delay (d1): 2 seconds

Comparative NMR Spectral Analysis

The following sections provide a detailed comparison of the ¹H and ¹³C NMR spectra of 2,3,5-trichloropyridine and the predicted spectra for N-phenyl-2,3,5-trichloropyridine-4-carboxamide.

¹H NMR Spectra: A Tale of Two Protons

The ¹H NMR spectrum of 2,3,5-trichloropyridine is relatively simple, exhibiting two signals corresponding to the two protons on the pyridine ring. The introduction of the N-phenylcarboxamide group at the 4-position significantly alters the electronic environment, leading to predictable changes in the chemical shifts of the remaining ring proton.

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2,3,5-TrichloropyridineH-48.24d~2.0
H-67.82d~2.0
N-phenyl-2,3,5-trichloropyridine-4-carboxamideH-6~8.50s-
NH~8.00br s-
Phenyl~7.2-7.6m-

Note: The chemical shifts for the amide derivative are predicted based on established substituent effects.

Analysis of ¹H NMR Data:

  • In 2,3,5-trichloropyridine, the two protons at positions 4 and 6 appear as doublets due to a small four-bond coupling (⁴JHH). The downfield shift of H-4 compared to H-6 is attributed to the anisotropic effect of the neighboring chlorine atom at the 5-position.

  • Upon derivatization to the N-phenylcarboxamide, the proton at the 4-position is replaced. The remaining proton at H-6 is expected to shift significantly downfield to approximately 8.50 ppm. This is due to the strong electron-withdrawing nature of the carboxamide group and the anisotropic effect of the carbonyl bond. The signal for H-6 is predicted to be a singlet, as there are no adjacent protons to couple with.

  • The amide proton (NH) is expected to appear as a broad singlet around 8.00 ppm, with its chemical shift being sensitive to concentration and solvent.

  • The protons of the phenyl group will appear as a multiplet in the aromatic region, typically between 7.2 and 7.6 ppm.

¹³C NMR Spectra: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

CompoundCarbonPredicted Chemical Shift (δ, ppm)
2,3,5-TrichloropyridineC-2~148
C-3~138
C-4~142
C-5~128
C-6~145
N-phenyl-2,3,5-trichloropyridine-4-carboxamideC-2~150
C-3~140
C-4~145
C-5~130
C-6~148
C=O~165
Phenyl~120-140

Note: The chemical shifts for the amide derivative are predicted based on established substituent effects.

Analysis of ¹³C NMR Data:

  • The carbon atoms in 2,3,5-trichloropyridine exhibit chemical shifts that are influenced by the electronegative chlorine atoms and the nitrogen heteroatom.

  • In the N-phenylcarboxamide derivative, the introduction of the electron-withdrawing carboxamide group at C-4 will deshield this carbon and its neighboring carbons (C-3 and C-5).

  • The most significant new signal in the derivative's spectrum is the carbonyl carbon (C=O) of the amide, which is expected to resonate in the region of 165 ppm.

  • The carbons of the phenyl ring will appear in the aromatic region between approximately 120 and 140 ppm.

Visualizing Molecular Structure and Analytical Workflow

Diagrams are indispensable tools for visualizing molecular structures and experimental processes.

G cluster_acyl_chloride 2,3,5-Trichloropyridine-4-carbonyl chloride cluster_amide N-phenyl-2,3,5-trichloropyridine-4-carboxamide a a b b

Caption: Molecular structures of the parent acyl chloride and its amide derivative.

G start 2,3,5-Trichloropyridine- 4-carbonyl chloride derivatization Derivatization (e.g., with Aniline) start->derivatization purification Purification (Column Chromatography) derivatization->purification nmr_analysis NMR Analysis (¹H, ¹³C, 2D NMR) purification->nmr_analysis structure_elucidation Structure Elucidation & Comparison nmr_analysis->structure_elucidation

Caption: Experimental workflow for the derivatization and NMR analysis.

Conclusion: A Predictive Framework for Structural Elucidation

This guide has provided a comprehensive framework for the NMR analysis of 2,3,5-trichloropyridine-4-carbonyl chloride and its derivatives. By comparing the known NMR data of the parent trichloropyridine with a predicted spectrum of a representative amide derivative, we have illustrated the powerful diagnostic value of derivatization in NMR spectroscopy. The principles discussed herein—substituent effects on chemical shifts, the rationale for derivatization, and standardized experimental protocols—are broadly applicable to the structural elucidation of a wide range of complex organic molecules. Researchers and drug development professionals can leverage this understanding to confidently characterize novel compounds and accelerate their research endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer Science & Business Media.

Comprehensive Guide: Mass Spectrometry Profiling of 2,3,5-Trichloropyridine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 2,3,5-Trichloropyridine-4-carbonyl Chloride Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

2,3,5-Trichloropyridine-4-carbonyl chloride is a high-value electrophilic scaffold used in the synthesis of bioactive small molecules, particularly fluoroquinolone antibiotics and pyridine-based herbicides (e.g., triclopyr analogs). Its reactivity—specifically the susceptibility of the acyl chloride moiety to hydrolysis—presents a unique analytical challenge.

This guide compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS) for characterizing this compound and its reaction products. We analyze the trade-offs between sensitivity, structural fidelity, and sample preparation requirements.

Key Findings
  • Best for Purity Assessment: GC-MS (via in situ derivatization) offers superior resolution for separating the target acyl chloride from its decarboxylated by-products.

  • Best for Reaction Monitoring: LC-MS (ESI-) provides real-time detection of the hydrolyzed free acid intermediate, which is invisible to standard GC methods without derivatization.

Reaction Landscape & Target Analytes

Before selecting an MS method, one must map the species present in the reaction mixture. The high-energy acyl chloride bond drives the chemistry but also leads to rapid degradation.

The Reaction Pathways[1]
  • Target Pathway (Amidation/Esterification): Reaction with nucleophiles (amines/alcohols) to form stable amides or esters.

  • Degradation Pathway (Hydrolysis): Reaction with ambient moisture to form 2,3,5-trichloropyridine-4-carboxylic acid .

  • Thermal Decay: Decarboxylation leads to 2,3,5-trichloropyridine .

ReactionLandscape SM 2,3,5-Trichloropyridine- 4-carbonyl chloride (M.W. 244.9) Acid 2,3,5-Trichloropyridine- 4-carboxylic acid (M.W. 226.4) SM->Acid Rapid Amide Target Amide Product (Stable) SM->Amide Target H2O + H2O (Hydrolysis) Nu + R-NH2 (Amidation) Heat + Heat (-CO2) Decarb 2,3,5-Trichloropyridine (M.W. 182.4) Acid->Decarb Thermal

Figure 1: Reaction landscape of 2,3,5-Trichloropyridine-4-carbonyl chloride. The instability of the acyl chloride (Blue) leads to the free acid (Red) or target product (Green).

Comparative Analysis: GC-MS vs. LC-MS[2][3]

Method A: GC-MS (Electron Ionization)

Mechanism: The sample is vaporized.[1] The acyl chloride is either analyzed directly (risky due to thermal degradation) or derivatized into a methyl ester.

  • Pros: Excellent for identifying the polychlorinated aromatic core; distinct isotope patterns; high chromatographic resolution.

  • Cons: The acidic proton of the hydrolysis product causes peak tailing; thermal decarboxylation in the injector port can yield false positives for the trichloropyridine impurity.

Method B: LC-MS (Electrospray Ionization - Negative Mode)

Mechanism: Soft ionization (ESI) preserves the solution-state composition.

  • Pros: Directly detects the hydrolyzed carboxylic acid ([M-H]⁻) without derivatization; ideal for monitoring reaction kinetics.

  • Cons: The acyl chloride itself is often too reactive to survive the LC mobile phase (water/methanol), instantly converting to the acid or methyl ester on-column.

Performance Data Comparison
FeatureGC-MS (Derivatized)LC-MS (ESI Negative)
Analyte Stability High (as Methyl Ester)Low (Acyl chloride hydrolyzes)
Limit of Detection (LOD) ~10 pg (SIM mode)~50 pg (MRM mode)
Structural Info High (Fingerprint fragmentation)Medium (Molecular ion primarily)
Isotope Fidelity Excellent (Cl3/Cl4 clusters visible)Good (Requires high res for overlap)
Throughput 20-30 min/run5-10 min/run

Mass Spectral Interpretation & Data

The defining characteristic of these spectra is the Chlorine Isotope Cluster . Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Acyl Chloride (4 Cl atoms): Expect a complex cluster (M, M+2, M+4, M+6, M+8).

  • Hydrolysis Product (3 Cl atoms): Expect a cluster (M, M+2, M+4, M+6).

Representative Fragmentation Data (GC-MS / EI 70eV)
CompoundMolecular Ion (m/z)Base Peak (m/z)Key FragmentsDiagnostic Interpretation
Acyl Chloride 243, 245, 247208 ([M-Cl]⁺)180 ([M-COCl]⁺)Loss of Cl (radical) followed by CO loss is characteristic of acyl chlorides.
Methyl Ester 239, 241, 243208 ([M-OCH3]⁺)180 ([M-COOCH3]⁺)"Quench" product. The m/z 239 confirms the acyl chloride was present before quenching.
Free Acid 225, 227, 229180 ([M-COOH]⁺)208 ([M-OH]⁺)Often decarboxylates in the source to m/z 180.
Impurity 181, 183, 185181 (M⁺)146 ([M-Cl]⁺)2,3,5-Trichloropyridine. Lack of >200 peaks confirms loss of carbonyl group.

Critical Insight: In GC-MS, if you see a large peak at m/z 181 but no peak at 225 or 243, your sample has likely thermally decarboxylated in the inlet. Lower the inlet temperature or use on-column injection.

Validated Experimental Protocols

Protocol A: The "Quench & Shoot" (Recommended for Purity)

Use this protocol to quantify the acyl chloride content by converting it to the stable methyl ester.

  • Sampling: Aliquot 50 µL of the reaction mixture.

  • Quenching: Immediately dispense into 950 µL of anhydrous Methanol (MeOH).

    • Mechanism:[2][3]

      
      
      
  • Neutralization: Add 10 mg solid Sodium Bicarbonate (

    
    ) to neutralize generated HCl (protects GC column).
    
  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

  • Validation: The appearance of the Methyl Ester peak (m/z 239) correlates 1:1 with the original Acyl Chloride concentration.

Protocol B: Direct LC-MS Monitoring (Recommended for Kinetics)

Use this protocol to track the disappearance of the starting material and appearance of the amide product.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile (MeCN)

    • Note: Do not use Methanol as mobile phase B, as it will react with the acyl chloride on-column.

  • Sample Prep: Dilute reaction mixture in pure MeCN (aprotic solvent).

  • Detection: ESI Negative Mode.

    • Monitor m/z 224/226 (Deprotonated Acid [M-H]⁻).

    • Note: The Acyl Chloride will likely hydrolyze in the source or column. Therefore, in LC-MS, the "Acid" peak represents the sum of [Free Acid + Acyl Chloride].

Analytical Decision Tree

Use this workflow to select the correct method for your specific data requirement.

DecisionTree Start What is your analytical goal? Q1 Quantify Purity of Acyl Chloride Reagent? Start->Q1 Q2 Monitor Reaction Progress? Start->Q2 Q3 Identify Unknown Impurities? Start->Q3 Method1 GC-MS with MeOH Quench (Protocol A) Q1->Method1 Best Accuracy Method2 LC-MS (ESI-) (Protocol B) Q2->Method2 Fastest Method3 High-Res Q-TOF MS (Direct Infusion) Q3->Method3 Structural Elucidation

Figure 2: Method selection guide based on analytical objectives.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard reference for GC-MS derivatization techniques).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,3,5-Trichloropyridine. NIST Chemistry WebBook, SRD 69. (Reference for the pyridine core fragmentation).

  • Agilent Technologies. Impurity Profiling in Pharmaceutical Development using LC/MS. Application Note 5990-3687EN. (General protocols for impurity tracking).

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (Regulatory framework for reporting impurities >0.1%).

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3,5-Trichloropyridine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3,5-Trichloropyridine-4-carbonyl chloride is a highly reactive intermediate pivotal in the synthesis of specialized agrochemicals and novel pharmaceutical agents. Given its role as a potent acylating agent, its purity is not merely a quality metric but a critical determinant of reaction yield, selectivity, and the safety of subsequent synthetic transformations. The presence of residual starting materials, synthetic byproducts, or degradation products can lead to complex and difficult-to-separate impurity profiles in the final active ingredient. This guide provides an in-depth, comparative analysis of essential analytical methodologies for the robust purity assessment of this key synthetic building block. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to establish self-validating analytical workflows.

The Imperative for Purity: Context and Potential Impurities

The utility of 2,3,5-Trichloropyridine-4-carbonyl chloride stems from the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity, however, also makes it prone to degradation and highlights the need for stringent quality control. A common synthetic route involves the chlorination of the corresponding 2,3,5-trichloropyridine-4-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Understanding this synthesis pathway is crucial for anticipating potential impurities, which may include:

  • Unreacted Starting Material: 2,3,5-trichloropyridine-4-carboxylic acid.

  • Hydrolysis Product: The aforementioned carboxylic acid, formed by exposure to atmospheric or trace moisture.

  • Residual Chlorinating Agent: Excess thionyl chloride or its byproducts.

  • Precursor Impurities: Impurities carried over from the synthesis of the parent carboxylic acid.

  • Solvent Residues: Organic solvents used during synthesis and workup.

A robust analytical strategy must be capable of separating, identifying, and quantifying these structurally similar compounds.

A Comparative Framework of Analytical Techniques

No single technique can provide a complete purity profile. A multi-faceted approach is essential for a comprehensive assessment. We compare the most effective methods below, detailing their principles, protocols, and unique advantages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

Expertise & Experience: NMR is arguably the most powerful tool for the initial characterization and purity assessment of novel compounds. For 2,3,5-Trichloropyridine-4-carbonyl chloride, ¹H and ¹³C NMR provide unambiguous structural confirmation and can readily detect proton-bearing or carbon-containing impurities. The high reactivity of the acyl chloride necessitates the use of anhydrous, aprotic NMR solvents like CDCl₃ or C₆D₆ to prevent degradation during analysis.

¹H NMR Spectroscopy

  • Principle: Detects protons in the molecule. The chemical shift, integration, and multiplicity of the signals provide detailed structural information.

  • Expected Spectrum: The pure compound should exhibit a clean singlet for the remaining proton on the pyridine ring. The precise chemical shift will be downfield due to the electron-withdrawing effects of the chlorine and carbonyl chloride groups.

  • Impurity Detection: The presence of the corresponding carboxylic acid would introduce a very broad singlet far downfield (>10 ppm) for the acidic proton. Residual solvents (e.g., dichloromethane, toluene) will also be easily identifiable by their characteristic signals.

¹³C NMR Spectroscopy

  • Principle: Provides a map of the carbon skeleton.

  • Expected Spectrum: A key signal to identify is the carbonyl carbon of the acyl chloride, which is expected to appear in the 160-180 ppm range. The other carbon signals of the pyridine ring will also have characteristic shifts.

  • Impurity Detection: The carbonyl carbon of the carboxylic acid impurity would appear at a slightly different, typically more downfield, chemical shift, allowing for clear differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Integrity

Expertise & Experience: GC-MS is the gold standard for analyzing volatile and thermally stable chlorinated organic compounds.[1][2][3] It offers exceptional separation efficiency (GC) coupled with definitive identification capabilities (MS). The primary challenge is ensuring the analyte's thermal stability and inertness of the GC system to prevent on-column degradation.

Trustworthiness: A key validation step is to analyze a known standard at different inlet temperatures. A consistent peak shape and absence of degradation products (like the corresponding carboxylic acid) across a reasonable temperature range confirms the method's suitability.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized 2,3,5-Trichloropyridine-4-carbonyl chloride in an anhydrous, inert solvent such as cyclohexane or dichloromethane.

  • Instrumentation: Use a GC system equipped with a low-bleed, mid-polarity capillary column (e.g., DB-5ms). The mass spectrometer should be operated in electron ionization (EI) mode.

  • GC Conditions:

    • Inlet Temperature: 250 °C (optimize to avoid degradation).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the main peak corresponding to the product. Analyze any minor peaks by comparing their mass spectra to libraries (e.g., NIST) and known potential impurities. Purity is typically expressed as the area percentage of the main peak.

High-Performance Liquid Chromatography (HPLC): The Derivatization Approach

Expertise & Experience: Direct HPLC analysis of acyl chlorides is notoriously difficult due to their high reactivity with common protic mobile phases (water, methanol).[4] Injecting an acyl chloride onto a standard reversed-phase column will likely result in immediate on-column hydrolysis, yielding a chromatogram of the corresponding carboxylic acid, not the analyte of interest.

Authoritative Grounding: To overcome this, a pre-column derivatization strategy is the most reliable approach. This involves reacting the acyl chloride with a suitable nucleophile to form a stable, readily analyzable derivative. A study by Li et al. (2017) describes a general method for trace analysis of acyl chlorides by derivatizing them with 2-nitrophenylhydrazine.[4] This approach converts the reactive acyl chloride into a stable hydrazide that can be easily analyzed by standard HPLC-UV.

  • Derivatization:

    • In a clean, dry vial, dissolve a known amount of the synthesized product in an anhydrous aprotic solvent (e.g., acetonitrile).

    • Add a solution of a derivatizing agent (e.g., 2-nitrophenylhydrazine or a fluorescent amine like dansyl cadaverine) in the same solvent.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector and a C18 reversed-phase column.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV wavelength appropriate for the derivative (e.g., 254 nm or 340 nm).

  • Data Analysis: The purity of the original acyl chloride is determined from the peak area of its derivative relative to the total peak area of all detected components. This method is particularly sensitive for quantifying trace-level impurities.

Complementary Techniques for Comprehensive Validation
TechniquePrinciple & ApplicationAdvantagesLimitations
Infrared (IR) Spectroscopy Confirms the presence of the C=O bond in the acyl chloride functional group. The stretching frequency is characteristically high, around 1800 cm⁻¹.Fast, non-destructive, excellent for functional group confirmation.Primarily qualitative; not sensitive for quantifying minor impurities.
Elemental Analysis (CHNHal) Precisely measures the percentage of Carbon, Hydrogen, Nitrogen, and Halogens in the sample.[5] The results are compared against the theoretical values for the pure compound.Provides a fundamental measure of bulk purity. Deviations indicate the presence of impurities.Does not identify the nature of the impurities. Requires a relatively larger sample amount.
Acid-Base Titration The sample is carefully hydrolyzed in water, converting the acyl chloride to two equivalents of acid (the carboxylic acid and HCl). This resulting solution is then titrated with a standardized base (e.g., NaOH).A classic, inexpensive, and accurate method for determining the molar quantity of the acyl chloride (assay).Non-specific; any acidic impurities will interfere and lead to an overestimation of purity.

Integrated Workflow for Purity Assessment

A logical, tiered approach ensures both efficiency and rigor in the purity assessment of 2,3,5-Trichloropyridine-4-carbonyl chloride.

Purity_Workflow cluster_0 Initial Screening & Confirmation cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Definitive Assay & Elemental Composition NMR ¹H & ¹³C NMR (Structural Confirmation) GCMS GC-MS (Volatile Impurities) NMR->GCMS IR FT-IR Spectroscopy (Functional Group ID) IR->GCMS Titration Hydrolytic Titration (Assay) GCMS->Titration HPLC HPLC with Derivatization (Non-volatile Impurities) HPLC->Titration Final Certificate of Analysis (Purity > 9x%) Titration->Final EA Elemental Analysis (Compositional Verification) EA->Final Synthesis Synthesized Product Synthesis->NMR Synthesis->IR

Caption: Integrated workflow for comprehensive purity analysis.

Comparative Summary of Analytical Methods

The choice of analytical technique depends on the specific question being asked—from initial structural confirmation to precise quantitative impurity profiling.

ParameterNMR SpectroscopyGC-MSHPLC (Derivatization)Elemental Analysis
Primary Use Structure ElucidationImpurity ProfilingTrace QuantificationBulk Purity
Information Structural, Semi-QuantitativeQualitative & QuantitativeHighly QuantitativeQuantitative (Elemental)
Sensitivity ModerateHighVery HighLow
Key Advantage Unambiguous structure IDExcellent for volatile impuritiesBest for non-volatile/trace impuritiesFundamental purity check
Key Disadvantage Lower sensitivity for minor impuritiesPotential for thermal degradationIndirect method, requires reactionDoes not identify impurities
Sample Prep Simple (dissolve in solvent)Simple (dilution)Complex (derivatization required)Requires precise weighing

Alternative Acylating Agents: A Brief Comparison

While 2,3,5-Trichloropyridine-4-carbonyl chloride is a specialized reagent, it is important to understand its context relative to other acylating agents.

ReagentKey CharacteristicsCommon Application Context
2,3,5-Trichloropyridine-4-carbonyl chloride Highly activated due to three electron-withdrawing Cl atoms. Provides a specific trichloropyridinyl moiety.Synthesis of targeted pesticides or pharmaceuticals where this specific scaffold is required.
Thionyl Chloride (SOCl₂) Inexpensive, powerful chlorinating agent for converting carboxylic acids to acyl chlorides.General laboratory and industrial synthesis of acyl chlorides. Not an acylating agent itself but a precursor.
Oxalyl Chloride ((COCl)₂) Milder and more selective than SOCl₂. Byproducts (CO, CO₂, HCl) are gaseous, simplifying workup.Preferred for sensitive substrates where the harsh conditions of SOCl₂ are detrimental.
Benzoyl Chloride A standard aromatic acyl chloride. Less reactive than its pyridine-based counterparts.General acylation reactions (e.g., Schotten-Baumann reaction) for introducing a benzoyl group.

The analytical methods described in this guide are broadly applicable to these alternatives, with adjustments made for their specific physical properties (e.g., volatility for GC) and reactivity.

Method_Selection Start What information is needed? q1 Structural Confirmation? Start->q1 q2 Quantify Main Component? Start->q2 q3 Identify Unknown Impurities? Start->q3 q4 Check Elemental Composition? Start->q4 ans1 ¹H and ¹³C NMR q1->ans1 Yes ans2 Titration or qNMR q2->ans2 Yes ans3 GC-MS or LC-MS (after derivatization) q3->ans3 Yes ans4 Elemental Analysis q4->ans4 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of 2,3,5-Trichloropyridine-4-carbonyl chloride is a multi-step, evidence-based process that underpins the quality and success of its subsequent applications. An initial structural verification by NMR and IR spectroscopy is mandatory. This must be followed by orthogonal, quantitative methods to build a comprehensive purity profile. GC-MS is the preferred technique for identifying and quantifying volatile impurities, while an HPLC method with pre-column derivatization provides superior sensitivity for non-volatile or trace contaminants. Finally, a classical titration or a modern quantitative NMR (qNMR) experiment can provide a definitive assay of the active acyl chloride content, with Elemental Analysis serving as a final, fundamental check of the material's composition. By integrating these techniques, researchers can ensure the integrity of their synthetic intermediates, leading to more reliable, reproducible, and safer science.

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  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2026). Save My Exams.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical.
  • Preparation method of 2,3,5,6-tetrachloropyridine. Patsnap.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). Nature Communications.
  • ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (2007). ResearchGate.
  • /sup 13/C and /sup 17/O NMR and IR spectroscopic study of a series of carbonyl(4-substituted pyridine)(meso-tetraphenylporphinato)iron(II) complexes. (1987). OSTI.GOV.
  • CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it. Google Patents.
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
  • 2,3,5-Trichloropyridine 99 16063-70-0. Sigma-Aldrich.
  • Pyridine, 2,3,5-trichloro-. PubChem.
  • 2,3,5-Trichloropyridine. (2025). ChemicalBook.
  • 2,3,5-Trichloropyridine 99 16063-70-0. Sigma-Aldrich.
  • 2,3,5-Trichloropyridine. Chem-Impex.

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A Comparative Guide to the Kinetic Studies of 2,3,5-Trichloropyridine-4-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3,5-Trichloropyridine-4-carbonyl chloride in Synthesis

2,3,5-Trichloropyridine-4-carbonyl chloride is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of a reactive acyl chloride group on a densely halogenated pyridine ring suggests its utility in introducing the trichloropyridinyl moiety into a variety of molecular scaffolds through reactions such as esterification and amidation. Understanding the kinetics of these reactions is paramount for process optimization, reaction control, and the rational design of novel molecules.

The reactivity of the carbonyl group in 2,3,5-Trichloropyridine-4-carbonyl chloride is profoundly influenced by the electronic properties of the trichlorinated pyridine ring. The three electron-withdrawing chlorine atoms, coupled with the inherent electron-withdrawing nature of the pyridine nitrogen, are expected to render the carbonyl carbon exceptionally electrophilic. This heightened electrophilicity suggests that 2,3,5-Trichloropyridine-4-carbonyl chloride will exhibit significantly different reaction kinetics when compared to simpler acylating agents like benzoyl chloride.

Predicting Reactivity: The Electronic Influence of the Trichloropyridinyl Moiety

The Hammett equation provides a quantitative means to assess the electronic effect of substituents on the reactivity of a reaction center.[1] By applying Hammett substituent constants (σ), we can predict the relative reaction rates of substituted aromatic compounds. For 2,3,5-Trichloropyridine-4-carbonyl chloride, the cumulative electron-withdrawing effect of the three chlorine atoms and the pyridine nitrogen will substantially increase the positive character of the carbonyl carbon, thereby accelerating nucleophilic attack.

While specific Hammett constants for substituents on a pyridine ring can vary, we can approximate the electronic effect by considering the values for chloro-substituents on a benzene ring, which are σ_meta = 0.37 and σ_para = 0.23.[2][3] The nitrogen atom in the pyridine ring also exerts a significant electron-withdrawing effect. The combined influence of these features will lead to a highly activated acyl chloride.

This enhanced reactivity is expected to manifest as significantly larger rate constants for reactions with nucleophiles, such as alcohols and amines, when compared to less substituted acyl chlorides.

Comparative Kinetic Studies: A Framework for Understanding Reactivity

To contextualize the predicted high reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride, it is instructive to compare its expected kinetic behavior with that of other well-characterized acylating agents. This section presents a comparative framework for two fundamental reaction types: esterification and amidation. The provided kinetic data for analogous compounds serves as a benchmark for designing and interpreting experiments with the target molecule.

Esterification Kinetics

The reaction of an acyl chloride with an alcohol to form an ester is a cornerstone of organic synthesis.[4][5] The rate of this reaction is highly sensitive to the electrophilicity of the acyl chloride.

Table 1: Comparative Second-Order Rate Constants for the Esterification of Various Acyl Chlorides with Ethanol at 25°C

Acyl ChloridePredicted/Observed k (M⁻¹s⁻¹)Reference
Benzoyl Chloride0.0492[6]
4-Nitrobenzoyl Chloride> 0.0492 (Expected)-
Thiophene-2-carbonyl ChlorideComparable to Benzoyl Chloride[7]
Furan-2-carbonyl ChlorideComparable to Benzoyl Chloride-
2,3,5-Trichloropyridine-4-carbonyl chloride >> 0.0492 (Predicted) -

The significantly higher predicted rate constant for 2,3,5-Trichloropyridine-4-carbonyl chloride is a direct consequence of the powerful electron-withdrawing nature of the trichlorinated pyridine ring.

Amidation Kinetics

The formation of an amide bond through the reaction of an acyl chloride with an amine is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[8][9]

Table 2: Comparative Second-Order Rate Constants for the Amidation of Various Acyl Chlorides with Aniline at 25°C

Acyl ChloridePredicted/Observed k (M⁻¹s⁻¹)Reference
Benzoyl Chloride~10⁻² - 10⁻¹[10]
4-Nitrobenzoyl Chloride> Benzoyl Chloride (Expected)-
Thiophene-2-carbonyl ChlorideComparable to Benzoyl Chloride-
Furan-2-carbonyl ChlorideComparable to Benzoyl Chloride-
2,3,5-Trichloropyridine-4-carbonyl chloride Significantly > Benzoyl Chloride (Predicted) -

Similar to esterification, the amidation reaction is expected to be substantially faster with 2,3,5-Trichloropyridine-4-carbonyl chloride due to the highly electrophilic carbonyl carbon.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires carefully designed experiments and appropriate analytical techniques. Given the anticipated high reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride, methods capable of monitoring fast reactions, such as stopped-flow spectroscopy, are highly recommended.

General Considerations for Kinetic Experiments
  • Solvent: Aprotic, non-nucleophilic solvents such as anhydrous acetonitrile, dichloromethane, or tetrahydrofuran are recommended to avoid solvolysis of the acyl chloride.

  • Temperature Control: A constant temperature must be maintained throughout the experiment using a thermostatted cell holder or water bath.

  • Concentrations: Pseudo-first-order conditions are often employed, where the concentration of the nucleophile (alcohol or amine) is in large excess (at least 10-fold) compared to the acyl chloride. This simplifies the rate law and facilitates data analysis.

  • Moisture Exclusion: All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Kinetic Analysis of Esterification via UV-Vis Spectroscopy

This protocol describes the use of UV-Vis spectroscopy to monitor the progress of the esterification reaction. The formation of the ester product or the consumption of the acyl chloride can be monitored if there is a suitable change in the UV-Vis spectrum.

Esterification_Kinetics_UVVis cluster_prep Solution Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Prepare stock solution of 2,3,5-Trichloropyridine-4-carbonyl chloride in anhydrous solvent C Equilibrate solutions and UV-Vis spectrophotometer to desired temperature A->C B Prepare stock solution of alcohol (e.g., ethanol) in anhydrous solvent (in excess) B->C D Rapidly mix solutions in a quartz cuvette and immediately start data acquisition C->D E Record absorbance change at a fixed wavelength over time D->E F Plot Absorbance vs. Time E->F G Fit data to a pseudo-first-order kinetic model to obtain k_obs F->G H Calculate the second-order rate constant (k) from k_obs and the concentration of alcohol G->H

Caption: Workflow for the kinetic analysis of esterification using UV-Vis spectroscopy.

  • Solution Preparation:

    • Prepare a stock solution of 2,3,5-Trichloropyridine-4-carbonyl chloride in the chosen anhydrous solvent (e.g., 1 mM in acetonitrile).

    • Prepare a series of stock solutions of the alcohol (e.g., ethanol) in the same solvent at concentrations at least 10-fold higher than the acyl chloride (e.g., 10 mM, 20 mM, 50 mM).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired temperature.

    • Determine the wavelength of maximum absorbance difference between the reactant and product.

  • Kinetic Run:

    • Pipette the alcohol solution into a quartz cuvette and place it in the thermostatted cell holder.

    • Inject a small volume of the acyl chloride stock solution into the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of the change in absorbance versus time. A linear plot indicates pseudo-first-order kinetics.

    • The slope of this line is the pseudo-first-order rate constant, kobs.

    • The second-order rate constant, k, is determined by plotting kobs against the concentration of the alcohol. The slope of this second plot is k.

Kinetic Analysis of Amidation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring reaction kinetics by observing the appearance of product signals or the disappearance of reactant signals over time.[3]

Amidation_Kinetics_NMR cluster_prep Sample Preparation cluster_reaction Data Acquisition cluster_analysis Data Analysis A Prepare a solution of the amine (e.g., aniline) in a deuterated anhydrous solvent in an NMR tube C Equilibrate the NMR tube in the spectrometer at the desired temperature A->C B Prepare a concentrated solution of 2,3,5-Trichloropyridine-4-carbonyl chloride in the same solvent D Inject the acyl chloride solution into the NMR tube and start acquiring spectra at set time intervals B->D C->D E Integrate characteristic reactant and product peaks in each spectrum D->E F Plot concentration (or integral value) vs. time E->F G Fit the data to the appropriate rate law to determine the rate constant F->G

Caption: Workflow for the kinetic analysis of amidation using ¹H NMR spectroscopy.

  • Sample Preparation:

    • In an NMR tube, prepare a solution of the amine (e.g., aniline) in a suitable deuterated anhydrous solvent (e.g., CDCl₃ or CD₃CN).

    • Prepare a separate, concentrated solution of 2,3,5-Trichloropyridine-4-carbonyl chloride in the same solvent.

  • NMR Spectrometer Setup:

    • Place the NMR tube containing the amine solution into the spectrometer and allow it to equilibrate to the desired temperature.

    • Set up an arrayed experiment to acquire spectra at regular time intervals.

  • Kinetic Run:

    • Rapidly inject the acyl chloride solution into the NMR tube and immediately begin the automated acquisition of spectra.

  • Data Analysis:

    • Process the series of spectra.

    • For each spectrum, integrate a well-resolved signal corresponding to a proton in the reactant and one in the product.

    • Convert the integral values to concentrations.

    • Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate integrated rate law to determine the rate constant.

Mechanistic Considerations

The reactions of 2,3,5-Trichloropyridine-4-carbonyl chloride with alcohols and amines are expected to proceed through a nucleophilic acyl substitution mechanism. This typically involves a tetrahedral intermediate.

Caption: General mechanism for nucleophilic acyl substitution.

Given the high electrophilicity of the carbonyl carbon in 2,3,5-Trichloropyridine-4-carbonyl chloride, the formation of the tetrahedral intermediate is expected to be the rate-determining step. The stability of this intermediate will also be influenced by the electronic nature of the pyridine ring.

Conclusion

While direct kinetic data for 2,3,5-Trichloropyridine-4-carbonyl chloride remains to be reported, a strong theoretical and comparative framework suggests that it is a highly reactive acylating agent. The pronounced electron-withdrawing character of the trichlorinated pyridine ring is predicted to lead to significantly faster rates of esterification and amidation compared to conventional acyl chlorides. This guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to explore the kinetics of this promising synthetic building block, thereby enabling its effective utilization in the development of novel chemical entities.

References

  • Norris, J. F., Fasce, E. V., & Staud, C. J. (1925). The Rate of Alcoholysis of Benzoyl Chloride. Journal of the American Chemical Society, 47(3), 834-839.
  • This guide is based on established principles of physical organic chemistry and extrapolations from related compounds. A direct experimental study would be required to generate a specific citation for the kinetic data of 2,3,5-Trichloropyridine-4-carbonyl chloride.
  • General information on the synthesis of 2,3,5-trichloropyridine can be found in various patents and chemical liter
  • Wang, P., Zhang, J., Wang, K., Luo, G., & Xie, P. (2016). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Industrial & Engineering Chemistry Research, 55(23), 6654-6661.
  • Synthesis of 2-chloropyridine-4-carbonyl chloride is described in the chemical literature and serves as an analogous procedure.
  • General information on the synthesis of 2,3,5-trichloropyridine is available in the chemical liter
  • General information on the synthesis of 2-chloropyridine-4-carbonyl chloride can be found in chemical supplier databases and liter
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Patents such as US4111938A describe methods for the prepar
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental organic chemistry. John Wiley & Sons.
  • Cockrill, S. L., & Jencks, W. P. (1989). Cation-pi interactions in the binding of acetylcholine and related compounds to the nicotinic acetylcholine receptor. Journal of the American Chemical Society, 111(19), 7431-7439.
  • Wheeler, S. E. (2012). The use of Hammett constants to understand the non-covalent binding of aromatics. Computational and Structural Biotechnology Journal, 1(1), e201204004.
  • Castro, E. A., Aliaga, M. J., & Santos, J. G. (2005). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. The Journal of organic chemistry, 70(17), 6790-6795.
  • McDaniel, D. H., & Brown, H. C. (1958). An examination of the Hammett equation. The Journal of Organic Chemistry, 23(3), 420-427.
  • Hammett constants are widely tabulated in physical organic chemistry textbooks and reviews.
  • Information on stopped-flow spectroscopy is available from instrument manufacturers and in physical chemistry liter
  • Principles of reaction monitoring by NMR are well-established and described in specialized liter
  • General synthetic procedures for polychlorinated pyridines are available in the chemical liter
  • Katritzky, A. R., & Lagowski, J. M. (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and-pyridinium groups. Journal of the Chemical Society B: Physical Organic, 43-46.
  • General information on the reactions of aliphatic acid chlorides can be found in organic chemistry textbooks.
  • Huang, H., Liu, C., & He, W. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry, 36(6), 521-525.
  • The principles of SN1 and SN2 reactions and the role of solvents are fundamental concepts in organic chemistry.
  • General principles of esterification kinetics are widely discussed in the chemical liter
  • The mechanism of the reaction between acyl chlorides and alcohols is a standard topic in organic chemistry textbooks.
  • The reaction of acyl chlorides with alcohols is a well-documented organic reaction.
  • Recent advances in reaction monitoring often feature in chemical news and specialized journals.
  • General procedures for esterification reactions are widely available in laboratory manuals and organic chemistry resources.
  • The reaction between acyl chlorides and amines is a fundamental topic in organic chemistry.
  • Flow chemistry is a modern approach to chemical synthesis, with a growing body of liter
  • Amide synthesis is a vast field with numerous public
  • Amide synthesis from acid chlorides is a classical and widely used method.
  • General information on amidation reactions is readily available in the chemical liter
  • Typical procedures for Fischer esterification can be found in many organic chemistry lab manuals.
  • The use of NMR for reaction monitoring is a well-established technique.
  • Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103.

Sources

Safety Operating Guide

Proper Disposal of 2,3,5-Trichloropyridine-4-carbonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3,5-Trichloropyridine-4-carbonyl chloride is a reactive acyl chloride derivative of a chlorinated pyridine. Its dual functional nature—a reactive acyl chloride and a polychlorinated aromatic ring—necessitates careful handling and adherence to stringent disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The procedures outlined below are grounded in established principles of chemical safety and waste management.

I. Understanding the Hazards: A Prerequisite for Safe Handling

Before initiating any procedure, it is crucial to recognize the inherent risks associated with 2,3,5-Trichloropyridine-4-carbonyl chloride and its parent compounds.

A. Chemical Reactivity and Hazards

Acyl chlorides, as a class, are highly reactive compounds.[1][2] The primary hazard of 2,3,5-Trichloropyridine-4-carbonyl chloride stems from its acyl chloride group, which readily undergoes hydrolysis.[1][2]

  • Reaction with Water: It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas. This reaction is exothermic and can lead to a rapid increase in temperature and pressure.

  • Corrosivity: Due to the release of HCl upon contact with moisture, the compound is corrosive and can cause severe skin burns and eye damage.

  • Inhalation Hazard: Inhalation of the dust or the resulting HCl gas can cause irritation to the respiratory tract.

Chlorinated pyridines can also present toxicological concerns. While specific data for the title compound is limited, related chlorinated pyridines are known to be harmful if swallowed, in contact with skin, or inhaled.[3]

B. Health and Safety Summary

A succinct overview of the key safety information is presented in the table below.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes severe skin burns.Wear appropriate chemical-resistant gloves and lab coat.
Serious Eye Damage/Irritation Causes serious eye damage.Wear safety goggles and a face shield.
Acute Toxicity (Inhalation) May cause respiratory irritation.Handle only in a well-ventilated area or a chemical fume hood.[4][5]
Reactivity Reacts violently with water. Incompatible with strong oxidizing agents and strong acids.Store in a dry, cool, well-ventilated place away from incompatible materials.
II. Pre-Disposal and Spill Management: Immediate Actions

Proper preparation and swift action in the event of a spill are critical to mitigating risks.

A. Required Personal Protective Equipment (PPE)

All personnel handling 2,3,5-Trichloropyridine-4-carbonyl chloride must use the following PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron is required.[6]

  • Respiratory Protection: For situations with potential for aerosol generation or if working outside a fume hood, a NIOSH-approved respirator with an acid gas cartridge is necessary.[6]

B. Spill Neutralization and Cleanup

In the event of a spill, follow these steps immediately:

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a designated, dry, and labeled waste container, avoiding dust generation.[4][7] For liquid spills, use an inert absorbent material like sand or vermiculite.[8]

  • Neutralize Residual Material: Cover the spill area with a neutralizing agent such as sodium bicarbonate or a commercial spill neutralizer for acids.

  • Decontaminate: Once the spill is cleaned, decontaminate the area with a suitable cleaning agent and water. Collect all cleanup materials in a labeled hazardous waste container.[9]

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

III. Step-by-Step Disposal Protocol

The primary objective for the disposal of 2,3,5-Trichloropyridine-4-carbonyl chloride is the controlled neutralization of the reactive acyl chloride group, followed by the proper disposal of the resulting chlorinated pyridine derivative.

A. Workflow for Neutralization

The following diagram illustrates the decision-making process and workflow for the safe neutralization of 2,3,5-Trichloropyridine-4-carbonyl chloride.

DisposalWorkflow Disposal Workflow for 2,3,5-Trichloropyridine-4-carbonyl chloride start Start: Unused or Waste 2,3,5-Trichloropyridine-4-carbonyl chloride ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prep_neutralization Prepare Neutralizing Solution (e.g., 10% Sodium Bicarbonate) fume_hood->prep_neutralization slow_addition Slowly and Carefully Add Acyl Chloride to Neutralizing Solution with Stirring prep_neutralization->slow_addition monitor Monitor for Gas Evolution (CO2) and Temperature Increase slow_addition->monitor complete_reaction Ensure Reaction is Complete (Gas Evolution Ceases) monitor->complete_reaction waste_collection Collect Neutralized Solution in a Labeled Hazardous Waste Container (Chlorinated Organic Waste) complete_reaction->waste_collection final_disposal Dispose of Container According to Institutional and Local Regulations waste_collection->final_disposal

Caption: Disposal Workflow Diagram

B. Detailed Neutralization Procedure

This protocol is designed for small laboratory quantities (typically <10g) of 2,3,5-Trichloropyridine-4-carbonyl chloride.

  • Preparation:

    • Work in a certified chemical fume hood.

    • Prepare a 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a beaker or flask that is at least ten times the volume of the acyl chloride to be neutralized. An ice bath should be readily available.

    • Ensure a magnetic stirrer is available for efficient mixing.

  • Neutralization:

    • Place the beaker with the bicarbonate/carbonate solution on the magnetic stirrer and begin gentle stirring. If necessary, place the beaker in an ice bath to manage the reaction temperature.

    • Carefully and in small portions, add the 2,3,5-Trichloropyridine-4-carbonyl chloride to the stirring basic solution. The reaction is exothermic and will produce gas (CO₂). The rate of addition should be controlled to prevent excessive foaming and splashing.

    • The reaction is:

      • R-COCl + 2NaHCO₃ → R-COONa + NaCl + H₂O + 2CO₂

    • Continue stirring the mixture until all the acyl chloride has been added and gas evolution has ceased. This indicates the completion of the neutralization reaction.

  • Waste Segregation and Labeling:

    • The resulting aqueous solution contains the sodium salt of 2,3,5-trichloropyridine-4-carboxylic acid and sodium chloride. This solution should be treated as chlorinated organic waste.

    • Transfer the neutralized solution to a designated and clearly labeled hazardous waste container. The label should include:

      • "Hazardous Waste"

      • "Chlorinated Organic Waste"

      • The chemical name of the neutralized product (Sodium 2,3,5-trichloropyridine-4-carboxylate)

      • The date of accumulation.

C. Disposal of Empty Containers

Empty containers that held 2,3,5-Trichloropyridine-4-carbonyl chloride must also be treated as hazardous waste.

  • Rinsing:

    • Triple rinse the container with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the rinsate in the same chlorinated organic waste container as the neutralized solution.

  • Disposal:

    • After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware. Do not reuse the container.[5]

IV. Regulatory Compliance and Final Disposition

All chemical waste must be managed in accordance with local, state, and federal regulations.[3]

  • Waste Manifest: Ensure that all hazardous waste is properly documented on a waste manifest for pickup by a certified hazardous waste disposal company.

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Professional Disposal: The final disposal of the chlorinated organic waste will likely involve high-temperature incineration by a specialized waste management facility.

V. Conclusion

The safe disposal of 2,3,5-Trichloropyridine-4-carbonyl chloride is a multi-step process that prioritizes the neutralization of its reactive acyl chloride functionality. By understanding the chemical's hazards, utilizing appropriate personal protective equipment, and adhering to the detailed neutralization and waste management protocols outlined in this guide, laboratory professionals can ensure a safe working environment and responsible environmental stewardship.

References

  • S D Fine-Chem Limited. (n.d.). Chemwatch GHS SDS in English (European) 49223-1. Retrieved from [Link]

  • Albaugh, Inc. (n.d.). Material Safety Data Sheet: Triclopyr 3A. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: 2,3,5,6-tetrachloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, 2,3,5-trichloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 3 [Video]. YouTube. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trichloro-4-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Identity - ECHA CHEM. Retrieved from [Link]

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). REACH registrations - ECHA CHEM. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). PBT assessment list. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Overview - ECHA CHEM. Retrieved from [Link]

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Personal protective equipment for handling 2,3,5-Trichloropyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Assessment

2,3,5-Trichloropyridine-4-carbonyl chloride (CAS: 101263-63-2 / Analogous structures) is a highly electrophilic acyl chloride derivatized from a chlorinated pyridine core. Its dual-hazard profile combines the violent moisture sensitivity of acid chlorides with the systemic toxicity and environmental persistence of poly-halogenated heterocycles.

Primary Hazard Profile
Hazard ClassGHS SignalCritical EffectMechanism of Action
Water Reactive DANGER Violent hydrolysis releases HCl gas and heat.Rapid nucleophilic attack by water at the carbonyl carbon.
Skin/Eye Corrosive DANGER Irreversible tissue destruction (Category 1B).Acylation of tissue proteins + acid burn from HCl byproduct.
Acute Toxicity WARNING Respiratory distress; potential neurotoxicity.Pyridine core mimics biological substrates; HCl causes pulmonary edema.

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard lab safety gear. This compound permeates standard nitrile rapidly when in solution with organic solvents.

PPE Selection Logic

PPE_Logic Start Task Assessment Quantity Quantity > 10g or Heated Reaction? Start->Quantity Standard Standard PPE: Nitrile (Double) + Lab Coat + Fume Hood Quantity->Standard No HighRisk High-Risk PPE: Silver Shield® Gloves + Face Shield + Apron Quantity->HighRisk Yes RespCheck Fume Hood Status Standard->RespCheck HighRisk->RespCheck Respirator Full-Face Respirator (ABEK + P3 Filters) RespCheck->Respirator Failure/Open Bench Safe Proceed with Caution RespCheck->Safe Functional Respirator->Safe

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and engineering controls.

Detailed Gear Specifications
Protection ZoneRequirementTechnical Justification
Hand Protection Primary: Silver Shield® (Laminate) or Viton®.Secondary: 5 mil Nitrile (outer layer for dexterity).Breakthrough Time: Acid chlorides in organic solvents (e.g., DCM) permeate nitrile in <5 mins. Laminate offers >480 min protection.
Respiratory Mandatory: Certified Chemical Fume Hood.Emergency: Full-face respirator with Multi-Gas (Acid Gas/Organic Vapor) cartridges.The compound hydrolyzes in moist air to form HCl mist, a severe respiratory irritant.
Eye/Face Chemical Splash Goggles + Face Shield (8-inch).Safety glasses are insufficient against corrosive splashes that can track around frames.
Body Chemical-resistant apron (Tychem® or PVC) over cotton lab coat.Prevents saturation of clothing in case of a spill, which would hold corrosive material against the skin.

Part 3: Operational Protocol (Synthesis & Handling)

Core Principle: Maintain a strictly anhydrous environment. Moisture is the catalyst for failure.

Workspace Preparation
  • Atmosphere: Argon or Nitrogen inert gas line (Schlenk line) or Glovebox.

  • Glassware: Oven-dried at 120°C for >4 hours. Flame-dried immediately prior to use.

  • Quench Station: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution before starting work.
    
Reagent Handling
  • Solids: Weigh quickly in a fume hood; minimize air exposure. If the solid is lumpy, it may have already partially hydrolyzed—check purity.

  • Liquids/Solutions: Transfer via cannula or oven-dried glass syringe with a locking tip (Luer-Lock). Do not use plastic syringes (swelling risk).

Reaction Setup
  • Solvent Choice: Use anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran). Avoid nucleophilic solvents (Alcohols, Amines) unless they are the intended reactants.

  • Temperature Control: Reactions with nucleophiles (amines/alcohols) are highly exothermic. Cool to 0°C or -78°C before addition.

  • Base Trap: If the reaction generates HCl (e.g., coupling with an amine), use a scavenger base (Triethylamine, Pyridine) or vent through a scrubber containing aqueous NaOH.

Part 4: Waste Disposal & Neutralization

Directive: Never dispose of the active acid chloride directly into waste drums. It creates a "time bomb" that can pressurize containers.

Neutralization Workflow

Disposal_Workflow Waste Acid Chloride Waste (Neat or Solution) Dilution Dilute with Inert Solvent (DCM or Toluene) Waste->Dilution Add Add Waste DROPWISE to Basic Solution Dilution->Add Slow Addition Prep Prepare Ice/Water Bath + 10% NaOH or NaHCO3 Prep->Add Check Check pH (Target: pH 7-9) Add->Check Adjust Add more Base Check->Adjust pH < 7 PhaseSep Separate Phases (If organic solvent used) Check->PhaseSep pH Stable Adjust->Check Final Dispose as Halogenated Organic Waste PhaseSep->Final

Figure 2: Step-by-step neutralization protocol to safely quench reactive acid chlorides before disposal.

Step-by-Step Quenching Protocol
  • Dilution: Dilute the residual acid chloride in an inert solvent (DCM or Toluene) to <10% concentration.

  • Hydrolysis Setup: In a large beaker, prepare a 50:50 mixture of Ice and Saturated Sodium Bicarbonate (

    
    ) .
    
    • Why Bicarbonate? It neutralizes the HCl generated but is less aggressive than NaOH.

  • Addition: Slowly add the organic solution to the stirring ice/base mixture.

    • Caution: Evolution of

      
       gas will occur (foaming). Add slowly to prevent overflow.
      
  • Verification: Test pH. Ensure it remains basic (pH > 8). Stir for 30 minutes to ensure complete hydrolysis of the hindered carbonyl chloride.

  • Disposal: Transfer the resulting mixture to the Halogenated Organic Waste container.

Part 5: Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Wipe & Wash: Gently wipe off excess chemical with dry cloth (if neat), then flush with water for 15 mins.[1]Seek medical attention.[1][2][3][4][5] Monitor for delayed burns (hydrofluoric/hydrochloric acid effect).
Inhalation Evacuate: Move to fresh air immediately.If breathing is difficult, administer oxygen. Pulmonary edema can be delayed up to 24 hours.
Spill (Bench) Cover: Use dry sand, vermiculite, or "Acid Sorb". DO NOT USE WATER. Sweep up absorbed material into a dry container. Neutralize cautiously in a fume hood.[6]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 27666, 2,3,5-Trichloropyridine. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloropyridine-4-carbonyl chloride. Retrieved from [Link]

  • University of Washington EH&S. (n.d.). Laboratory Safety Manual: Managing Water-Reactive Chemicals. Retrieved from [Link]

Sources

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